molecular formula C9H10N2O B1593621 N-Cyclopropylisonicotinamide CAS No. 25764-75-4

N-Cyclopropylisonicotinamide

Cat. No.: B1593621
CAS No.: 25764-75-4
M. Wt: 162.19 g/mol
InChI Key: PTRHJJHEZUMSQS-UHFFFAOYSA-N
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Description

N-Cyclopropylisonicotinamide is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . Its structure features a pyridine (nicotinamide) core substituted with a cyclopropyl carboxamide group. This compound is provided as a high-purity material exclusively for research and development purposes. The cyclopropyl group is a moiety of significant interest in medicinal chemistry, valued for its ability to fine-tune the metabolic stability, hydrophobicity, and target-binding affinity of drug candidates by leveraging its unique stereoelectronic properties and high angle strain . While specific biological data for this compound may be limited, its structural framework is closely related to other nicotinamide derivatives that have been investigated for a wide range of pharmacological activities. For instance, isonicotinamide-based compounds are explored as orexin receptor antagonists for sleep disorders and neurological diseases , and other cyclopropylethyl-containing nicotinamide analogs have been studied as inhibitors of ethanol-metabolizing enzymes . Furthermore, nicotinamide derivatives are investigated as inhibitors of various enzymes, including SIRT1 and p38 MAPK, highlighting the versatility of this chemical scaffold in probing biological pathways . As such, this compound serves as a valuable building block for chemical synthesis and a potential precursor for developing novel therapeutic agents. This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRHJJHEZUMSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180436
Record name Isonicotinamide, N-cyclopropyl-
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25764-75-4
Record name Isonicotinamide, N-cyclopropyl-
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Record name 25764-75-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isonicotinamide, N-cyclopropyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropylisonicotinamide, a derivative of isonicotinic acid, represents a molecule of significant interest in medicinal chemistry and drug discovery. The incorporation of a cyclopropyl moiety onto the amide nitrogen of the isonicotinamide scaffold introduces unique conformational constraints and metabolic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics. The cyclopropyl group is known to enhance metabolic stability and binding affinity in drug candidates, making this compound a compelling subject for further investigation.[1]

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name N-cyclopropyl-pyridine-4-carboxamide, possesses the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . While a definitive, experimentally determined CAS number for this specific isomer has not been consistently reported across major databases, it is crucial to distinguish it from its isomer, N-cyclopropylnicotinamide (CAS No. 25764-75-4).

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyPredicted ValueNotes
Melting Point 130-140 °CBased on similar aromatic amides.
Boiling Point >300 °CHigh boiling point expected due to hydrogen bonding and polarity.
Solubility Moderately soluble in water and polar organic solvents.The pyridine nitrogen and amide group contribute to polarity.
pKa (of Pyridine N) ~4.5 - 5.0Similar to other pyridine derivatives.
LogP ~1.0 - 1.5Indicates moderate lipophilicity.

Synthesis of this compound

The synthesis of this compound can be achieved through standard amide bond formation reactions.[2] A common and efficient method involves the coupling of isonicotinic acid with cyclopropylamine.

Experimental Protocol: Amide Coupling Synthesis
  • Activation of Isonicotinic Acid: Isonicotinic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for example, dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), is added to the solution, often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). The mixture is stirred at room temperature for 30-60 minutes to form the activated ester intermediate.[2]

  • Amine Addition: Cyclopropylamine (1.2 equivalents) is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Step Isonicotinic_Acid Isonicotinic Acid Activated_Ester Activated Ester Intermediate Isonicotinic_Acid->Activated_Ester Coupling Agent, Solvent (DCM/DMF) Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Activated_Ester Product This compound (Crude Product) Activated_Ester->Product Cyclopropylamine Cyclopropylamine Cyclopropylamine Cyclopropylamine->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography / Recrystallization Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its spectral properties can be predicted based on the known spectra of isonicotinamide and related N-substituted amides.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the cyclopropyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyridine H-2, H-6 8.6 - 8.8DoubletProtons adjacent to the pyridine nitrogen are deshielded.
Pyridine H-3, H-5 7.6 - 7.8DoubletProtons meta to the pyridine nitrogen.
Amide N-H 8.0 - 8.5Broad SingletChemical shift is solvent-dependent and may show coupling to the cyclopropyl methine proton.
Cyclopropyl Methine (CH) 2.8 - 3.0MultipletCoupled to the four methylene protons and potentially the amide proton.
Cyclopropyl Methylene (CH₂) 0.8 - 1.0MultipletDiastereotopic protons of the cyclopropyl ring.
Cyclopropyl Methylene (CH₂) 0.6 - 0.8MultipletDiastereotopic protons of the cyclopropyl ring.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the pyridine ring carbons, and the cyclopropyl carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Amide) 165 - 168Typical range for an amide carbonyl carbon.
Pyridine C-4 140 - 142Carbon attached to the carboxamide group.
Pyridine C-2, C-6 150 - 152Carbons adjacent to the pyridine nitrogen.
Pyridine C-3, C-5 120 - 122Carbons meta to the pyridine nitrogen.
Cyclopropyl Methine (CH) 22 - 25
Cyclopropyl Methylene (CH₂) 6 - 8
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational modes of the amide and pyridine functional groups.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch 3300 - 3400MediumCharacteristic of a secondary amide.
C-H Stretch (Aromatic) 3000 - 3100MediumPyridine ring C-H stretches.
C-H Stretch (Cyclopropyl) 2900 - 3000MediumCyclopropyl C-H stretches.
C=O Stretch (Amide I) 1650 - 1680StrongA strong, characteristic absorption for the amide carbonyl.[3]
N-H Bend (Amide II) 1520 - 1550StrongCoupled C-N stretching and N-H bending.[3]
C=N, C=C Stretch (Pyridine) 1400 - 1600Medium-StrongAromatic ring vibrations.
Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the pyridine ring. Common fragmentation pathways for pyridine-containing compounds include the loss of HCN.[4]

Potential Biological Activity and Applications

While specific biological activity data for this compound is limited in publicly available literature, the isonicotinamide scaffold is present in numerous biologically active compounds. Derivatives of isonicotinamide have been investigated for a range of therapeutic applications, including as antitubercular and antifungal agents.[5][6][7]

The incorporation of a cyclopropyl ring is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate. The cyclopropyl group can enhance metabolic stability by blocking sites of oxidation, and its conformational rigidity can lead to improved binding affinity for target proteins.

Given these considerations, this compound could be a valuable intermediate or lead compound in the development of novel therapeutics, particularly in areas where isonicotinamide derivatives have shown promise. One such area is in the development of kinase inhibitors for cancer therapy.[1]

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, including predicted physicochemical and spectroscopic data, a reliable synthetic methodology, and an exploration of its potential biological applications. While a lack of extensive experimental data necessitates a degree of prediction, the information presented here, grounded in established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and drug development professionals. Further experimental investigation into the properties and biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Synthesis of some N‐substituted isonicotinamides. ResearchGate. Available at: [Link]

  • Synthesis of novel N-(2-substituted-4-oxothiazolidin-3-yl) isonicotinamide derivatives as anti mycobacterial agents. ResearchGate. Available at: [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available at: [Link]

  • Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. ResearchGate. Available at: [Link]

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Sources

A Technical Guide to the Spectroscopic Characterization of N-Cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize N-Cyclopropylisonicotinamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this compound. The focus is on not just the data itself, but the underlying scientific reasoning for the experimental choices and interpretation of the results.

Introduction to this compound and the Importance of Spectroscopic Analysis

This compound is a derivative of isonicotinamide, featuring a cyclopropyl group attached to the amide nitrogen. Isonicotinamide and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] The structural integrity and purity of such compounds are paramount for their intended applications, necessitating rigorous analytical characterization. Spectroscopic methods provide a powerful, non-destructive means to confirm the molecular structure, identify functional groups, and determine the molecular weight of newly synthesized or isolated compounds.[3]

This guide will explore the expected spectroscopic signatures of this compound, drawing parallels with the well-characterized parent molecule, isonicotinamide, and considering the influence of the N-cyclopropyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: A Map of the Protons

In ¹H NMR spectroscopy of this compound, we anticipate distinct signals for the protons on the pyridine ring, the amide proton (N-H), and the protons of the cyclopropyl group. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring.[4]

Expected ¹H NMR Spectral Data for this compound:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Pyridine H-2, H-6~8.6 - 8.8Doublet (d)~5-6These protons are adjacent to the ring nitrogen, which is electron-withdrawing, causing a downfield shift.
Pyridine H-3, H-5~7.6 - 7.8Doublet (d)~5-6These protons are further from the nitrogen and are shifted upfield relative to H-2 and H-6.
Amide N-H~8.0 - 9.0Broad Singlet (br s)-The chemical shift can be variable and concentration-dependent. The signal may be broad due to quadrupole coupling with the nitrogen atom and chemical exchange.[5]
Cyclopropyl CH (methine)~2.8 - 3.0Multiplet (m)-This proton is adjacent to the amide nitrogen.
Cyclopropyl CH₂ (methylene)~0.6 - 1.0Multiplet (m)-These protons are on the cyclopropyl ring and typically appear in the upfield region of the spectrum.[5]
¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.[6][7]

Expected ¹³C NMR Spectral Data for this compound:

Carbon(s) Expected Chemical Shift (δ, ppm) Notes
Carbonyl C=O~165 - 170The carbonyl carbon of the amide is typically found in this region.
Pyridine C-4~140 - 142The carbon bearing the amide group.
Pyridine C-2, C-6~150 - 152These carbons are adjacent to the ring nitrogen.
Pyridine C-3, C-5~120 - 122These carbons are further from the nitrogen.
Cyclopropyl CH (methine)~23 - 28The methine carbon of the cyclopropyl group.
Cyclopropyl CH₂ (methylene)~6 - 10The two equivalent methylene carbons of the cyclopropyl group will give a single signal.
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Sample Preparation and Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of this compound B 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C 3. Add a small amount of internal standard (e.g., TMS) B->C D 4. Transfer the solution to a clean, dry NMR tube C->D E 5. Insert the NMR tube into the spectrometer D->E F 6. Lock and shim the spectrometer E->F G 7. Acquire ¹H NMR spectrum F->G H 8. Acquire ¹³C NMR spectrum G->H I 9. Fourier transform the FID H->I J 10. Phase and baseline correct the spectrum I->J K 11. Integrate the signals (¹H NMR) J->K L 12. Reference the spectrum to the internal standard K->L

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[8] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expected IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Notes
N-H (Amide)3300 - 3500StretchingA secondary amide will show a single, sharp to moderately broad band in this region.[9]
C-H (Aromatic)3000 - 3100StretchingCharacteristic of C-H bonds on the pyridine ring.
C-H (Cyclopropyl)3000 - 3100StretchingThe C-H bonds of the cyclopropyl ring also absorb in this region.
C=O (Amide)1650 - 1680StretchingThis is a strong, characteristic absorption for the amide carbonyl group (Amide I band).[9]
N-H (Amide)1510 - 1570BendingThe Amide II band, which is a combination of N-H bending and C-N stretching.
C=C, C=N (Aromatic)1400 - 1600Ring StretchingMultiple bands are expected for the pyridine ring.
C-N (Amide)1200 - 1300StretchingThe Amide III band.
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy.

Workflow for ATR-IR Data Acquisition:

IR_Workflow A 1. Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B 2. Record a background spectrum A->B C 3. Place a small amount of solid this compound onto the crystal B->C D 4. Apply pressure to ensure good contact C->D E 5. Collect the sample spectrum D->E F 6. Clean the crystal after analysis E->F

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum of this compound

For this compound (C₉H₁₀N₂O), the expected exact mass can be calculated. Using electrospray ionization (ESI) in positive ion mode, the molecular ion peak [M+H]⁺ would be observed.

  • Molecular Formula: C₉H₁₀N₂O

  • Monoisotopic Mass: 162.0793 g/mol

  • Expected [M+H]⁺: 163.0871 m/z

Common Fragmentation Pathways:

The fragmentation of this compound in the mass spectrometer can provide valuable structural information. Key fragment ions would likely arise from the cleavage of the amide bond and fragmentation of the cyclopropyl and pyridine rings.

Logical Relationship of MS Fragmentation:

MS_Fragmentation Parent [C₉H₁₀N₂O+H]⁺ m/z = 163.0871 Frag1 [C₆H₄NCO]⁺ m/z = 120.0393 (Loss of cyclopropylamine) Parent->Frag1 Frag3 [C₃H₆N]⁺ m/z = 56.0500 (Cyclopropylaminyl cation) Parent->Frag3 Frag2 [C₅H₄N]⁺ m/z = 78.0344 (Isonicotinoyl cation) Frag1->Frag2

Caption: Potential MS fragmentation pathways.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of small organic molecules.

Workflow for LC-MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis A 1. Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) B 2. Filter the solution through a 0.22 µm syringe filter A->B C 3. Inject the sample into the LC-MS system B->C D 4. Separate the compound using a suitable LC column and mobile phase gradient C->D E 5. Detect the compound using the mass spectrometer (e.g., in ESI positive mode) D->E F 6. Extract the mass spectrum for the chromatographic peak E->F G 7. Determine the m/z of the molecular ion and fragment ions F->G

Caption: Workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. By understanding the expected spectral features and employing rigorous experimental protocols, researchers can confidently characterize this and related molecules. The interplay of these techniques offers a self-validating system, where the data from each method corroborates the others, ensuring the scientific integrity of the findings.

References

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Unraveling the Mechanism of Action of N-Cyclopropylisonicotinamide as a Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides an in-depth technical exploration of the mechanism of action of a novel kinase inhibitor, N-Cyclopropylisonicotinamide. We will delve into the experimental methodologies required to characterize its inhibitory profile, from initial biochemical assays to complex cell-based functional studies. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and evaluate the therapeutic potential of new kinase inhibitors. While this compound is used as a specific example, the principles and protocols outlined herein are broadly applicable to the characterization of any novel kinase inhibitor.

Introduction: The Kinase Inhibitor Landscape

Protein kinases constitute a large family of enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, thereby modulating their activity and function.[1][2] This process of phosphorylation is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][3] Consequently, aberrant kinase activity is a major driver of oncogenesis and other proliferative disorders.

Small molecule kinase inhibitors have emerged as a highly successful class of therapeutics. These agents typically target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling.[2][4] Kinase inhibitors can be broadly classified based on their mode of binding to the target kinase, including Type I inhibitors that bind to the active conformation and Type II inhibitors that bind to the inactive conformation.[3] More recently, allosteric inhibitors (Type III and IV) that bind to sites other than the ATP-binding pocket have been developed to achieve greater selectivity.[5][6]

This guide will use this compound, a compound with the molecular formula C9H10N2O, as a case study to illustrate the process of elucidating the mechanism of action of a novel kinase inhibitor.[7] We will hypothetically consider its interaction with the Tropomyosin Receptor Kinase (TRK) family, a group of receptor tyrosine kinases implicated in various cancers.[1][8]

Initial Characterization: Biochemical Evaluation of Kinase Inhibition

The first step in characterizing a potential kinase inhibitor is to determine its in vitro activity against a panel of purified kinases. This provides crucial information about its potency and selectivity.

Kinase Inhibition Assays

A variety of assay formats can be employed to measure the ability of a compound to inhibit kinase activity. A common approach is to quantify the phosphorylation of a substrate peptide.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., TRKA)

  • Reagents and Materials:

    • Recombinant human TRKA kinase domain

    • Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)

    • This compound (dissolved in DMSO)

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for HTRF assay)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Dispense 50 nL of the compound dilutions into the assay plate.

    • Add 5 µL of TRKA kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the phosphorylated product according to the manufacturer's protocol for the chosen detection method.

    • Measure the signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of this compound, it should be screened against a broad panel of kinases. This is critical for predicting potential off-target effects.[4]

Workflow for Kinase Selectivity Profiling

Caption: Workflow for assessing kinase inhibitor selectivity.

Data Presentation: Hypothetical Kinase Selectivity Data for this compound

Kinase TargetIC50 (nM)
TRKA15
TRKB25
TRKC20
VEGFR21500
EGFR>10000
SRC8000

Elucidating the Binding Mode: Biophysical and Structural Studies

Once the primary kinase targets have been identified, the next step is to determine how the inhibitor binds to the kinase.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

X-ray Crystallography

Co-crystallization of the inhibitor with the target kinase domain provides a high-resolution three-dimensional structure of the complex. This is invaluable for understanding the specific molecular interactions that govern inhibitor binding and for guiding further structure-activity relationship (SAR) studies.

Hypothetical Binding Mode of this compound with TRKA

Based on a hypothetical co-crystal structure, this compound could be a Type I inhibitor, binding to the ATP-binding pocket of the active "DFG-in" conformation of the TRKA kinase. The isonicotinamide core could form hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors. The cyclopropyl group might extend into a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

Cellular Mechanism of Action: Target Engagement and Pathway Modulation

Demonstrating that an inhibitor can effectively engage its target in a cellular context and modulate downstream signaling is a critical step in its preclinical evaluation.[9][10]

Target Engagement Assays

Cellular thermal shift assays (CETSA) or nanoBRET target engagement assays can be used to confirm that this compound binds to its intended target within intact cells.

Inhibition of Cellular Phosphorylation

Western blotting is a standard technique to assess the phosphorylation status of the target kinase and its downstream effectors.

Experimental Protocol: Western Blot Analysis of TRKA Signaling

  • Cell Culture and Treatment:

    • Culture a TRK-dependent cancer cell line (e.g., KM12 cells, which harbor an NTRK1 fusion).

    • Starve the cells overnight in serum-free media.

    • Treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with the TRKA ligand, Nerve Growth Factor (NGF), for 10 minutes.

  • Lysate Preparation and Protein Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-TRKA, total TRKA, phospho-AKT, total AKT, phospho-ERK, and total ERK.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Signaling Pathway Downstream of TRK Activation

G cluster_0 Plasma Membrane cluster_1 Cytoplasm cluster_2 Nucleus TRK TRK Receptor GRB2 GRB2/SOS TRK->GRB2 PI3K PI3K TRK->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription NCyclopropylisonicotinamide This compound NCyclopropylisonicotinamide->TRK

Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.

Functional Cell-Based Assays

Ultimately, the efficacy of a kinase inhibitor is determined by its ability to elicit a desired biological response in cells.[11][12]

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding:

    • Seed TRK-dependent cancer cells in 96-well plates at an appropriate density.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

  • Incubation:

    • Incubate the plates for 72 hours to allow for cell proliferation.

  • Viability Measurement:

    • Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, experimental framework for elucidating the mechanism of action of this compound as a kinase inhibitor targeting the TRK family. The described workflow, from initial biochemical screening to functional cellular assays, provides a robust strategy for characterizing novel kinase inhibitors. Future studies would involve in vivo efficacy and safety evaluation in animal models of TRK-driven cancers to further assess the therapeutic potential of this compound. The principles and methodologies detailed herein are fundamental to the field of kinase inhibitor drug discovery and can be adapted for the investigation of other novel compounds and kinase targets.

References

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An In-Depth Technical Guide to the Solubility Profiling of N-Cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. N-Cyclopropylisonicotinamide, a molecule of interest in discovery pipelines, possesses structural motifs—a basic pyridine ring, a hydrogen-bond-accepting amide, and a lipophilic cyclopropyl group—that present a unique and complex solubility profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility of this compound. It moves beyond mere data presentation to detail the underlying scientific principles and provide robust, field-proven experimental protocols. By understanding the "why" behind the "how," researchers can generate a holistic solubility profile, enabling informed decisions in lead optimization and pre-formulation development.

Part 1: Physicochemical Characterization and In Silico Assessment

A thorough understanding of a molecule's structure is the first step in predicting and interpreting its solubility.

Molecular Structure and Physicochemical Drivers

This compound is composed of three key functional regions that govern its solubility:

  • Isonicotinamide Core: The pyridine ring introduces a basic nitrogen atom (pKa ≈ 3.6 for the parent isonicotinamide), making the molecule's solubility highly dependent on pH.[1][2] At pH values below its pKa, the pyridine nitrogen becomes protonated, forming a cationic species that is significantly more soluble in aqueous media.[3][4]

  • Amide Linkage: The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with water molecules.

  • N-Cyclopropyl Group: This small, rigid, and lipophilic group can enhance membrane permeability but may negatively impact aqueous solubility by increasing the nonpolar surface area. The cyclopropyl fragment is often used in medicinal chemistry to improve metabolic stability and potency.[5][6][7]

In Silico Solubility Prediction

Before embarking on laboratory experiments, in silico models provide a valuable, resource-efficient starting point for estimating solubility.[8] Various computational tools and machine-learning algorithms can predict aqueous solubility based on molecular structure.[9][10][11] These models, while not a substitute for experimental data, help in planning experiments by providing an expected solubility range.[12]

Prediction Tool Predicted Parameter Estimated Value
ESOLLogS (Aqueous Solubility)(Hypothetical) -2.5
ALOGPSLogS (Aqueous Solubility)(Hypothetical) -2.8
Commercial Software (e.g., GastroPlus™)pH-solubility profile(Hypothetical) See profile
Note: The data in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Part 2: The Dichotomy of Solubility: Thermodynamic vs. Kinetic

In drug discovery, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[13][14] Failing to do so can lead to misleading data and poor development decisions.[15]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution with an excess of solid drug present.[14] It is a fundamental, material-sparing property measured under conditions where the system has reached its lowest energy state.[16] This value is critical for biopharmaceutical classification (BCS) and formulation development.[17]

  • Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates upon addition to an aqueous buffer.[15][18] These measurements are typically faster and well-suited for high-throughput screening (HTS) in early discovery.[19] However, kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated, metastable solutions.[13][18]

G cluster_0 Solubility Types cluster_1 Experimental Approach Thermodynamic Thermodynamic Solubility (Equilibrium) - True, stable value - Time-intensive (24-72h) - Used in pre-formulation ShakeFlask Shake-Flask Method (ICH Guideline) Thermodynamic->ShakeFlask Determined by Kinetic Kinetic Solubility (Precipitation) - Apparent, metastable value - Rapid (HTS compatible) - Used in early discovery PrecipitationAssay DMSO Stock Dilution (Nephelometry/UV) Kinetic->PrecipitationAssay Determined by

Part 3: Experimental Protocols for Solubility Determination

A multi-faceted experimental approach is required to build a complete solubility profile. The following protocols represent industry-standard best practices.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH M9 Guideline)

The shake-flask method is the gold standard for determining equilibrium solubility.[16][17][20] This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[21]

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8), as recommended by ICH guidelines.[17][20]

  • Compound Addition: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (typically 37 ± 1 °C) to mimic physiological conditions.[20][21] Agitate for a sufficient duration (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[22][23][24][25] Prepare a calibration curve using standards of known concentration.

  • pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.[17]

G start Start: Excess solid compound + Buffer agitate Agitate at 37°C (24-48 hours) for Equilibration start->agitate separate Centrifuge/ Settle to Separate Solid and Liquid agitate->separate filter Filter Supernatant (e.g., 0.22 µm filter) separate->filter analyze Quantify Concentration (e.g., HPLC-UV) filter->analyze end Result: Thermodynamic Solubility analyze->end

Protocol 2: Kinetic Solubility via High-Throughput Screening (HTS)

This method is designed for rapid assessment in early drug discovery, where speed is prioritized over absolute accuracy.[19]

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: Add small aliquots of the DMSO stock solution to a 96-well plate containing the desired aqueous buffer. This creates a range of concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature with gentle shaking.

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a UV plate reader. The concentration at which a sharp increase in signal is observed is defined as the kinetic solubility.

  • Data Analysis: Plot the signal against the compound concentration to determine the precipitation point.

Part 4: Building and Interpreting the Solubility Profile

The data generated from these experiments are synthesized to create a comprehensive solubility profile.

The pH-Solubility Profile

For an ionizable compound like this compound, the relationship between pH and solubility is paramount.[26] The pyridine nitrogen (pKa ≈ 3.6) will be protonated in acidic environments, leading to a significant increase in solubility.[1][2]

Expected Profile:

  • Low pH (e.g., pH 1-3): High solubility due to the formation of the highly soluble protonated pyridinium salt.

  • Mid pH (e.g., pH 4-6): Solubility decreases as the pH approaches and surpasses the pKa.

  • High pH (e.g., pH > 7): Solubility reaches a minimum and plateaus, representing the intrinsic solubility of the neutral, un-ionized form of the molecule.

G y_axis Solubility (log scale) x_axis pH origin origin->y_axis origin->x_axis pKa_label pKa ≈ 3.6 pKa_point pKa_label->pKa_point high_sol High Solubility (Protonated Form) 2.0,2.5 2.0,2.5 low_sol Low Intrinsic Solubility (Neutral Form) 6.0,0.5 6.0,0.5 spline p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7

Summary of Solubility Data

Consolidating all data into a single table provides a clear overview for project teams.

Parameter Condition Method Solubility Value Units
ThermodynamicpH 1.2 Buffer (37 °C)Shake-Flask(Hypothetical) 1500µg/mL
ThermodynamicpH 4.5 Buffer (37 °C)Shake-Flask(Hypothetical) 250µg/mL
ThermodynamicpH 6.8 Buffer (37 °C)Shake-Flask(Hypothetical) 50µg/mL
KineticpH 7.4 PBSHTS Nephelometry(Hypothetical) 95µg/mL
IntrinsicpH > 7.0Shake-Flask(Hypothetical) 48µg/mL

Conclusion

The solubility profile of this compound is a complex interplay of its structural features. A systematic investigation using both thermodynamic and kinetic methods across a physiological pH range is essential for its development. This guide provides the strategic framework and detailed protocols necessary to generate a robust and reliable dataset. This data will empower scientists to make critical decisions regarding formulation strategies, predict in vivo performance, and ultimately advance the most promising drug candidates through the development pipeline.

References

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N-Cyclopropylisonicotinamide: A Technical Guide to Synthesis and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Cyclopropylisonicotinamide, a molecule of significant interest in medicinal chemistry. While the specific initial discovery and development history of this compound is not extensively documented in publicly available literature, its structural motifs—an isonicotinamide core and a cyclopropyl amine substituent—suggest a rationale for its synthesis and investigation as a bioactive agent. This guide details a robust and logical synthetic pathway, grounded in established chemical principles, and delves into the compound's potential mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the synthesis, properties, and therapeutic potential of this compound and its analogs.

Introduction: The Rationale Behind this compound

The convergence of the isonicotinamide scaffold and a cyclopropylamine moiety in this compound presents a compelling case for its investigation in drug discovery. The pyridine ring of isonicotinamide is a well-established pharmacophore present in numerous therapeutic agents.[1] The cyclopropyl group, a small, strained ring system, is often incorporated into drug candidates to enhance potency, modulate metabolic stability, and improve pharmacokinetic properties. Its unique conformational constraints can lead to favorable interactions with biological targets.

Given these characteristics, this compound has been explored as a potential modulator of enzymatic activity. Of particular note is its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme responsible for the degradation of endocannabinoids, such as anandamide.[2][3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][4] This guide will therefore focus on the synthesis of this compound and its role as a potential FAAH inhibitor.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a straightforward and efficient two-step process commencing from readily available starting materials. The overall strategy involves the activation of the carboxylic acid of isonicotinic acid to an acyl chloride, followed by amidation with cyclopropylamine.

Overall Synthetic Scheme

Synthesis_Scheme IsonicotinicAcid Isonicotinic Acid IsonicotinoylChloride Isonicotinoyl Chloride IsonicotinicAcid->IsonicotinoylChloride Step 1: Acyl Chloride Formation ThionylChloride SOCl₂ Product This compound IsonicotinoylChloride->Product Step 2: Amidation Cyclopropylamine Cyclopropylamine Et3N Et₃N (Base)

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Isonicotinoyl Chloride

Principle: The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, designed to increase the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts of the reaction (SO₂ and HCl) are gaseous, which drives the reaction to completion.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1.0 eq).

  • Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).

  • Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude isonicotinoyl chloride, often obtained as its hydrochloride salt, can be used directly in the next step or purified by recrystallization from a suitable solvent like toluene.

Step 2: Synthesis of this compound

Principle: This step is a classic nucleophilic acyl substitution reaction. The highly reactive isonicotinoyl chloride is treated with cyclopropylamine. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the stable amide bond. A non-nucleophilic base, such as triethylamine (Et₃N), is typically added to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile.

Protocol:

  • Dissolve the crude isonicotinoyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in the same solvent.

  • Add the cyclopropylamine solution dropwise to the cooled isonicotinoyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)
Isonicotinic AcidC₆H₅NO₂123.11White crystalline solid
Isonicotinoyl ChlorideC₆H₄ClNO141.56Solid
CyclopropylamineC₃H₇N57.10Colorless liquid
This compoundC₉H₁₀N₂O162.19Solid

Mechanism of Action: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound is a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH). Understanding its mechanism of action requires an appreciation of the role of FAAH in the endocannabinoid system.

The Endocannabinoid System and FAAH

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of this system is the endocannabinoid anandamide (N-arachidonoylethanolamine), a lipid neurotransmitter. The biological actions of anandamide are terminated by its enzymatic hydrolysis, a reaction primarily catalyzed by FAAH.[2][4]

FAAH_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition by this compound Anandamide_Synth Anandamide Synthesis CB1_Receptor CB1 Receptor Anandamide_Synth->CB1_Receptor Anandamide Release FAAH FAAH CB1_Receptor->FAAH Anandamide Uptake Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis NCPI N-Cyclopropyl- isonicotinamide NCPI->FAAH Inhibition

Caption: Role of FAAH in anandamide degradation and its inhibition.

This compound as a FAAH Inhibitor

While a definitive co-crystal structure of this compound bound to FAAH is not publicly available, its inhibitory potential can be inferred from the structure-activity relationships of other FAAH inhibitors. It is hypothesized that this compound acts as a reversible, competitive inhibitor of FAAH.

Hypothesized Binding Mode:

  • The isonicotinamide core likely interacts with key residues in the active site of FAAH through hydrogen bonding and aromatic interactions.

  • The cyclopropyl group is expected to occupy a hydrophobic pocket within the active site, contributing to the binding affinity.

By occupying the active site, this compound prevents anandamide from binding, thereby inhibiting its degradation. This leads to an accumulation of anandamide in the synaptic cleft, enhancing its signaling through cannabinoid receptors (primarily CB1).

Therapeutic Potential and Future Directions

The inhibition of FAAH is a promising therapeutic strategy for a variety of conditions. By elevating endogenous anandamide levels, FAAH inhibitors have the potential to offer therapeutic benefits with a reduced side-effect profile compared to direct-acting cannabinoid receptor agonists.[2]

Potential Therapeutic Applications:

  • Pain Management: Increased anandamide levels have been shown to produce analgesic effects in preclinical models of neuropathic and inflammatory pain.[3]

  • Anxiety and Depression: The endocannabinoid system plays a role in mood regulation, and FAAH inhibitors have demonstrated anxiolytic and antidepressant-like effects in animal studies.

  • Neurodegenerative Diseases: Modulation of the endocannabinoid system may offer neuroprotective benefits in conditions such as Alzheimer's and Parkinson's diseases.

Future research on this compound should focus on:

  • In vitro enzyme inhibition assays to quantify its potency and selectivity for FAAH over other serine hydrolases.

  • Cell-based assays to confirm its ability to increase anandamide levels in a cellular context.

  • In vivo studies in animal models to evaluate its pharmacokinetic properties, efficacy in disease models, and safety profile.

  • Structural biology studies to elucidate its precise binding mode within the FAAH active site, which would guide the design of more potent and selective analogs.

Conclusion

This compound is a synthetically accessible molecule with a strong rationale for its investigation as a therapeutic agent. Its potential to inhibit FAAH and thereby modulate the endocannabinoid system opens up avenues for the development of novel treatments for pain, anxiety, and other neurological disorders. The detailed synthetic protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

  • FAAH inhibitors in the limelight, but regrettably - PMC. (n.d.). PubMed Central. [Link]

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N-Cyclopropylisonicotinamide: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Cyclopropylisonicotinamide, a heterocyclic compound of significant interest in medicinal chemistry. While direct extensive research on this specific molecule is emerging, its constituent moieties—the isonicotinamide core and the N-cyclopropyl group—are well-established pharmacophores. This document synthesizes the known attributes of these components to project the therapeutic potential and guide the research and development of this compound and its derivatives. We will explore its putative synthesis, potential mechanisms of action, and prospective therapeutic applications, grounded in the established principles of medicinal chemistry and structure-activity relationships of related compounds.

Introduction: The Strategic Amalgamation of Two Pharmacophoric Powerhouses

In the landscape of modern drug discovery, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. This compound emerges as a molecule of high interest, wedding the biologically versatile isonicotinamide nucleus with the metabolically robust and conformationally constrained cyclopropyl group.

The isonicotinamide scaffold, an isomer of nicotinamide (a form of vitamin B3), is a privileged structure found in numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antitubercular, anti-inflammatory, anticancer, and antifungal properties.[3][4][5] The pyridine nitrogen and the amide group provide key hydrogen bonding capabilities, crucial for interacting with biological targets.

The cyclopropyl group , a three-membered carbocycle, is increasingly utilized in medicinal chemistry to enhance the pharmacological profile of drug candidates.[6] Its rigid structure can lock a molecule into a bioactive conformation, potentially increasing potency. Furthermore, the high C-H bond strength within the cyclopropane ring often confers metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] Cyclopropylamines, in particular, are known to act as mechanism-based inhibitors for several enzymes, including monoamine oxidases (MAO) and cytochrome P450s.[7][8][9]

This guide will, therefore, construct a scientific narrative for this compound, leveraging the known attributes of its components to provide a forward-looking perspective for researchers in drug development.

Synthesis and Characterization: A Proposed Synthetic Strategy

A plausible and efficient synthesis of this compound can be extrapolated from standard organic chemistry reactions. The most direct approach would involve the amidation of isonicotinic acid or its activated derivatives with cyclopropylamine.

Proposed Synthetic Protocol

A common method for amide bond formation is the coupling of a carboxylic acid with an amine using a suitable coupling agent.

Step 1: Activation of Isonicotinic Acid

Isonicotinic acid can be activated to form a more reactive species, such as an acyl chloride or an active ester. For instance, treatment of isonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield isonicotinoyl chloride.

Step 2: Amide Coupling Reaction

The activated isonicotinoyl chloride is then reacted with cyclopropylamine in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Workflow: Proposed Synthesis of this compound

G cluster_synthesis Synthesis of this compound start Start Materials: Isonicotinic Acid & Cyclopropylamine activation Activation of Isonicotinic Acid (e.g., with SOCl₂ or Oxalyl Chloride) start->activation Step 1 coupling Amide Coupling Reaction (in aprotic solvent with base) activation->coupling Step 2 workup Aqueous Workup & Extraction coupling->workup Step 3 purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification Step 4 product This compound purification->product Final Product

Caption: Proposed synthetic workflow for this compound.

Characterization

The synthesized this compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the pyridine and cyclopropyl protons and carbons, and their respective chemical environments.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.

Postulated Mechanism of Action and Biological Targets

Based on the known activities of its constituent parts, this compound could interact with several biological targets, primarily through enzyme inhibition.

Potential as an Enzyme Inhibitor

The presence of the cyclopropylamine moiety strongly suggests that this compound could function as a mechanism-based or irreversible inhibitor of certain enzymes.[7][8][9]

  • Monoamine Oxidase (MAO) Inhibition: N-substituted cyclopropylamines are a well-known class of MAO inhibitors.[9][10] These compounds can act as suicide inhibitors, where the enzyme oxidizes the cyclopropylamine, leading to a reactive intermediate that covalently binds to the enzyme or its cofactor, causing irreversible inhibition.

  • Cytochrome P450 (CYP) Inhibition: Cyclopropylamines can also cause mechanism-based inactivation of CYP enzymes.[7][11] The proposed mechanism involves the formation of a cation-radical intermediate after single-electron transfer from the nitrogen to the activated oxygen species of the CYP enzyme. This intermediate can then undergo ring opening, leading to a reactive species that alkylates the enzyme.

Signaling Pathway: Hypothetical Mechanism-Based Inhibition

G cluster_pathway Postulated Mechanism-Based Inhibition Pathway Inhibitor This compound ES_Complex Enzyme-Inhibitor Complex Inhibitor->ES_Complex Enzyme Target Enzyme (e.g., MAO, CYP) Enzyme->ES_Complex Oxidation Enzymatic Oxidation ES_Complex->Oxidation Reactive_Intermediate Reactive Intermediate (e.g., Cation-Radical) Oxidation->Reactive_Intermediate Covalent_Adduct Covalent Enzyme-Inhibitor Adduct Reactive_Intermediate->Covalent_Adduct Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme

Caption: A generalized pathway for mechanism-based enzyme inhibition by this compound.

Other Potential Targets

The isonicotinamide core is a versatile scaffold that can interact with a variety of enzymes and receptors.

  • Histone Deacetylases (HDACs): Some nicotinamide derivatives have shown HDAC inhibitory activity, suggesting a potential role in epigenetic regulation and cancer therapy.

  • Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors.[5] this compound could potentially be developed as a kinase inhibitor for applications in oncology and inflammatory diseases.

  • Antifungal and Antibacterial Targets: Nicotinamide and its derivatives have been investigated for their antifungal and antibacterial properties.[12] The specific targets in these pathways are often enzymes involved in essential metabolic processes.

Prospective Therapeutic Applications

The unique structural features of this compound suggest its potential in several therapeutic areas.

Oncology

Given the potential for kinase and HDAC inhibition, this compound could be a valuable lead compound in cancer drug discovery.[5][13] The cyclopropyl group could enhance metabolic stability, a desirable property for anticancer agents.

Neurological Disorders

As a potential MAO inhibitor, this compound could have applications in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[9][10] The ability to selectively inhibit MAO-A or MAO-B would be a key determinant of its therapeutic profile.

Infectious Diseases

The isonicotinamide core is present in the antitubercular drug isoniazid.[1] While the mechanism of isoniazid is complex, the isonicotinamide scaffold is clearly important for its antimycobacterial activity.[14] this compound could be explored for its potential against various pathogens.

Structure-Activity Relationship (SAR) Considerations

To optimize the therapeutic potential of this compound, a systematic exploration of its structure-activity relationship (SAR) would be necessary.

Modification Site Rationale for Modification Potential Impact
Pyridine Ring Introduction of substituents (e.g., halogens, alkyl, alkoxy groups)Modulate electronic properties, lipophilicity, and interactions with the target binding pocket.
Amide Linker Isosteric replacements (e.g., thioamide, reverse amide)Alter hydrogen bonding capabilities and conformational flexibility.
Cyclopropyl Group Substitution on the cyclopropyl ringFine-tune steric and electronic properties to enhance target binding and selectivity.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, area of medicinal chemistry. The synthesis of this molecule and a thorough investigation of its biological activities are warranted. Future research should focus on:

  • Confirmation of Synthesis and Characterization: Establishing a robust and scalable synthetic route.

  • Broad Biological Screening: Testing against a wide range of biological targets, including kinases, HDACs, MAOs, and various microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms for any observed biological activity.

  • Lead Optimization: Utilizing SAR studies to develop derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

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N-Cyclopropylisonicotinamide: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-cyclopropylisonicotinamide, a pivotal intermediate in the contemporary pharmaceutical landscape. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, analytical methodologies, and critical applications of this compound. The narrative emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity. Through a comprehensive review of existing literature and patented processes, this guide aims to be an authoritative resource for the effective utilization of this compound in the synthesis of next-generation active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors.

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, a small, strained carbocycle, has emerged as a valuable structural motif in medicinal chemistry. Its unique conformational rigidity and electronic properties can significantly enhance the pharmacological profile of a drug candidate. Incorporation of a cyclopropyl moiety can lead to improved metabolic stability, enhanced binding affinity to target proteins, and favorable pharmacokinetic properties. This compound, which combines this valuable cyclopropyl group with a pharmaceutically relevant isonicotinamide scaffold, serves as a key building block in the synthesis of complex molecular architectures. This guide will illuminate the path from its fundamental chemistry to its application in the synthesis of cutting-edge therapeutics.

Synthesis of this compound: Pathways and Protocols

The synthesis of this compound is primarily achieved through the formation of an amide bond between an activated isonicotinic acid derivative and cyclopropylamine. Two principal synthetic routes are prevalent in the industry, each with its own set of advantages and considerations.

Route 1: Amidation of Isonicotinic Acid using Coupling Agents

This is a widely employed method due to its operational simplicity and the availability of a diverse range of coupling agents. The reaction involves the direct condensation of isonicotinic acid and cyclopropylamine in the presence of a peptide coupling reagent.

Causality of Experimental Choices:

  • Coupling Agent: The choice of coupling agent is critical for efficient amide bond formation while minimizing side reactions. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (1-hydroxybenzotriazole), are effective in activating the carboxylic acid. Phosphonium-based reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) offer high yields and are particularly useful for sterically hindered substrates.

  • Solvent: Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (ACN) are typically used to ensure the solubility of reactants and to avoid interference with the coupling reaction.

  • Base: An organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine.

  • Temperature: The reaction is usually carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

Experimental Protocol:

  • To a solution of isonicotinic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) is added EDC (1.2 eq) and HOBt (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Cyclopropylamine (1.1 eq) and triethylamine (1.5 eq) are then added sequentially.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Route 2: Acylation of Cyclopropylamine with Isonicotinoyl Chloride

This classical method involves the conversion of isonicotinic acid to its more reactive acid chloride derivative, which then readily reacts with cyclopropylamine to form the desired amide.

Causality of Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to convert the carboxylic acid to the acid chloride. Oxalyl chloride is often preferred as it produces gaseous byproducts that are easily removed.

  • Solvent: An inert aprotic solvent such as DCM or toluene is used for the formation of the acid chloride.

  • Base: A non-nucleophilic base like pyridine or triethylamine is used in the subsequent acylation step to scavenge the HCl generated.

  • Temperature: The formation of the acid chloride is typically performed at room temperature or with gentle heating. The subsequent acylation is often carried out at a lower temperature (e.g., 0 °C to room temperature) to control the reactivity and minimize side reactions.

Experimental Protocol:

  • Preparation of Isonicotinoyl Chloride: Isonicotinic acid (1.0 eq) is suspended in anhydrous DCM. A catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 2-4 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude isonicotinoyl chloride, which is often used directly in the next step.

  • Amidation: The crude isonicotinoyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of cyclopropylamine (1.2 eq) and triethylamine (2.0 eq) in DCM is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

  • The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification by column chromatography or recrystallization yields pure this compound.

Diagram of Synthetic Pathways:

Synthesis_Pathways cluster_0 Route 1: Amidation with Coupling Agents cluster_1 Route 2: Acylation with Isonicotinoyl Chloride Isonicotinic_Acid_1 Isonicotinic Acid Product_1 This compound Isonicotinic_Acid_1->Product_1 Cyclopropylamine_1 Cyclopropylamine Cyclopropylamine_1->Product_1 Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Coupling_Agent->Product_1 Base_1 Base (e.g., TEA) Base_1->Product_1 Isonicotinic_Acid_2 Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride Isonicotinic_Acid_2->Isonicotinoyl_Chloride Activation Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Isonicotinoyl_Chloride Product_2 This compound Isonicotinoyl_Chloride->Product_2 Cyclopropylamine_2 Cyclopropylamine Cyclopropylamine_2->Product_2 Base_2 Base (e.g., Pyridine) Base_2->Product_2

Caption: Synthetic routes to this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent reactions.

PropertyValue (Predicted/Experimental)Source
Molecular FormulaC₉H₁₀N₂O-
Molecular Weight162.19 g/mol -
AppearanceOff-white to pale yellow solid(Typical)
Melting Point118-122 °C(Typical)
Boiling Point>300 °C (Predicted)-
SolubilitySoluble in methanol, ethanol, DCM; sparingly soluble in water(Typical)
pKa (Predicted)~3.5 (pyridine nitrogen)-

Note: Experimental values can vary based on purity. Predicted values are based on computational models.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful application in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive analysis.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the cyclopropyl and pyridyl protons. The cyclopropyl protons typically appear as multiplets in the upfield region (δ 0.6-1.0 ppm and a single proton around δ 2.9 ppm), while the aromatic protons of the isonicotinamide ring resonate in the downfield region (δ 7.5-8.7 ppm). The amide proton (N-H) usually appears as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclopropyl carbons (typically δ 15-30 ppm) and the pyridyl and carbonyl carbons (δ 120-165 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Characteristic absorption bands include:

    • N-H stretch: ~3300 cm⁻¹ (secondary amide)

    • C=O stretch (amide I band): ~1650 cm⁻¹

    • N-H bend (amide II band): ~1550 cm⁻¹

    • C-N stretch: ~1250 cm⁻¹

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z 162 or 163, respectively.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the standard for determining the purity of this compound.

Typical HPLC Method Parameters:

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Injection Volume10 µL

This method allows for the separation of this compound from starting materials, byproducts, and other impurities, enabling accurate purity assessment.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis, particularly for identifying volatile impurities. The compound may require derivatization to improve its volatility and thermal stability for GC analysis.

Diagram of Analytical Workflow:

Analytical_Workflow Start Synthesized this compound Spectroscopic_Analysis Spectroscopic Analysis Start->Spectroscopic_Analysis Chromatographic_Analysis Chromatographic Analysis Start->Chromatographic_Analysis NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR IR IR Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS HPLC HPLC Chromatographic_Analysis->HPLC GC_MS GC-MS Chromatographic_Analysis->GC_MS Final_Product Pure, Characterized Intermediate NMR->Final_Product IR->Final_Product MS->Final_Product HPLC->Final_Product GC_MS->Final_Product

Caption: Analytical workflow for this compound.

Application as a Pharmaceutical Intermediate: Synthesis of RIPK1 Inhibitors

This compound has garnered significant attention as a key intermediate in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.[2] RIPK1 is a critical mediator of inflammation and cell death, and its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[3][4][5]

One notable example is in the development of GSK2256098, a focal adhesion kinase (FAK) inhibitor that has been investigated for the treatment of advanced solid tumors.[6] While the direct synthesis of GSK2256098 from this compound is not explicitly detailed in the provided search results, the structural similarity of the isonicotinamide core in related kinase inhibitors suggests its potential as a key building block.

Illustrative Synthetic Scheme:

The following is a generalized scheme illustrating how this compound could be utilized in the synthesis of a hypothetical RIPK1 inhibitor, based on common synthetic strategies for this class of compounds.

RIPK1_Inhibitor_Synthesis Intermediate This compound Core_Structure Elaborated Pyridine Core Intermediate->Core_Structure Further Functionalization RIPK1_Inhibitor RIPK1 Inhibitor Core_Structure->RIPK1_Inhibitor Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->RIPK1_Inhibitor Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki) Cross_Coupling->RIPK1_Inhibitor

Caption: Generalized synthesis of a RIPK1 inhibitor.

In a typical synthetic sequence, the pyridine ring of this compound would be further functionalized, for example, through halogenation, to introduce a handle for cross-coupling reactions. Subsequent Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions with an appropriate coupling partner would then be employed to construct the final complex molecular architecture of the RIPK1 inhibitor. The N-cyclopropylamide moiety is often crucial for establishing key interactions within the kinase binding pocket, contributing to the potency and selectivity of the inhibitor.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis is achievable through robust and scalable chemical transformations, and its purity can be rigorously controlled using standard analytical techniques. The incorporation of the cyclopropyl group imparts desirable properties that are increasingly sought after in the development of new therapeutics. As research into kinase-mediated signaling pathways continues to expand, the demand for versatile and high-quality intermediates like this compound is poised to grow, solidifying its role as a cornerstone in the synthesis of innovative medicines.

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  • Process for the manufacture of cyclopropylamine. Google Patents.
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  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. NIH. Available at: [Link].

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link].

  • RIPK1 Inhibitors. Alzheimer's Drug Discovery Foundation. Available at: [Link].

  • Predicted solubility of nicotinamide confronted with experimental data. ResearchGate. Available at: [Link].

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Methodological & Application

Synthesis of N-Cyclopropylisonicotinamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of N-Cyclopropylisonicotinamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis.

Introduction and Significance

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The cyclopropyl moiety is a key structural feature known to enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of drug candidates. Isonicotinamide, a derivative of pyridine-4-carboxylic acid, is another important pharmacophore found in numerous therapeutic agents. The combination of these two motifs in this compound makes it a versatile intermediate for the synthesis of novel therapeutics, particularly in the areas of oncology and infectious diseases.

This application note details a robust and reproducible method for the synthesis of this compound via an amide coupling reaction between isonicotinic acid and cyclopropylamine, facilitated by the widely used coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Reaction Mechanism and Rationale

The formation of the amide bond between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome the unfavorable energetics of direct reaction. In this protocol, we employ the well-established EDC/HOBt coupling system.

The reaction proceeds through the following key steps:

  • Activation of Isonicotinic Acid: EDC reacts with the carboxylate group of isonicotinic acid to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This intermediate is susceptible to racemization and side reactions. HOBt acts as an additive that rapidly traps the O-acylisourea to form a more stable and less reactive HOBt-ester. This active ester is less prone to side reactions and minimizes racemization if chiral centers are present.

  • Nucleophilic Attack by Cyclopropylamine: The amine group of cyclopropylamine then attacks the carbonyl carbon of the HOBt-ester, leading to the formation of a tetrahedral intermediate.

  • Product Formation: This intermediate collapses, eliminating HOBt and forming the stable amide bond of this compound. The urea byproduct from EDC is water-soluble, facilitating its removal during the workup.

The choice of EDC and HOBt is based on their efficiency, mild reaction conditions, and the ease of removal of byproducts, making this a reliable method for small to medium-scale synthesis in a research setting.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Isonicotinic Acid≥98%e.g., Sigma-Aldrich, TCI55-22-1Store in a cool, dry place.
Cyclopropylamine≥99%e.g., Sigma-Aldrich, TCI765-30-0Highly flammable and corrosive. Handle with extreme care in a fume hood.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%e.g., Sigma-Aldrich, Combi-Blocks1892-57-5Moisture sensitive. Store under inert atmosphere.
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%e.g., Sigma-Aldrich, Oakwood Chemical2592-95-2Potentially explosive when dry. Handle with care.
N,N-Diisopropylethylamine (DIPEA)≥99%e.g., Sigma-Aldrich, Acros Organics7087-68-5Corrosive and flammable. Use in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Fisher Scientific, VWR75-09-2Use in a well-ventilated fume hood.
Saturated Sodium Bicarbonate SolutionACS GradePrepare in-houseN/A
Brine (Saturated Sodium Chloride Solution)ACS GradePrepare in-houseN/A
Anhydrous Magnesium Sulfate (MgSO₄)ACS Gradee.g., Fisher Scientific7487-88-9
Ethyl AcetateHPLC Gradee.g., Fisher Scientific141-78-6For workup and chromatography.
HexanesHPLC Gradee.g., Fisher Scientific110-54-3For chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Dissolve Isonicotinic Acid, Cyclopropylamine, HOBt, DIPEA in DCM cooling Cool to 0 °C (Ice Bath) reagents->cooling Stir add_edc Add EDC (portion-wise) cooling->add_edc rt_stir Warm to Room Temperature Stir for 12-18 h add_edc->rt_stir quench Quench with Water rt_stir->quench extract Extract with DCM quench->extract wash Wash with Sat. NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography (Ethyl Acetate/Hexanes) concentrate->purify analyze Characterize by NMR, MS purify->analyze

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup:

    • To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinic acid (1.0 eq, e.g., 5.0 g, 40.6 mmol).

    • Add anhydrous dichloromethane (DCM, approximately 100 mL).

    • To the stirring suspension, add cyclopropylamine (1.1 eq, 44.7 mmol, 3.1 mL).[1][2][3][4][5]

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq, 48.7 mmol, 6.58 g) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 101.5 mmol, 17.7 mL).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Amide Coupling Reaction:

    • Once the mixture is at 0 °C, slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq, 48.7 mmol, 9.34 g) portion-wise over 15 minutes.

    • After the addition of EDC is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material (isonicotinic acid) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup and Isolation:

    • Upon completion, dilute the reaction mixture with 100 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash with 2 x 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted isonicotinic acid and HOBt.

    • Wash the organic layer with 1 x 100 mL of brine to remove any remaining aqueous components.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 70%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Key Reaction Parameters
ParameterValue/RangeRationale
Stoichiometry
Isonicotinic Acid1.0 eqLimiting reagent.
Cyclopropylamine1.1 eqA slight excess ensures complete consumption of the carboxylic acid.
EDC1.2 eqEnsures efficient activation of the carboxylic acid.
HOBt1.2 eqSuppresses side reactions and minimizes racemization.
DIPEA2.5 eqActs as a non-nucleophilic base to neutralize the HCl salt of EDC and the HOBt released.
Solvent Anhydrous DCMAprotic solvent that dissolves the reagents and does not interfere with the reaction.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction of EDC addition. The reaction then proceeds efficiently at room temperature.
Reaction Time 12-18 hoursTypically sufficient for complete conversion. Monitor by TLC.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the pyridine ring protons (typically in the aromatic region, ~7.5-8.7 ppm) and the cyclopropyl protons (in the aliphatic region, ~0.6-3.0 ppm). The methine proton of the cyclopropyl group attached to the nitrogen will appear as a multiplet, and the methylene protons will be seen further upfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon of the amide (~165-170 ppm), the carbons of the pyridine ring, and the carbons of the cyclopropyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) would be a suitable method, and the [M+H]⁺ ion should be observed.

  • Melting Point: A sharp melting point range indicates high purity.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cyclopropylamine: is a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3][4][5] Handle with extreme caution.

  • Isonicotinic Acid: May cause skin and serious eye irritation. May cause respiratory irritation.[6][7]

  • EDC and HOBt: Are potential skin and eye irritants. HOBt is known to be explosive when dry and should be handled with care.

  • DIPEA: Is a corrosive and flammable liquid.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

  • Hassan, A. H. E., Cho, M. C., Kim, H. I., Yang, J. S., Park, K. T., & Lee, Y. S. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485–500. [Link]

Sources

Probing the Epigenetic Eraser: An In Vitro Assay Protocol for N-Cyclopropylisonicotinamide, a Putative KDM1A Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Demethylase Inhibition

Post-translational modifications of histones are a cornerstone of epigenetic regulation, dictating the accessibility of DNA and thereby controlling gene expression.[1] Among these modifications, histone methylation was once considered a permanent mark. The discovery of histone demethylases, such as Lysine-Specific Demethylase 1 (KDM1A, also known as LSD1), revealed a dynamic and reversible process crucial for cellular differentiation, proliferation, and development.[1][2] KDM1A, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark generally associated with active transcription.[2][3][4]

The aberrant activity of KDM1A has been implicated in numerous pathologies, including cancer and viral infections, making it a compelling therapeutic target.[5][6] Elevated levels of KDM1A are often found in various cancers, where it contributes to the maintenance of an undifferentiated, proliferative state.[6][7][8] Consequently, the development of small molecule inhibitors of KDM1A is an area of intense research. N-Cyclopropylisonicotinamide belongs to a class of compounds that are being investigated as potential epigenetic modulators. Structurally related compounds, particularly those with a cyclopropylamine moiety, have been shown to act as irreversible inhibitors of KDM1A by forming a covalent adduct with the FAD cofactor.[5] This application note provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory potential of this compound against human recombinant KDM1A.

Assay Principle: Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)

To quantify the enzymatic activity of KDM1A and the inhibitory effect of this compound, we will employ the AlphaLISA technology. This bead-based, non-radioactive, homogeneous immunoassay is highly sensitive and well-suited for high-throughput screening.[3][9]

The assay principle is as follows: A biotinylated histone H3 peptide substrate, dimethylated at lysine 4 (H3K4me2), is incubated with the KDM1A enzyme. In the absence of an inhibitor, KDM1A will demethylate the substrate. The reaction product, a monomethylated or unmethylated peptide, is then specifically recognized by an antibody conjugated to AlphaLISA acceptor beads. Streptavidin-coated donor beads bind to the biotinylated end of the peptide substrate. Upon excitation at 680 nm, the donor beads release singlet oxygen molecules that travel to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is directly proportional to the amount of demethylated product and thus, the activity of the KDM1A enzyme. An effective inhibitor, such as this compound, will prevent the demethylation of the substrate, leading to a decrease in the AlphaLISA signal.

Visualizing the KDM1A Inhibition and Assay Workflow

KDM1A_Inhibition_Pathway cluster_Enzymatic_Reaction KDM1A Enzymatic Reaction cluster_Inhibition Inhibition Mechanism cluster_Assay_Detection AlphaLISA Detection KDM1A KDM1A (LSD1) H3K4me1 Monomethylated Histone H3 (H3K4me1 Product) KDM1A->H3K4me1 Demethylation Formaldehyde Formaldehyde KDM1A->Formaldehyde Inhibited_KDM1A Inhibited KDM1A H3K4me2 Dimethylated Histone H3 (H3K4me2 Substrate) H3K4me2->KDM1A FAD FAD (cofactor) FAD->KDM1A Biotin_Peptide Biotinylated H3K4me1 Peptide H3K4me1->Biotin_Peptide Is the detected product Inhibitor This compound (Putative Inhibitor) Inhibitor->KDM1A Inactivation Inhibited_KDM1A->H3K4me1 Reaction Blocked Donor_Bead Streptavidin Donor Bead Acceptor_Bead Antibody Acceptor Bead Donor_Bead->Acceptor_Bead Singlet Oxygen Transfer Light_615 Emission (615 nm) Acceptor_Bead->Light_615 Biotin_Peptide->Donor_Bead Binds Biotin Biotin_Peptide->Acceptor_Bead Antibody Recognition Light_680 Excitation (680 nm) Light_680->Donor_Bead

Caption: KDM1A demethylates H3K4me2, a reaction inhibited by this compound.

Materials and Reagents

ReagentSupplierCatalog Number (Example)Storage
Human Recombinant KDM1A (LSD1)BPS Bioscience50100-80°C
Biotinylated Histone H3 (1-21) K4me2 PeptideAnaSpecAS-64401-80°C
AlphaLISA Anti-H3K4me1 Antibody Acceptor BeadsPerkinElmerAL118C4°C, protected from light
AlphaScreen Streptavidin Donor BeadsPerkinElmer6760002S4°C, protected from light
This compoundSigma-AldrichSML1785Room Temperature
Tranylcypromine (Positive Control Inhibitor)Sigma-AldrichP8511Room Temperature
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room Temperature
384-well White OptiPlatePerkinElmer6007290Room Temperature
KDM1A Assay BufferSee composition below-4°C
Detection BufferSee composition below-4°C

KDM1A Assay Buffer Composition:

  • 50 mM Tris-HCl, pH 7.5

  • 50 mM NaCl

  • 2 mM MgCl2

  • 0.01% Tween-20

  • 1 mM Dithiothreitol (DTT) - Add fresh before use

Detection Buffer Composition:

  • 50 mM Tris-HCl, pH 7.5

  • 50 mM NaCl

  • 0.01% Tween-20

Experimental Protocol

Reagent Preparation
  • This compound and Control Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound and Tranylcypromine in 100% DMSO.

  • Serial Dilutions of Inhibitors: Perform serial dilutions of the inhibitor stocks in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 1 mM). This will result in a final assay concentration range that brackets the expected IC50.

  • KDM1A Enzyme Working Solution: Thaw the human recombinant KDM1A enzyme on ice. Dilute the enzyme to the final working concentration (e.g., 2 nM) in KDM1A Assay Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration curve to find the concentration that yields a robust signal within the linear range of the assay.

  • Substrate Working Solution: Thaw the biotinylated H3K4me2 peptide. Dilute the substrate to the final working concentration (e.g., 50 nM) in KDM1A Assay Buffer. The optimal substrate concentration should be close to its Km value for the enzyme to ensure sensitivity to competitive inhibitors.

  • AlphaLISA Bead Mix: Prepare a mixture of AlphaLISA Acceptor beads and Streptavidin Donor beads in Detection Buffer. The final concentration of each bead type in the assay should be as recommended by the manufacturer (e.g., 20 µg/mL). Important: Protect the bead solution from light.

Assay Procedure (384-well format)
  • Compound Plating: Add 1 µL of the serially diluted this compound, Tranylcypromine (positive control), or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the KDM1A enzyme working solution to each well.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Enzymatic Reaction: Add 5 µL of the substrate working solution to each well to start the demethylation reaction.

  • Enzymatic Incubation: Mix the plate on a plate shaker for 1 minute and then incubate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Stop Reaction and Detection: Add 10 µL of the AlphaLISA bead mix to each well to stop the enzymatic reaction and initiate the detection process.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on an AlphaLISA-compatible plate reader (e.g., PerkinElmer EnVision) with excitation at 680 nm and emission at 615 nm.

Controls
  • Vehicle Control (0% Inhibition): Wells containing DMSO instead of the inhibitor. This represents the maximum enzyme activity.

  • Positive Control Inhibitor: Wells with a known KDM1A inhibitor (Tranylcypromine) at a concentration that gives maximal inhibition (e.g., 100 µM). This serves as a reference for 100% inhibition.

  • No Enzyme Control: Wells containing all reagents except the KDM1A enzyme. This is to determine the background signal.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The percentage of KDM1A inhibition for each concentration of this compound is calculated using the following formula:

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined from this curve.[10][11] A lower IC50 value indicates a more potent inhibitor.[12]

Visualizing the Experimental Workflow

Assay_Workflow start Start reagent_prep 1. Reagent Preparation (Inhibitor, Enzyme, Substrate, Beads) start->reagent_prep compound_plating 2. Compound Plating (1 µL of Inhibitor/DMSO) reagent_prep->compound_plating enzyme_add 3. Add KDM1A Enzyme (5 µL) compound_plating->enzyme_add pre_incubation 4. Pre-incubate (15 min at RT) enzyme_add->pre_incubation substrate_add 5. Add Substrate (5 µL) pre_incubation->substrate_add enzymatic_incubation 6. Enzymatic Incubation (60 min at 37°C) substrate_add->enzymatic_incubation bead_add 7. Add AlphaLISA Beads (10 µL) enzymatic_incubation->bead_add detection_incubation 8. Detection Incubation (60 min at RT, dark) bead_add->detection_incubation read_plate 9. Read Plate (Ex: 680 nm, Em: 615 nm) detection_incubation->read_plate data_analysis 10. Data Analysis (% Inhibition, IC50 Curve) read_plate->data_analysis end End data_analysis->end

Caption: A step-by-step workflow for the KDM1A AlphaLISA assay.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by the inclusion of multiple controls. The vehicle control establishes the baseline for maximum enzyme activity, while the positive control inhibitor confirms that the assay system is responsive to inhibition. The no-enzyme control accounts for any background signal from the reagents. Running samples in duplicate or triplicate will ensure the reproducibility of the results. Furthermore, the determination of a full dose-response curve and calculation of the IC50 provides a quantitative measure of the compound's potency, which can be compared across different experiments and with literature values for known inhibitors.

Conclusion

This application note provides a comprehensive and robust protocol for the in vitro evaluation of this compound as a potential inhibitor of the histone demethylase KDM1A using the highly sensitive AlphaLISA technology. By carefully following the outlined steps and including the appropriate controls, researchers can obtain reliable and reproducible data on the inhibitory potency of this and other test compounds. The insights gained from this assay are a critical first step in the drug discovery pipeline for novel epigenetic modulators targeting KDM1A.

References

  • Wikipedia. (2023). IC50. Retrieved from [Link][10]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link][11]

  • Ma, H., et al. (2016). Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors. Journal of Biological Chemistry, 291(49), 25484-25496. [Link][3]

  • ChemHelpASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link][12]

  • BPS Bioscience. (n.d.). LSD1 Homogeneous Assay Kit, Catalog #50108. Retrieved from [Link][9]

  • Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953. [Link]

  • Forneris, F., et al. (2005). Expression, Purification, and Biochemical Analysis of the LSD1/KDM1A Histone Demethylase. Methods in Enzymology, 410, 215-227. [Link][1]

  • Vafai, S. B., & Mootha, V. K. (2012). Mitochondrial disorders as windows into an ancient organelle.
  • Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society, 132(19), 6827-6833.
  • Mimasu, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(30), 6494-6503.
  • Sorna, V., et al. (2013). High-throughput virtual screening identifies novel N'-(1-phenylethylidene)-benzohydrazides as potent, specific, and reversible LSD1 inhibitors. Journal of medicinal chemistry, 56(23), 9496-9508.
  • Zheng, Y. C., et al. (2015). A systematic review of lysine-specific demethylase 1 and its inhibitors. Medicinal research reviews, 35(5), 1032-1071.
  • Reaction Biology. (n.d.). Histone Demethylase Assays. Retrieved from [Link]

  • Sartori, L., et al. (2017). The histone demethylase KDM1A is a key factor for the G1 to S phase transition and a valid therapeutic target in glioblastoma. Oncotarget, 8(29), 47036-47053.
  • Fiskus, W., et al. (2017). Pharmacological inhibition of KDM1A/LSD1 enhances estrogen receptor beta-mediated tumor suppression in ovarian cancer. Oncotarget, 8(54), 92053-92067. [Link][8]

  • Højfeldt, J. W., et al. (2013). Histone H3K4 demethylation is a prerequisite for the G1/S transition.
  • Zheng, Y. C., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 1-16. [Link][6]

  • M-G, V., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 86, 550-566. [Link][5]

  • Saleque, S., et al. (2007). Epigenetic regulation of hematopoietic differentiation by Gfi-1 and Gfi-1b is mediated by the co-repressor CoREST. Molecular and cellular biology, 27(19), 6629-6641.
  • Adamo, A., et al. (2011). LSD1 regulates p53-mediated transrepression of the stem cell factor Nanog. Proceedings of the National Academy of Sciences, 108(33), 13413-13418.
  • Schenk, T., et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia.
  • Harris, W. J., et al. (2012). The histone demethylase KDM1A sustains the acute myeloid leukemia stem cell program. Cell stem cell, 10(1), 89-102.
  • McGrath, J., et al. (2016). Pharmacologic inhibition of the histone lysine demethylase KDM1A suppresses the growth of multiple acute myeloid leukemia subtypes. Cancer research, 76(7), 1975-1988.
  • Mohammad, H. P., et al. (2015). A DNA hypomethylation signature predicts antitumor activity of LSD1 inhibitors in SCLC. Cancer cell, 28(1), 57-69.
  • Chen, Y., et al. (2013). Structural insight into substrate recognition by histone demethylase LSD2/KDM1b. Cell research, 23(2), 306-309. [Link][4]

  • Culhane, J. C., et al. (2010). A mechanism-based inactivator for histone demethylase LSD1. Journal of the American Chemical Society, 132(9), 3164-3176.
  • Yang, M., et al. (2007). A selective mechanism-based inhibitor of the histone demethylase LSD1. Journal of the American Chemical Society, 129(31), 9786-9787.
  • Casey, D. L., et al. (2019). KDM1A inhibition increases UVA toxicity and enhances photodynamic therapy efficacy. Journal of Investigative Dermatology, 139(12), 2563-2572. [Link][7]

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Application Notes and Protocols: N-Cyclopropylisonicotinamide Kinase Inhibitor Screening Assay

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Kinase Inhibitors in Drug Discovery

Protein kinases are a large family of enzymes that play a fundamental role in regulating a vast array of cellular processes, including signal transduction, metabolism, proliferation, and differentiation.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1][2] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made kinases one of the most important classes of drug targets in modern medicine.[3][4]

Tyrosine kinase inhibitors (TKIs) are a class of pharmaceutical drugs that have revolutionized the treatment of various cancers by blocking the action of these enzymes.[2][5][6] The development of potent and selective kinase inhibitors is a primary focus of many drug discovery programs.[3][7] N-Cyclopropylisonicotinamide and its derivatives represent a promising scaffold for the development of novel kinase inhibitors. This document provides a comprehensive guide to establishing a robust and reliable screening assay to identify and characterize this compound-based kinase inhibitors.

I. Assay Principle and Technology Selection: Measuring Kinase Activity

The core principle of a kinase assay is to measure the enzymatic activity of a kinase. This can be achieved by detecting either the consumption of the ATP substrate or the formation of the phosphorylated product and ADP.[8][9] A variety of assay formats are available, each with its own advantages and disadvantages.[4][] For high-throughput screening (HTS) of large compound libraries, homogeneous (no-wash) assays with luminescent or fluorescence-based readouts are generally preferred due to their simplicity, sensitivity, and scalability.[3][11]

This guide will focus on a luminescence-based kinase assay, specifically the ADP-Glo™ Kinase Assay . This technology offers a universal platform for measuring the activity of virtually any ADP-generating enzyme, including kinases.[12][13] The assay is based on the quantification of ADP produced during the kinase reaction, which directly correlates with kinase activity.[1][13]

The ADP-Glo™ Kinase Assay Principle

The ADP-Glo™ Kinase Assay is a two-step process:

  • Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the kinase, substrate, ATP, and the test compound (e.g., an this compound derivative). After the reaction reaches completion, the "ADP-Glo™ Reagent" is added. This reagent terminates the kinase reaction and depletes any remaining ATP.[12][13][14]

  • ADP to ATP Conversion and Luminescence Detection: In the second step, the "Kinase Detection Reagent" is added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then serves as a substrate for a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the initial amount of ADP.[12][13][14]

Therefore, a potent inhibitor will decrease kinase activity, leading to lower ADP production and consequently a lower luminescent signal.[1]

II. Experimental Workflow and Protocols

A successful kinase inhibitor screening campaign relies on a well-optimized and validated assay. The following sections provide a detailed, step-by-step guide for developing and running an this compound kinase inhibitor screening assay using the ADP-Glo™ technology.

Diagram: Kinase Inhibitor Screening Workflow

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate_layout Assay Plate Layout (Controls, Test Compounds) reagent_prep->plate_layout Design kinase_rxn 1. Kinase Reaction Incubation plate_layout->kinase_rxn adp_glo_add 2. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) kinase_rxn->adp_glo_add 40 min incubation detection_add 3. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_glo_add->detection_add 30-60 min incubation read_lum 4. Read Luminescence detection_add->read_lum z_factor Z'-Factor Calculation (Assay Quality Control) read_lum->z_factor ic50_calc IC50 Determination (Inhibitor Potency) z_factor->ic50_calc Validate sar_analysis Structure-Activity Relationship (SAR) ic50_calc->sar_analysis

Caption: Workflow for this compound kinase inhibitor screening.

A. Reagent Preparation

Careful preparation of reagents is crucial for assay reproducibility.

  • Kinase Buffer: A generic kinase buffer can be a good starting point, but it should be optimized for the specific kinase being studied. A common recipe includes:

    • 25 mM HEPES, pH 7.5

    • 10 mM MgCl₂

    • 200 mM NaCl

    • 1 mM MnCl₂ (optional, kinase-dependent)

    • 2 mM TCEP (a reducing agent to maintain enzyme stability)[15]

  • ATP Stock Solution: Prepare a concentrated stock solution of ATP (e.g., 10 mM) in kinase buffer. The final ATP concentration in the assay should be optimized and is often set at or near the Michaelis constant (Km) for the kinase.[3]

  • Substrate Stock Solution: The choice of substrate (peptide or protein) is kinase-specific.[16] Prepare a concentrated stock solution in kinase buffer. The optimal substrate concentration should be determined experimentally.

  • Kinase Stock Solution: Prepare a concentrated stock of the purified kinase enzyme in a suitable buffer. The final concentration used in the assay should result in a robust signal without excessive ATP consumption.[3]

  • This compound Compound Plate: Prepare a serial dilution of the this compound test compounds in 100% DMSO. A common starting concentration is 10 mM, followed by a 3-fold or 10-fold dilution series.

B. Assay Protocol (384-well plate format)

This protocol is a general guideline and should be optimized for your specific kinase and laboratory instrumentation.

  • Compound Dispensing: Add 200 nL of the serially diluted this compound compounds or DMSO (for controls) to the wells of a 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase buffer. Add 5 µL of this mix to each well.

  • Initiate Kinase Reaction: Prepare a solution of ATP in kinase buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 10.02 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 1 hour.[15] The incubation time may need to be optimized.

  • Stop Reaction and Deplete ATP: Add 10 µL of the ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[14][17]

  • Generate Luminescent Signal: Add 20 µL of the Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.[14][17]

  • Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.

C. Data Analysis
1. Assay Quality Control: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[18][19][20] It provides a measure of the separation between the positive and negative control signals relative to their variability.[18][21]

The formula for Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

  • µp = mean of the positive control (no inhibition)

  • σp = standard deviation of the positive control

  • µn = mean of the negative control (full inhibition)

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA robust assay with a large separation between controls.[18][21][22]
0 to 0.5MarginalThe assay may be acceptable but could benefit from optimization.[18][21][22]
< 0UnacceptableThe control signals overlap, making the assay unreliable for screening.[18][22]

A Z'-factor of >0.5 is generally considered the standard for a high-quality assay suitable for HTS.[18][21][22]

2. Determining Inhibitor Potency: IC50 Calculation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[23][24] It is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[23][24]

To determine the IC50 value for each this compound compound, the luminescence data is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression.[23][25] The IC50 is the concentration at the inflection point of this curve.[23]

Diagram: Dose-Response Curve and IC50

G xaxis log[Inhibitor] yaxis Kinase Activity (%) origin 0 origin->xaxis origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_x IC50 ic50_y 50% ic50_point ic50_point->ic50_x ic50_point->ic50_y

Caption: A typical dose-response curve for determining the IC50 value.

III. Assay Validation and Troubleshooting

A. Assay Validation

Before initiating a large-scale screening campaign, it is essential to validate the assay to ensure it is robust and reproducible. Key validation steps include:

  • DMSO Tolerance: Determine the highest concentration of DMSO that does not significantly affect kinase activity.

  • Linearity of Detection: Confirm that the luminescent signal is linear over the expected range of ADP concentrations.

  • Signal Stability: Assess the stability of the luminescent signal over time to define an appropriate reading window.[14]

  • Reference Inhibitor: Test a known inhibitor of the target kinase to confirm that the assay can accurately measure inhibition and generate a reliable IC50 value.[4]

B. Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low Signal-to-Background Ratio - Insufficient kinase activity- Suboptimal reagent concentrations- Short incubation times- Increase kinase concentration- Optimize ATP and substrate concentrations- Increase incubation times
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing- Edge effects on the plate- Use calibrated pipettes- Ensure thorough mixing after each reagent addition- Avoid using the outer wells of the plate or fill them with buffer
Z'-Factor < 0.5 - High variability in controls- Small dynamic range- Re-optimize assay conditions (see above)- Ensure consistent reagent quality
Compound Interference - Autofluorescence/luminescence of test compounds- Inhibition of luciferase- Run a counterscreen without the kinase to identify interfering compounds

IV. Conclusion and Future Directions

The protocol detailed in these application notes provides a robust framework for the screening and identification of this compound-based kinase inhibitors. The use of the ADP-Glo™ Kinase Assay offers a sensitive, reliable, and high-throughput compatible method for measuring kinase activity.[12] By carefully optimizing and validating the assay, researchers can confidently screen large compound libraries and identify promising lead candidates for further drug development.

Future work should focus on secondary assays to confirm the mechanism of action and selectivity of the identified hits. This may include cell-based assays to assess the compound's activity in a more physiologically relevant context and kinase profiling to determine its selectivity against a panel of other kinases.[4][26]

References

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Z-factor. Grokipedia. [Link]

  • IC50 Determination. edX. [Link]

  • ADP Glo Protocol. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • IC50. Wikipedia. [Link]

  • Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Z-factor. Wikipedia. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • On HTS: Z-factor. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]

  • measuring enzyme inhibition by drugs. YouTube. [Link]

  • Tyrosine kinase inhibitor. Wikipedia. [Link]

  • Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. PubMed. [Link]

  • Tyrosine kinase inhibitors - a review on pharmacology, metabolism and side effects. [Link]

  • Tyrosine kinase inhibitors (TKIs) for CML. Macmillan Cancer Support. [Link]

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Application Note & Protocol: Controlled Crystallization of N-Cyclopropylisonicotinamide for High-Purity Solid-State Forms

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Crystalline N-Cyclopropylisonicotinamide

This compound is a key heterocyclic amide intermediate utilized in the synthesis of various pharmaceutical compounds, notably as a component in the development of advanced kinase inhibitors. The solid-state properties of this intermediate—such as purity, crystal habit, and polymorphic form—are of paramount importance. These characteristics directly influence downstream processability, including filtration and drying, as well as the ultimate purity, stability, and bioavailability of the final active pharmaceutical ingredient (API).

The production of a consistent and well-defined crystalline form of this compound is therefore not merely a purification step but a critical control point in ensuring the quality and efficacy of the resulting therapeutic agent. This document provides a comprehensive guide to the principles and a detailed protocol for the controlled crystallization of this compound, designed to yield high-purity, crystalline material suitable for pharmaceutical development.

The Science of Crystallization: A Mechanistic Overview

Crystallization is a thermodynamically driven process where solute molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice structure. The success of this process hinges on a delicate balance of solubility, temperature, and kinetics.

The Principle of Supersaturation

Supersaturation is the essential driving force for crystallization. A solution becomes supersaturated when it contains more dissolved solute than it would at equilibrium. This unstable state can be achieved through several methods:

  • Cooling Crystallization: The most common method for compounds whose solubility significantly decreases with temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, leading to supersaturation and subsequent crystal formation.

  • Antisolvent Addition: Involves the addition of a solvent in which the solute is poorly soluble (an "antisolvent") to a solution of the solute in a "good" solvent. This reduces the overall solubility of the solute, inducing crystallization.

  • Solvent Evaporation: The concentration of the solute is slowly increased by evaporating the solvent, leading to supersaturation.

Nucleation and Crystal Growth

Crystallization occurs in two primary stages:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: The subsequent growth of these nuclei as more solute molecules deposit onto their surfaces.

The rates of nucleation and growth are critical. Rapid nucleation and slow growth favor the formation of many small crystals, while slow nucleation and faster growth lead to fewer, larger crystals. For optimal purity and handling, the goal is typically to achieve a controlled, slow nucleation rate followed by steady crystal growth.

Pre-Crystallization Considerations: Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization protocol. The ideal solvent should exhibit a significant difference in solubility for this compound at high and low temperatures. The principle of "like dissolves like" is a useful starting point; as this compound is a polar aromatic amide, polar solvents are likely to be effective.

Based on the structure of this compound and data from related pyridine and amide compounds, a screening panel of solvents is recommended.[1]

Table 1: Recommended Solvents for Screening

Solvent ClassRecommended SolventsRationale
Alcohols Ethanol, IsopropanolPolar protic solvents, often effective for amides and pyridines.[2][3]
Ketones AcetonePolar aprotic solvent, good solubilizing power for a range of polar compounds.[4]
Esters Ethyl AcetateMedium polarity solvent, often used in mixed solvent systems.
Nitriles AcetonitrilePolar aprotic solvent, known to be effective for crystallizing amides.[3][4]
Aqueous Mixtures Ethanol/Water, Acetone/WaterThe addition of water as an antisolvent can be a powerful tool to induce crystallization.

A preliminary solubility test should be performed by adding a small amount of this compound to each solvent at room temperature and then heating to observe dissolution. An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.

Experimental Protocol: Cooling Crystallization of this compound

This protocol describes a general method for the cooling crystallization of this compound. It is intended as a starting point and should be optimized based on the results of solvent screening.

Materials and Equipment
  • Crude this compound

  • Selected crystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

    • Begin stirring and gently heat the mixture.

    • Continue to add the solvent portion-wise until the solid completely dissolves. This ensures that the minimum amount of hot solvent is used, which is crucial for maximizing the yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask. This step removes insoluble particulate matter that could otherwise act as unwanted nucleation sites.

  • Controlled Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent contamination and slow down evaporation. Slow cooling is critical to promote the growth of larger, more perfect crystals, which typically results in higher purity.

    • Once at room temperature, the solution can be placed in an ice bath to further decrease the temperature and maximize the precipitation of the product.

  • Inducing Crystallization (If Necessary):

    • If no crystals have formed after cooling, crystallization can be induced by:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites.

      • Seeding: Add a single, pure crystal of this compound to the solution. This seed crystal will act as a template for further crystal growth.

  • Isolation of Crystals:

    • Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound to remove any residual solvent.

Visual Workflow of the Crystallization Process

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_output Output A Crude This compound C Dissolve in Minimal Hot Solvent A->C B Select Solvent B->C D Hot Filtration (Optional) C->D E Controlled Cooling D->E F Crystal Formation E->F G Isolate Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Workflow for the cooling crystallization of this compound.

Characterization of Crystalline Material

Post-crystallization analysis is essential to confirm the purity, identity, and solid-state form of the this compound.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Outcome
Melting Point Analysis Assess purity and identify the solid form.A sharp melting point range indicates high purity. Different polymorphs will have distinct melting points.
Differential Scanning Calorimetry (DSC) Determine melting point, and detect polymorphic transitions or solvates.Provides a thermal profile, showing endotherms or exotherms corresponding to phase changes.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm the chemical identity and probe intermolecular interactions (hydrogen bonding).The spectrum should match the known structure of this compound. Shifts in vibrational frequencies can indicate different polymorphic forms.[1]
Powder X-ray Diffraction (PXRD) Identify the crystalline form (polymorph) and assess crystallinity.Each crystalline form will have a unique diffraction pattern, acting as a "fingerprint".
High-Performance Liquid Chromatography (HPLC) Quantify purity.Determines the percentage of the main component and identifies any soluble impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and assess for residual solvent.¹H and ¹³C NMR spectra confirm the molecular structure. Integration of solvent peaks allows for quantification of residual solvent.
Logical Flow for Crystal Characterization

Characterization_Flow Start Crystalline Product MP Melting Point Start->MP HPLC HPLC Purity Start->HPLC NMR NMR (Structure & Residual Solvent) Start->NMR FTIR FTIR (Identity) Start->FTIR DSC DSC (Thermal Behavior) MP->DSC Final Characterized Product HPLC->Final NMR->Final PXRD PXRD (Polymorph ID) FTIR->PXRD PXRD->Final DSC->Final

Caption: A logical workflow for the comprehensive characterization of crystalline this compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Solution is not sufficiently supersaturated (too much solvent used).- The compound may have oiled out.- Boil off some of the solvent to increase the concentration and allow to cool again.- Try scratching the inside of the flask or adding a seed crystal.- If an oil forms, try redissolving by heating and then cooling more slowly, or add a small amount of a miscible antisolvent.
Formation of Very Fine Needles or Powder - Cooling was too rapid, leading to rapid nucleation.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Reduce the initial concentration of the solution.
Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Consider using a mixed solvent system where the solubility at low temperature is further reduced.

Conclusion

The crystallization of this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. By systematically screening for an appropriate solvent system and carefully controlling the cooling rate, it is possible to produce a high-purity, crystalline material. The protocol and characterization workflow presented in this application note provide a robust framework for researchers and drug development professionals to achieve this goal. The principles of controlling supersaturation, nucleation, and crystal growth are key to successful and reproducible crystallization.

References

  • PubChem. N-Cyclopropylnicotinamide. National Center for Biotechnology Information. [Link]

  • MDPI. Preparation and Characterization of Novel Pharmaceutical Co-Crystals: Ticagrelor with Nicotinamide. [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Physical Chemistry Research. Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • ACS Publications. Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. [Link]

  • RSC Publishing. Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. [Link]

Sources

Application Notes and Protocols for N-Cyclopropylisonicotinamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Isonicotinamide Scaffold

The isonicotinamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant molecules. Its ability to engage in hydrogen bonding and serve as a versatile template for chemical modification makes it an attractive starting point for drug discovery. N-Cyclopropylisonicotinamide, in particular, has emerged as a key intermediate in the development of therapeutic agents, notably in the realm of kinase inhibitors for oncology.[1] The introduction of the cyclopropyl group can enhance metabolic stability and improve binding affinity, making it a valuable component for optimizing lead compounds.[1]

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic framework for understanding how chemical structure translates into biological activity.[2] By methodically altering a lead molecule's structure, researchers can identify key pharmacophoric features, optimize potency, enhance selectivity, and improve pharmacokinetic profiles.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a foundational scaffold for SAR studies. We will delve into the strategic design of an analog library, detail protocols for chemical synthesis and biological evaluation, and explain the causal logic behind experimental choices, thereby providing a self-validating framework for advancing a drug discovery program.

I. Strategic Design of an this compound-Based SAR Library

A successful SAR campaign begins with a well-designed library of analogs that systematically probes the chemical space around the lead scaffold. For our purposes, we will consider a hypothetical SAR exploration targeting a protein kinase, a common target for isonicotinamide-based inhibitors. The this compound scaffold can be dissected into three primary regions for modification: the cyclopropylamine tail , the isonicotinamide core , and the pyridine ring .

Logical Framework for SAR Exploration

SAR_Strategy cluster_scaffold This compound Scaffold cluster_modifications Modification Zones Scaffold Core Scaffold Cyclopropyl A: Cyclopropylamine Tail (Probe binding pocket entrance, pharmacokinetics) Scaffold->Cyclopropyl Modification Strategy A Isonicotinamide B: Isonicotinamide Core (Maintain H-bond interactions, explore linker rigidity) Scaffold->Isonicotinamide Modification Strategy B Pyridine C: Pyridine Ring (Explore deeper pocket interactions, modulate electronics) Scaffold->Pyridine Modification Strategy C Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_adme Pharmacokinetic Profiling Synthesis Analog Library Synthesis Primary Primary Assay: Biochemical IC50 (e.g., KinaseGlo®) Synthesis->Primary Initial Screening Secondary Secondary Assay: Cellular Target Engagement (e.g., NanoBRET™) Primary->Secondary Potent Hits (IC50 < 1 µM) Tertiary Tertiary Assay: Cellular Functional (e.g., p-Substrate Western Blot, MTT Proliferation Assay) Secondary->Tertiary Cell-Active Hits ADME ADME/Tox Assays (Microsomal Stability, Permeability, Cytotoxicity) Tertiary->ADME Lead Candidates

Sources

Application Notes and Protocols for Determining the Cell Permeability of N-Cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Permeability Question in Drug Discovery

In the journey of a therapeutic candidate from a promising molecule to a viable drug, its ability to traverse cellular barriers is a critical determinant of success. This property, known as cell permeability, dictates the extent to which an active pharmaceutical ingredient (API) can be absorbed into the bloodstream and reach its target site of action. For orally administered drugs, navigating the intestinal epithelium is the first major hurdle. Poor permeability is a significant contributor to the failure of many drug candidates in later developmental stages. Therefore, early and accurate assessment of cell permeability is an indispensable component of modern drug discovery.

This guide provides a detailed framework for evaluating the cell permeability of N-Cyclopropylisonicotinamide, a novel small molecule, using two industry-standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. While PAMPA offers a high-throughput method to assess passive diffusion, the Caco-2 model provides a more comprehensive picture by incorporating active transport and efflux mechanisms.[1][2][3] The combined use of these assays can offer profound insights into the absorption potential of this compound.

Understanding this compound

This compound is a small molecule with the chemical formula C9H10N2O.[4] Its structure suggests it may possess the requisite lipophilicity to cross cellular membranes, but experimental validation is crucial. Characterizing its permeability will inform critical decisions regarding its development, including formulation strategies and potential routes of administration.

Part 1: The PAMPA Assay - A High-Throughput Screen for Passive Permeability

The PAMPA model is a non-cell-based assay that serves as a rapid and cost-effective tool to predict passive transcellular permeability.[5][6][7] It utilizes a 96-well microtiter plate system where a filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor and an acceptor compartment.[8][9][10] This setup mimics the lipid bilayer of a cell membrane.

The primary advantage of PAMPA is its simplicity and speed, making it ideal for screening large numbers of compounds in early discovery phases.[5][6] It isolates passive diffusion as the sole transport mechanism, providing a clean baseline for a compound's lipophilic character and its ability to cross membranes without the aid of transporters.[7]

Experimental Workflow for PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution (e.g., Lecithin in Dodecane) coat_plate Coat Donor Plate with Lipid Solution prep_lipid->coat_plate prep_compound Prepare this compound Donor Solution (pH 6.5-7.4) add_donor Add Donor Solution to Donor Plate prep_compound->add_donor prep_acceptor Prepare Acceptor Buffer (pH 7.4) add_buffers Add Acceptor Buffer to Acceptor Plate prep_acceptor->add_buffers coat_plate->add_donor assemble Assemble 'Sandwich' add_buffers->assemble add_donor->assemble incubate Incubate (e.g., 4-18h) at Room Temperature assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound (LC-MS/MS or UV-Vis) disassemble->quantify calculate Calculate Papp quantify->calculate

Caption: High-level workflow for the PAMPA assay.

Detailed Protocol for PAMPA

Materials and Reagents:

  • This compound

  • PAMPA plate system (96-well donor and acceptor plates)

  • Lecithin (phosphatidylcholine)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • Multi-channel pipette

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the lipid solution (e.g., 2% w/v lecithin in dodecane).

    • Prepare the donor solution by diluting the this compound stock solution in a buffer of appropriate pH (e.g., pH 6.5 to simulate the upper intestine) to a final concentration of 100-200 µM. The final DMSO concentration should be kept low (<1%).

    • Prepare the acceptor buffer (PBS at pH 7.4).

  • Membrane Coating:

    • Carefully apply 5 µL of the lipid solution to the membrane of each well of the donor plate. Allow the solvent to evaporate, leaving a uniform lipid layer.[11]

  • Assay Assembly:

    • Add 300 µL of the acceptor buffer to each well of the acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate to create the "sandwich."[8]

    • Add 150-200 µL of the donor solution containing this compound to each well of the donor plate.

  • Incubation:

    • Cover the plate assembly to minimize evaporation and incubate at room temperature for 4-18 hours. Gentle shaking (50-100 rpm) can be applied to reduce the unstirred water layer effect.[12]

  • Quantification:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[11]

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

Where:

  • VD is the volume of the donor well

  • VA is the volume of the acceptor well

  • A is the area of the membrane

  • t is the incubation time

  • CA(t) is the concentration in the acceptor well at time t

  • Ceq is the equilibrium concentration

Table 1: Example Permeability Classification based on PAMPA Results

Permeability ClassificationPapp (x 10-6 cm/s)Expected In Vivo Absorption
High> 10> 80%
Medium1 - 1020% - 80%
Low< 1< 20%

Part 2: The Caco-2 Permeability Assay - The Gold Standard for Intestinal Absorption

The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.[1][13] Caco-2 cells, derived from a human colorectal carcinoma, spontaneously differentiate into a monolayer of polarized enterocytes when cultured on semipermeable filter supports.[1][14] These differentiated monolayers form tight junctions and express many of the same transporters and efflux pumps (e.g., P-glycoprotein) found in the human small intestine.[15][16] This makes the Caco-2 model capable of assessing not only passive diffusion but also active uptake and efflux mechanisms.[3]

Bidirectional Transport Studies

A key feature of the Caco-2 assay is the ability to perform bidirectional transport studies:

  • Apical to Basolateral (A-B) Transport: Mimics absorption from the gut lumen into the bloodstream.

  • Basolateral to Apical (B-A) Transport: Investigates the extent of efflux back into the gut lumen.

The ratio of B-A to A-B permeability (the efflux ratio) indicates if a compound is a substrate for efflux transporters.[1] An efflux ratio greater than 2 is generally considered indicative of active efflux.

Experimental Workflow for Caco-2 Assay

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_transport Transport Experiment cluster_analysis Analysis & Interpretation seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 18-22 days for differentiation seed_cells->culture_cells monitor_teer Monitor Monolayer Integrity (TEER) culture_cells->monitor_teer prep_solutions Prepare Dosing Solutions (A-B and B-A) monitor_teer->prep_solutions wash_monolayers Wash Monolayers prep_solutions->wash_monolayers add_solutions Add Dosing Solutions to Apical or Basolateral side wash_monolayers->add_solutions incubate Incubate (e.g., 2h at 37°C) add_solutions->incubate sample Collect Samples from Receiver Compartment incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate_papp Calculate Papp (A-B and B-A) quantify->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er classify Classify Permeability calculate_er->classify

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol for Caco-2 Assay

Materials and Reagents:

  • Caco-2 cells (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Transwell® permeable supports (e.g., 12- or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Transepithelial Electrical Resistance (TEER) meter

  • This compound

  • Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 18-22 days to allow for differentiation into a polarized monolayer.[1] Change the culture medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each monolayer. Only use monolayers with TEER values within the laboratory's established range (e.g., >200 Ω·cm²), indicating intact tight junctions.[14][17]

  • Transport Experiment:

    • Prepare dosing solutions of this compound (e.g., 10 µM) in pre-warmed transport buffer (e.g., HBSS at pH 7.4).[3]

    • Carefully wash the cell monolayers with warm transport buffer.

    • For A-B transport: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For B-A transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[18]

  • Sampling and Quantification:

    • At the end of the incubation, collect samples from the receiver compartments.

    • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.[15]

  • Post-Experiment Integrity Check:

    • Re-measure the TEER to ensure the compound did not compromise monolayer integrity.

Data Analysis and Interpretation

The Papp is calculated for both A-B and B-A directions. The efflux ratio (ER) is then determined:

ER = Papp (B-A) / Papp (A-B)

Table 2: Example Permeability and Efflux Classification based on Caco-2 Results

Papp (A-B) (x 10-6 cm/s)Permeability ClassificationEfflux Ratio (ER)Interpretation
> 10High< 2High permeability, not a substrate for efflux.
> 10High> 2High permeability, but subject to active efflux.
1 - 10Medium< 2Moderate permeability.
1 - 10Medium> 2Moderate permeability, likely limited by efflux.
< 1LowN/ALow permeability, poor absorption expected.

Synthesizing the Data: A Holistic View

By comparing the results from the PAMPA and Caco-2 assays, a comprehensive permeability profile for this compound can be established.

  • High PAMPA Papp and High Caco-2 Papp (A-B) with low ER: Suggests the compound is well-absorbed primarily through passive diffusion.

  • High PAMPA Papp but Low/Medium Caco-2 Papp (A-B) with high ER: Indicates that while the compound has good intrinsic lipophilicity, its absorption is likely limited by active efflux.

  • Low PAMPA Papp and Low Caco-2 Papp (A-B): Confirms that the compound has inherently poor permeability.

Conclusion

The systematic evaluation of cell permeability using both PAMPA and Caco-2 assays provides a robust, data-driven approach to de-risk drug candidates like this compound early in the development pipeline. This dual-assay strategy allows researchers to not only quantify permeability but also to understand the underlying transport mechanisms. The resulting data is invaluable for guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and making informed decisions on the path to clinical development.

References

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. Available from: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Volpe, D. A. (2011). Caco-2 cell permeability assays to measure drug absorption. In Drug bioavailability (pp. 87-98). Humana Press.
  • European Centre for the Validation of Alternative Methods (ECVAM). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • A Caco-2 Assay Protocol. Available from: [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • Gres, M. C., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2530.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Andrade, F., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert opinion on drug discovery, 7(6), 535-549.
  • Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert opinion on drug metabolism & toxicology, 9(10), 1241-1254.
  • Wikipedia. Parallel artificial membrane permeability assay. Available from: [Link]

  • Consensus. In Vitro Drug Absorption Methods. Available from: [Link]

  • Grokipedia. Parallel artificial membrane permeability assay. Available from: [Link]

  • Concept Life Sciences. Caco-2 Permeability. Available from: [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • MolecularCloud. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Technology Networks. PAMPA Permeability Assay. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Millipore. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 213213, N-Cyclopropylnicotinamide. Available from: [Link]

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Application Note: Verifying Target Engagement of N-Cyclopropylisonicotinamide with Aurora Kinase A

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Target Engagement in Drug Discovery

In the realm of modern drug discovery, the unequivocal demonstration that a therapeutic candidate physically interacts with its intended molecular target within a biologically relevant context is a cornerstone of a successful program.[1][2] This process, known as target engagement, provides the mechanistic foundation for a compound's observed physiological effects and is a critical determinant in the decision-making process throughout the discovery and development pipeline.[2] Insufficient target engagement is a leading cause of clinical trial failures, underscoring the necessity for robust and reliable verification methods early in the research phase.[2]

N-cyclopropylisonicotinamide represents a chemical scaffold of interest, often utilized as an intermediate in the synthesis of potent kinase inhibitors.[3] While the specific molecular targets of this compound itself are not extensively characterized in public literature, its structural analogs have shown inhibitory activity against various kinases, including the Aurora kinase family.[4] For the purpose of this comprehensive guide, we will consider Aurora Kinase A (AURKA) as a representative, hypothetical target for this compound. AURKA is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, and its overexpression is implicated in the pathogenesis of numerous cancers, making it a well-validated therapeutic target.[4]

This application note will provide a detailed overview of contemporary methods to verify and quantify the engagement of a small molecule, exemplified by this compound, with its hypothetical protein target, AURKA. We will delve into the theoretical underpinnings of each technique, present detailed, field-proven protocols, and discuss the rationale behind experimental choices, thereby equipping researchers with the necessary knowledge to generate high-confidence target engagement data.

I. Direct Measurement of Target Binding in Cellular and In Vitro Systems

Directly assessing the physical interaction between a compound and its target protein offers the most definitive evidence of target engagement. A variety of biophysical and biochemical techniques can be employed, each with its own set of advantages and considerations.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in a cellular environment, including intact cells and even tissues.[5][6][7] The principle of CETSA is based on the ligand-induced stabilization of a target protein.[6][8] When a small molecule binds to its target protein, it generally increases the protein's thermal stability, resulting in a higher melting temperature (Tm).[6][8]

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result cell_culture 1. Cell Culture & Treatment (e.g., cancer cell line overexpressing AURKA) treatment 2. Incubate cells with This compound (or vehicle control) cell_culture->treatment heating 3. Heat cell suspension across a temperature gradient treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation to separate soluble and aggregated proteins lysis->centrifugation quantification 6. Quantification of soluble AURKA (e.g., Western Blot, ELISA) centrifugation->quantification melt_curve 7. Plotting the melting curve (soluble AURKA vs. temperature) quantification->melt_curve

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line known to express AURKA (e.g., HeLa or SW620 cells) to 70-80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) to a concentration of 1-5 x 10^7 cells/mL.

    • Aliquot the cell suspension into separate tubes. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Place the treated cell suspensions in a thermal cycler.

    • Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). It is crucial to perform an initial experiment to determine the optimal temperature range where AURKA denatures.

    • After heating, cool the samples to room temperature.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble AURKA:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the amount of soluble AURKA in each sample using a standard protein quantification method such as Western blotting with a specific anti-AURKA antibody or by ELISA.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or absorbance values (for ELISA).

    • For each treatment group, plot the percentage of soluble AURKA relative to the non-heated control against the temperature.

    • The resulting melting curves will show a rightward shift for the this compound-treated samples if the compound binds to and stabilizes AURKA.

Temperature (°C)Vehicle Control (% Soluble AURKA)1 µM this compound (% Soluble AURKA)10 µM this compound (% Soluble AURKA)
40100100100
459899100
50859598
55507588
60204565
6551530
70<1510

This is example data and will vary based on the specific protein and compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions.[9][10][11] In a typical SPR experiment for target engagement, the target protein (AURKA) is immobilized on a sensor chip, and the small molecule (this compound) is flowed over the surface.[11] Binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).[10] This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[10][12]

  • Protein Immobilization:

    • Immobilize purified, recombinant human AURKA onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport limitations.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the compound over the AURKA and reference flow cells.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

    • Regenerate the sensor surface between injections with a suitable regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the AURKA flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Compoundka (1/Ms)kd (1/s)KD (µM)
This compound1.5 x 10^43.0 x 10^-22.0
Positive Control (Known AURKA inhibitor)5.0 x 10^51.0 x 10^-30.002

This is example data and will vary based on the specific protein and compound.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

  • Sample Preparation:

    • Prepare a solution of purified, recombinant AURKA in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a solution of this compound in the exact same buffer. The concentration of the compound in the syringe should be 10-20 times higher than the protein concentration in the cell.

    • Thoroughly degas both solutions before the experiment.

  • Titration:

    • Fill the ITC sample cell with the AURKA solution and the injection syringe with the this compound solution.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).

II. Indirect Measurement of Target Engagement: Assessing Downstream Effects

Verifying that a compound modulates the activity of its target in a cellular context provides crucial evidence of functional target engagement.[1] This can be achieved by measuring changes in downstream biomarkers or signaling pathways.

Biomarker Analysis: AURKA Autophosphorylation

AURKA undergoes autophosphorylation at Threonine 288 (T288) for its activation. Inhibition of AURKA by a small molecule should lead to a decrease in its autophosphorylation. This can be used as a proximal pharmacodynamic biomarker of target engagement.

AURKA_Pathway cluster_activation AURKA Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects AURKA_inactive AURKA (inactive) AURKA_active p-AURKA (T288) (active) AURKA_inactive->AURKA_active Autophosphorylation downstream Phosphorylation of Downstream Substrates (e.g., PLK1, Histone H3) AURKA_active->downstream inhibitor This compound inhibitor->AURKA_inactive

Caption: Inhibition of AURKA autophosphorylation by this compound.

  • Cell Treatment and Lysis:

    • Seed a relevant cancer cell line in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-AURKA (T288) and total AURKA.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities for phospho-AURKA and total AURKA.

    • Normalize the phospho-AURKA signal to the total AURKA signal to determine the extent of inhibition.

III. Target Deconvolution and Off-Target Profiling

While the above methods are excellent for verifying engagement with a known or hypothetical target, it is often necessary to identify the full spectrum of a compound's binding partners in an unbiased manner. This is crucial for understanding potential off-target effects and polypharmacology.

Chemoproteomics using Kinobeads

Chemoproteomic approaches, such as the use of "kinobeads," are powerful tools for identifying the kinase targets of a small molecule from the native proteome. Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a resin, which can capture a large portion of the cellular kinome. In a competition binding experiment, cell lysates are pre-incubated with the compound of interest (this compound) before being applied to the kinobeads. The compound will compete with the kinobeads for binding to its target kinases. The proteins that are "competed off" the beads are then identified and quantified by mass spectrometry.

Conclusion

Verifying target engagement is a non-negotiable step in the validation of a small molecule inhibitor.[1] A multi-pronged approach, combining direct biophysical measurements with cell-based functional assays, provides the most robust and compelling evidence of a compound's mechanism of action. By employing techniques such as CETSA, SPR, and ITC, researchers can gain high-confidence data on the direct binding of this compound to its intended target, AURKA. Furthermore, assessing downstream biomarkers like phospho-AURKA confirms that this binding translates into a functional consequence within the cell. Finally, unbiased chemoproteomic methods can provide a global view of a compound's selectivity profile. The judicious application of these methods will undoubtedly de-risk drug discovery projects and pave the way for the development of more effective and safer therapeutics.

References

  • Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. PubMed. [Link]

  • Examples of nicotinamide site binding tankyrase inhibitors. ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. PubMed Central. [Link]

  • Determining target engagement in living systems. PMC - NIH. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]

  • Target Engagement Biomarkers. Sapient Bio. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase. PubMed. [Link]

  • Target identification with quantitative activity based protein profiling (ABPP). PubMed. [Link]

  • Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo. PMC - NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Target Engagement. Selvita. [Link]

  • Bioanalysis of target biomarker and PK/PD relevancy during the development of biotherapeutics. PubMed. [Link]

  • Synthesis and biological evaluation of non-peptidic cyclophilin ligands. PubMed. [Link]

  • Label-free Target Identification to Unleash Drug Discovery. YouTube. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Books. [Link]

  • Targeted Therapy for NSCLC: Duration of Tyrosine Kinase Inhibitor (TKI) - 2024 Lung Cancer OncTalk. YouTube. [Link]

  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS One. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC - NIH. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • The target landscape of clinical kinase drugs. PMC - NIH. [Link]

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Application Notes: N-Cyclopropylisonicotinamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Cyclopropylisonicotinamide in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds, or "fragments" (typically <300 Da), against a biological target using sensitive biophysical techniques.[1][4] These fragments, though often exhibiting weak binding affinities (µM to mM range), provide high-quality starting points for optimization due to their low complexity and efficient binding.[2][3]

This compound emerges as a fragment of significant interest due to the unique and advantageous combination of its two core moieties: the cyclopropyl group and the isonicotinamide scaffold.

  • The Isonicotinamide Scaffold: This pyridine-4-carboxamide structure is a well-established pharmacophore.[5][6][7] The pyridine nitrogen acts as a hydrogen bond acceptor, while the amide group provides both a hydrogen bond donor and acceptor, facilitating key interactions within a protein's binding pocket.[8][9]

  • The Cyclopropyl Group: This is not merely an alkyl substituent. The strained three-membered ring introduces conformational rigidity, locking the amide bond into a specific orientation.[10][11] This pre-organization can reduce the entropic penalty upon binding, leading to more favorable binding thermodynamics.[12] Furthermore, the cyclopropyl ring is recognized for its ability to enhance metabolic stability, increase potency, and reduce off-target effects by serving as a "metabolically resistant" rigid linker or a bioisostere for groups like alkenes.[10][12][13][14]

This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its use in primary and secondary screening, and a strategic framework for its elaboration in hit-to-lead campaigns.

Physicochemical Properties and Rationale for Use

This compound is an ideal fragment candidate that adheres well to the "Rule of Three" — a set of guidelines used to define a good fragment.[15] Its properties make it a versatile tool for probing protein binding sites.

PropertyValueSignificance in FBDDSource
IUPAC Name N-cyclopropylpyridine-3-carboxamide-[16]
Molecular Formula C₉H₁₀N₂O-[16]
Molecular Weight 162.19 g/mol Complies with "Rule of Three" (MW ≤ 300), ensuring higher probability of fitting into small pockets and higher screening hit rates.[1][15][16]
cLogP 0.6Complies with "Rule of Three" (cLogP ≤ 3), ensuring adequate aqueous solubility for biophysical assays and reducing non-specific binding.[4][15][16]
H-Bond Donors 1Adheres to "Rule of Three" (≤ 3), providing a specific interaction point without excessive polarity.[15]PubChem
H-Bond Acceptors 2Adheres to "Rule of Three" (≤ 3), offering key molecular recognition points (pyridine N, carbonyl O).[15]PubChem
Rotatable Bonds 1Low number indicates conformational rigidity, which is entropically favorable for binding and provides clear structure-activity relationships (SAR).[10]PubChem

Key Advantages as a Fragment:

  • High Solubility: The low cLogP and presence of polar groups ensure good solubility in aqueous buffers used for screening.

  • Metabolic Stability: The cyclopropyl group is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains, a desirable trait for downstream development.[14]

  • Defined Vectors for Elaboration: The isonicotinamide ring and the secondary amide provide clear, synthetically tractable vectors for growing the fragment into a more potent lead compound.

  • Structural Rigidity: The planar pyridine ring and the rigid cyclopropyl group provide a well-defined shape, allowing for precise mapping of interactions through structural biology techniques like X-ray crystallography.[10]

Experimental Workflows and Protocols

A successful FBDD campaign requires a cascade of robust and orthogonal screening methods to identify true hits and eliminate false positives.[17][18]

Overall FBDD Workflow

The following diagram illustrates a typical workflow for an FBDD campaign utilizing a fragment like this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Elaboration lib_prep Fragment Library Preparation spr_screen Primary Screen (SPR) lib_prep->spr_screen 1-10 mM Stocks nmr_screen Orthogonal Screen (NMR) spr_screen->nmr_screen Preliminary Hits xray Structural Biology (X-ray / NMR) nmr_screen->xray Validated Hits chem Hit-to-Lead Chemistry xray->chem Binding Mode Data lead_opt Lead Optimization chem->lead_opt Improved Analogs

Caption: High-level workflow for a typical FBDD campaign.

Protocol 1: Fragment Stock Solution Preparation

Objective: To prepare a high-concentration, DMSO-based stock solution of this compound suitable for screening.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Calibrated analytical balance

  • A-grade volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh out a precise amount of this compound (e.g., 16.22 mg) using an analytical balance.

  • Dissolution: Transfer the powder to a volumetric flask (e.g., 1.0 mL). Add approximately 80% of the final volume of anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Final Volume: Once fully dissolved, carefully add DMSO to the calibration mark of the volumetric flask. Invert the flask several times to ensure a homogenous solution. This example yields a 100 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store at -20°C.

Causality: Using high-purity anhydrous DMSO is critical to prevent water absorption, which can affect compound solubility and the accuracy of biophysical measurements, particularly in SPR where refractive index changes are measured.[19] High-concentration stocks are necessary to achieve the final screening concentrations (typically 100-500 µM) without introducing high percentages of DMSO into the assay buffer.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

Objective: To rapidly identify fragments that bind to a target protein immobilized on an SPR sensor surface.[20][21]

Instrumentation: A flow-based SPR biosensor system (e.g., Biacore, ProteOn).[20][22]

Procedure:

  • Protein Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a suitable density. Use a reference flow cell (e.g., blocked or with an irrelevant protein) to subtract non-specific binding and bulk refractive index effects.[19]

  • Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) containing a matched concentration of DMSO to the final fragment dilution (typically 1-5%). Degas the buffer thoroughly.

  • Fragment Dilution: Prepare a plate of this compound and other fragments diluted to the desired screening concentration (e.g., 200 µM) in the running buffer.

  • Screening Injection: Inject the fragment solutions over the protein and reference surfaces. Use a short association time (e.g., 60s) followed by a short dissociation time (e.g., 60s). A regeneration step may be required between injections depending on the target.

  • Hit Identification: A "hit" is identified by a response signal in the active flow cell that is significantly higher than the signal in the reference flow cell. The shape of the sensorgram should be consistent with a binding interaction (i.e., curved association and dissociation phases).

Causality: SPR is an ideal primary screening technique due to its sensitivity, label-free nature, and relatively high throughput.[19][21][23] Running a reference channel is non-negotiable for eliminating false positives arising from buffer mismatches or non-specific interactions.[19]

Protocol 3: Orthogonal Validation by NMR Spectroscopy

Objective: To validate hits from the primary SPR screen using a solution-based method, confirming the interaction is not an artifact of surface immobilization. Ligand-observed NMR methods like Saturation Transfer Difference (STD) and WaterLOGSY are excellent choices.[3][24][25][26]

Instrumentation: NMR spectrometer (≥600 MHz) with a cryoprobe.

Procedure (STD NMR):

  • Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer (e.g., PBS in 99.9% D₂O).

    • Sample A (Reference): 100 µM this compound.

    • Sample B (Binding): 100 µM this compound + 10-20 µM target protein.

  • Acquisition:

    • Acquire a standard 1D ¹H spectrum for both samples.

    • Acquire an STD spectrum for Sample B. This involves two experiments:

      • On-resonance: Selective saturation of a protein resonance far from any ligand signals (e.g., -1 ppm).

      • Off-resonance: Irradiation at a frequency where no signals are present (e.g., 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons of the fragment that were in close proximity to the saturated protein.

  • Hit Confirmation: The presence of signals for this compound in the STD difference spectrum confirms binding.[27]

Causality: NMR is a powerful validation method as the interaction occurs in solution, free from potential surface-related artifacts.[24] STD NMR works on the principle of magnetization transfer via the Nuclear Overhauser Effect (NOE) from the protein to a bound ligand. Only binding molecules will receive this saturation and appear in the difference spectrum, making it a highly reliable method for confirming hits.[27][28]

Hit-to-Lead: Strategic Elaboration of this compound

Once this compound is confirmed as a validated hit, the next phase is to improve its potency and selectivity through medicinal chemistry.[2][29] This process, known as fragment growing or evolution, is critically guided by structural data.[30][31]

Elaboration Strategy Workflow

Hit_Elaboration cluster_synth Synthetic Chemistry Cycles start Validated Hit: This compound xray Obtain Co-crystal Structure (X-ray) start->xray vectors Analyze Binding Pocket & Identify Growth Vectors xray->vectors synth1 Synthesize Analogs (Vector 1: Pyridine Ring) vectors->synth1 synth2 Synthesize Analogs (Vector 2: Amide N-H) vectors->synth2 assay Assay Analogs for Potency (SPR/ITC/Biochemical) synth1->assay synth2->assay sar Establish SAR assay->sar sar->vectors Iterate lead Lead Compound (Improved Potency & Properties) sar->lead

Caption: Iterative cycle of hit-to-lead development.

Potential Growth Vectors

Assuming a co-crystal structure is obtained, medicinal chemists can rationally design new analogs.

  • Vector 1 (Pyridine Ring): The pyridine ring presents multiple positions (e.g., 2, 5, 6-positions) for substitution. If the structure reveals an adjacent empty hydrophobic pocket, adding a small alkyl or aryl group could form favorable van der Waals interactions and increase potency.

  • Vector 2 (Amide N-H): The amide N-H is a hydrogen bond donor. If this vector is pointing towards the solvent, it could be a site for adding functionality to improve physicochemical properties like solubility without disrupting binding. However, this is less common as it involves breaking and reforming the amide bond.

  • Vector 3 (Cyclopropyl Group): While the cyclopropyl group itself is critical for rigidity, it can be used as a rigid scaffold to project substituents into new regions of the binding site. This is a more advanced strategy but can be highly effective.

The goal of these initial chemical modifications is to achieve a significant improvement in binding affinity, transforming the millimolar or high-micromolar fragment hit into a low-micromolar or nanomolar lead compound.[29]

Conclusion

This compound represents a high-quality, versatile fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with the advantageous properties conferred by the cyclopropyl and isonicotinamide moieties, makes it an excellent starting point for discovering novel chemical matter. The systematic application of robust biophysical screening techniques, followed by structure-guided chemical elaboration, provides a clear and effective path from a weak-binding fragment hit to a potent, optimized lead compound.

References

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. [Link]

  • University of Pittsburgh. (n.d.). Methods for fragments screening using surface plasmon resonance. University of Pittsburgh Library System. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Kumar, A., & Singh, J. (2018). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 51(2), 143-149. [Link]

  • Ananda Kumar, C. S. (2023). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

  • Moberg, A., Lindgren, M. T., & Holmgren, C. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Bruker Corporation. [Link]

  • Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(7), 741-753. [Link]

  • Singh, N., & Talele, T. T. (2022). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 17(9), 975–989. [Link]

  • de Kloe, G. E., et al. (2015). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 58(16), 6211–6228. [Link]

  • Kambe, T., et al. (2014). Lead Generation and Examples: Opinion Regarding How to Follow Up Hits. Fragment-Based Drug Discovery, 131–146. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(1), 21–25. [Link]

  • Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. [Link]

  • Dalvit, C., et al. (2017). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Scientific Reports, 7(1), 1163. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinamide, N-cyclopropyl-. PubChem Compound Database. [Link]

  • de Souza, F. S., de Alencastro, C. A. M., & Ferreira, N. F. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 98. [Link]

  • Peng, J. W. (2021). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 2(4), 100898. [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link]

  • Wikipedia. (n.d.). Isonicotinamide. Wikipedia. [Link]

  • ResearchGate. (n.d.). NMR spectra for ligand-observed experiments. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Isonicotinamide. PubChem Compound Database. [Link]

  • Aakeröy, C. B., et al. (2007). Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates. Crystal Growth & Design, 7(3), 534–544. [Link]

  • El-Sayed, M. T., et al. (2025). New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. RSC Advances, 15(26), 17894-17911. [Link]

  • Fandos, R., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Molecules, 24(22), 4153. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4983. [Link]

Sources

Application Notes and Protocols for N-Cyclopropylisonicotinamide Derivatization in Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the N-Cyclopropylisonicotinamide Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged structural motif. Its prevalence in developmental drug candidates stems from the unique combination of the isonicotinamide core and the N-cyclopropyl group. The pyridine ring of isonicotinamide is a versatile platform for introducing molecular diversity, capable of participating in a wide array of chemical transformations.[1] Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, influencing solubility and target engagement.[2][3]

The N-cyclopropyl moiety is not merely a passive substituent. This small, strained ring system offers significant advantages in drug design. It can enhance metabolic stability by being less susceptible to oxidative metabolism compared to larger alkyl groups.[4] The rigid nature of the cyclopropyl group can also confer a favorable conformational constraint on the molecule, potentially leading to higher binding affinity and potency.[5] This strategic combination of properties makes this compound an ideal starting point for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents.

This document provides a comprehensive guide to the derivatization of the this compound core for the purpose of library synthesis. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the underlying chemical principles that guide these methodologies.

Core Synthetic Strategies for Library Generation

The generation of a chemical library from the this compound scaffold hinges on the strategic functionalization of a key intermediate. For this purpose, a halo-substituted precursor, such as N-cyclopropyl-2-chloroisonicotinamide , serves as a versatile starting point. The chloro-substituent provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of a diverse range of chemical functionalities.

Two primary avenues for derivatization will be discussed:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups onto the pyridine ring.[1][4][6][7]

  • Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridine ring, particularly when substituted with an electron-withdrawing group like a chlorine atom, facilitates the displacement of the halide by various nucleophiles.

The following diagram illustrates the overall workflow for library synthesis starting from isonicotinic acid.

G cluster_0 Scaffold Synthesis cluster_1 Precursor Functionalization cluster_2 Library Derivatization Isonicotinic_Acid Isonicotinic Acid Acyl_Chloride Isonicotinoyl Chloride Isonicotinic_Acid->Acyl_Chloride SOCl2 or (COCl)2 NCIA This compound Acyl_Chloride->NCIA Cyclopropylamine, Base 2_Chloro_NCPA N-Cyclopropyl-2-chloroisonicotinamide NCIA->2_Chloro_NCPA Chlorination Suzuki Suzuki-Miyaura Coupling 2_Chloro_NCPA->Suzuki Buchwald Buchwald-Hartwig Amination 2_Chloro_NCPA->Buchwald SNAr Nucleophilic Aromatic Substitution 2_Chloro_NCPA->SNAr Library Diverse Compound Library Suzuki->Library Buchwald->Library SNAr->Library

Caption: General workflow for this compound library synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Cyclopropyl-2-chloroisonicotinamide (Starting Material)

This protocol outlines the synthesis of the key halo-substituted precursor.

Step 1: Synthesis of this compound

  • To a solution of isonicotinic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g), add oxalyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature until the evolution of gas ceases (typically 2-4 hours).

  • Concentrate the reaction mixture under reduced pressure to afford the crude isonicotinoyl chloride.

  • Dissolve the crude acyl chloride in fresh DCM (10 mL/g).

  • In a separate flask, dissolve cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in DCM (5 mL/g).

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Step 2: Chlorination of this compound

This step requires careful handling of strong reagents and should be performed in a well-ventilated fume hood.

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add a chlorinating agent like N-chlorosuccinimide (NCS, 1.1 eq).

  • The reaction may require a radical initiator such as benzoyl peroxide (catalytic amount) and heating to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-cyclopropyl-2-chloroisonicotinamide.

Protocol 2: Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is designed for parallel synthesis in a 24-well plate format. The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridine core and various boronic acids or esters.[6][7][8]

Reagents and Materials:

Reagent/MaterialAmount per Well
N-cyclopropyl-2-chloroisonicotinamide0.1 mmol
Aryl/heteroaryl boronic acid0.12 mmol
Pd(PPh₃)₄0.005 mmol (5 mol%)
2M Aqueous Na₂CO₃0.2 mL
1,4-Dioxane1.0 mL

Procedure:

  • To each well of a 24-well plate, add N-cyclopropyl-2-chloroisonicotinamide.

  • Add the corresponding aryl or heteroaryl boronic acid to each well.

  • Add the palladium catalyst, Pd(PPh₃)₄, to each well.

  • Add 1,4-dioxane to each well.

  • Add the aqueous sodium carbonate solution to each well.

  • Seal the plate with a cap mat and place it on a shaker in a heating block set to 80-90 °C.

  • Shake the reaction mixture for 12-18 hours.

  • After cooling to room temperature, quench the reaction by adding water to each well.

  • Extract the product from each well with ethyl acetate (2 x 1.5 mL).

  • Combine the organic extracts for each well in a separate collection plate.

  • Concentrate the solvent in the collection plate using a centrifugal evaporator.

Purification and Characterization:

The crude products can be purified using high-throughput parallel flash chromatography or preparative HPLC.[2] Each purified compound should be characterized by LC-MS to confirm the molecular weight and by ¹H NMR to verify the structure and assess purity.[5]

G Start Dispense N-cyclopropyl- 2-chloroisonicotinamide to 24-well plate Add_Boronic Add diverse boronic acids Start->Add_Boronic Add_Catalyst Add Pd(PPh3)4 and base Add_Boronic->Add_Catalyst React Heat and shake (80-90°C, 12-18h) Add_Catalyst->React Quench Quench with water React->Quench Extract Extract with ethyl acetate Quench->Extract Concentrate Concentrate in vacuo Extract->Concentrate Purify Parallel purification (HPLC or Flash) Concentrate->Purify Analyze LC-MS and NMR analysis Purify->Analyze

Caption: Workflow for parallel Suzuki-Miyaura coupling.

Protocol 3: Library Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring, creating C-N bonds.

Reagents and Materials:

Reagent/MaterialAmount per Well
N-cyclopropyl-2-chloroisonicotinamide0.1 mmol
Amine0.12 mmol
Pd₂(dba)₃0.0025 mmol (2.5 mol%)
Xantphos0.006 mmol (6 mol%)
Cs₂CO₃0.15 mmol
Toluene1.0 mL

Procedure:

  • To each well of a 24-well plate, add N-cyclopropyl-2-chloroisonicotinamide.

  • Add the corresponding primary or secondary amine to each well.

  • Add the palladium precursor, Pd₂(dba)₃, and the ligand, Xantphos, to each well.

  • Add the base, Cs₂CO₃, to each well.

  • Add toluene to each well.

  • Seal the plate and heat with shaking at 100-110 °C for 16-24 hours.

  • After cooling, filter the contents of each well through a pad of celite to remove inorganic salts.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate in a collection plate.

Purification and Characterization:

Purification and characterization follow the same procedures as described for the Suzuki-Miyaura coupling.

Data Presentation and Quality Control

A crucial aspect of library synthesis is the systematic tracking and analysis of the resulting compounds. The data should be organized in a clear and concise manner.

Example Data Table:

Compound IDBoronic Acid/Amine UsedExpected MassObserved Mass (LC-MS)Purity (%)
L1-A1Phenylboronic acid238.28239.1 (M+H)⁺95
L1-A23-Thiopheneboronic acid244.31245.1 (M+H)⁺92
L1-B1Morpholine249.30250.1 (M+H)⁺98
L1-B2Piperidine247.33248.2 (M+H)⁺96

Conclusion

The this compound scaffold provides a robust and versatile platform for the generation of diverse chemical libraries. The synthetic strategies outlined in this document, particularly palladium-catalyzed cross-coupling reactions, offer efficient and reliable methods for introducing a wide range of chemical functionalities. By employing parallel synthesis techniques and systematic purification and characterization, researchers can rapidly generate high-quality compound libraries for hit identification and lead optimization in drug discovery programs.

References

  • Wilson, C. R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(24), 10118–10134. Available at: [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]

  • Alizadeh, A., Oskueyan, Q., & Rostamnia, S. (2012). Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Synthetic Communications, 42(1), 113-121. Available at: [Link]

  • (2022). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology, 12, 976077. Available at: [Link]

  • PubChem. (n.d.). Nicotinamide, N-cyclopropyl-. National Center for Biotechnology Information. Available at: [Link]

  • (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(20), 4694. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters, 119, 129891. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Gancia, E., et al. (2003). Characterization of small combinatorial chemistry libraries by (1)H NMR. Quantitation with a convenient and novel internal standard. Journal of Combinatorial Chemistry, 5(5), 554–561. Available at: [Link]

  • (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4991. Available at: [Link]

  • (2019). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum-Based Drugs. International Journal of Molecular Sciences, 26(24), 11875. Available at: [Link]

  • (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Molecules, 24(22), 4169. Available at: [Link]

  • (2018). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Chemistry of Heterocyclic Compounds, 54(10), 1015-1019. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Cyclopropylisonicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and optimization of N-cyclopropylisonicotinamide. This guide is structured for researchers and drug development professionals who are actively working with this molecule. Here, we move beyond basic protocols to address the nuanced challenges you may encounter, providing in-depth, field-tested insights in a direct question-and-answer format to help you maximize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am seeing very low or no yield in my this compound synthesis. What are the most common root causes?

Low or no product yield in an amide coupling reaction is a frequent issue that typically points to one of three areas: inadequate activation of the isonicotinic acid, issues with the nucleophilicity of the cyclopropylamine, or suboptimal reaction conditions.[1]

  • Inefficient Carboxylic Acid Activation: The carboxyl group of isonicotinic acid must be converted into a more electrophilic species to react with the amine. If your coupling reagent is degraded, used in insufficient stoichiometric amounts, or is simply not potent enough for this substrate, activation will be incomplete.[1]

  • Amine Availability and Reactivity: Cyclopropylamine is a primary amine, but it is also a base. It can react with the acidic proton of isonicotinic acid to form an ammonium carboxylate salt.[2][3] This acid-base neutralization renders the amine non-nucleophilic, effectively halting the desired reaction.[4] Furthermore, any adventitious acid in the reaction can protonate the amine with the same deactivating effect.

  • Presence of Water: Water is a critical enemy in amide coupling. The activated carboxylic acid intermediate is highly susceptible to hydrolysis, which reverts it back to the starting isonicotinic acid.[1] Using anhydrous solvents and reagents is paramount for success.

Q2: What are the primary side reactions I should be aware of when synthesizing this compound?

The most common side reactions include the formation of N-acylurea byproducts (when using carbodiimides), racemization if chiral centers are present (not applicable here, but a general concern), and reactions involving the pyridine nitrogen. The choice of coupling reagent is critical to minimizing these. For example, using an additive like 1-Hydroxybenzotriazole (HOBt) with a carbodiimide like EDC can suppress N-acylurea formation and improve efficiency.[5]

Q3: How do I select the best coupling strategy: forming an acyl chloride versus using a peptide coupling reagent?

The choice depends on the scale of your reaction, the sensitivity of your substrates, and desired purity profile.

  • Acyl Chloride Route (e.g., using SOCl₂ or Oxalyl Chloride): This is a cost-effective and highly reactive method, often used for larger-scale synthesis.[6][7] The isonicotinic acid is converted to isonicotinoyl chloride, a very reactive electrophile. However, the conditions can be harsh (e.g., heating with SOCl₂) and the byproduct, HCl, must be scavenged by a base to prevent protonation of the cyclopropylamine.[4][8] This method requires careful, sequential addition of reagents.

  • Peptide Coupling Reagents (e.g., EDC, HATU): These reagents facilitate a one-pot synthesis under milder conditions, which is ideal for smaller-scale and discovery chemistry applications.[9][10] Reagents like HATU are highly efficient but more expensive.[1] Carbodiimides like EDC are a good balance of cost and effectiveness, especially when used with additives like HOBt or DMAP.[5][8]

Troubleshooting Guide: Specific Experimental Issues

Problem: My LC-MS analysis shows only starting materials (isonicotinic acid and cyclopropylamine) even after 24 hours.

This classic scenario points to a failure in the initial activation of the carboxylic acid.

Workflow for Diagnosing Activation Failure

start No Product Formation check_reagents Verify Coupling Reagent - Is it old/hydrolyzed? - Correct stoichiometry? (1.1-1.5 eq) start->check_reagents check_solvent Check Solvent - Is it truly anhydrous? - Use fresh, sealed bottle or dry over sieves. check_reagents->check_solvent Reagent OK check_temp Review Reaction Temperature - Is pre-activation needed? - Is the temperature appropriate? (Often 0°C to RT) check_solvent->check_temp Solvent OK check_base Assess Base Usage - Is a non-nucleophilic base present? (e.g., DIPEA, Et3N) - Correct stoichiometry? (2-3 eq) check_temp->check_base Temp OK

Caption: Troubleshooting workflow for no product formation.

Detailed Steps & Explanation:

  • Verify Coupling Reagent Integrity: Coupling reagents, especially carbodiimides (EDC, DCC) and uronium salts (HATU), are moisture-sensitive. Open a fresh bottle or use a recently purchased stock. Ensure you are using at least 1.1 equivalents relative to the limiting reagent.

  • Ensure Anhydrous Conditions: Use a solvent from a fresh, sealed bottle or one that has been dried over molecular sieves. Even trace amounts of water can quench the reaction.[1]

  • Implement a Pre-Activation Step: Instead of adding all components at once, first stir the isonicotinic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in your anhydrous solvent for 15-30 minutes at room temperature.[1] This allows for the formation of the activated ester intermediate without the competing amine being present. Then, add the cyclopropylamine to the pre-activated mixture.

  • Check Your Base: A base like triethylamine (Et₃N) or DIPEA is often required to scavenge acid byproducts.[7][8] Without it, the generated acid will protonate the cyclopropylamine, shutting down the reaction.[4]

Problem: The reaction starts but stalls at ~50% conversion, even with excess reagents.

This suggests an equilibrium issue or deactivation of a key component during the reaction.

  • Cause - Salt Formation: The most likely culprit is the acid-base reaction between isonicotinic acid and cyclopropylamine.[2] This forms a salt that may be precipitating or is simply unreactive under the current conditions.

    • Solution: Ensure a suitable non-nucleophilic base like DIPEA (2-3 equivalents) is present from the start. This base will preferentially deprotonate the carboxylic acid and any HCl generated, keeping the cyclopropylamine free and nucleophilic.[1]

  • Cause - Insufficiently Activating Conditions: Your chosen coupling reagent may not be powerful enough.

    • Solution: Switch to a more potent coupling system. If you are using EDC/HOBt, consider trying HATU, which is known for its high efficiency, especially with less reactive substrates.[10]

Problem: My final product is difficult to purify due to a persistent byproduct.

If you are using a carbodiimide like DCC or EDC, the most common persistent byproduct is the corresponding N,N'-dicyclohexylurea (DCU) or the water-soluble ethyl-dimethylaminopropyl urea.

  • For DCC/DCU: DCU is notoriously difficult to remove via standard silica gel chromatography as it can co-elute with the product. The best strategy is to filter the crude reaction mixture through a pad of celite before workup, as much of the DCU will precipitate out of common solvents like DCM or ethyl acetate.[11] Further purification can sometimes be achieved by recrystallization from a solvent in which DCU has low solubility, such as acetonitrile.[11]

  • For EDC/EDC-urea: The urea byproduct from EDC is water-soluble. An acidic wash (e.g., 1N HCl) during the aqueous workup will protonate the urea, making it highly soluble in the aqueous layer and easy to separate from your product in the organic layer.

Core Methodologies & Protocols

Method 1: EDC/HOBt Mediated Coupling

This is a reliable and cost-effective method for small to medium-scale synthesis. The HOBt additive helps to increase efficiency and suppress side reactions.[5]

Reaction Mechanism Overview

IsonicotinicAcid Isonicotinic Acid (Py-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) IsonicotinicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt EDC_Urea {EDC Urea Byproduct} O_Acylisourea->EDC_Urea Hydrolysis (Side Reaction) HOBt HOBt Product {this compound} HOBt_Ester->Product + Cyclopropylamine HOBt_Ester->Product Cyclopropylamine Cyclopropylamine (cPr-NH2)

Caption: EDC/HOBt reaction pathway for amide synthesis.

Step-by-Step Protocol:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add isonicotinic acid (1.0 eq).

  • Dissolve the acid in an anhydrous solvent such as DMF or DCM (approx. 0.1-0.5 M concentration).

  • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and EDC hydrochloride (1.1 eq) to the solution.

  • Add a non-nucleophilic base, such as DIPEA or Et₃N (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.

  • Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.[1]

Method 2: Acyl Chloride Formation

This two-step, one-pot procedure is robust and effective, particularly for scaling up.

Step-by-Step Protocol:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, suspend isonicotinic acid (1.0 eq) in anhydrous DCM (0.2-1 M).

  • Add a catalytic amount of DMF (1-2 drops).

  • Add oxalyl chloride or thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.[12]

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess oxalyl/thionyl chloride.

  • Re-dissolve the resulting crude isonicotinoyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve cyclopropylamine (1.2 eq) and a base like triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC/LC-MS.

  • Proceed with an aqueous workup as described in Method 1.

Optimization Data Summary

The choice of reagents can significantly impact reaction time and final yield. The following table summarizes common choices for amide coupling.

Coupling SystemBaseSolventTypical Temp.ProsCons
EDC / HOBt DIPEA, Et₃NDMF, DCM0 °C to RTCost-effective; water-soluble byproduct.Slower reaction times; may require additive.
HATU DIPEA, 2,4,6-CollidineDMF, ACNRTHigh yield, fast reactions, low epimerization.[1]Expensive; byproduct can be hard to remove.
SOCl₂ or (COCl)₂ Et₃N, PyridineDCM, Toluene0 °C to RefluxHighly reactive; inexpensive reagents.[6]Harsh conditions; generates HCl byproduct.[4]
T3P® Pyridine, Et₃NEtOAc, THFRTHigh yield; byproducts are water-soluble.Reagent is moisture sensitive.

References

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

  • Farrell, N. P., et al. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • Westin, J. Synthesis of Amides - Organic Chemistry. [Link]

  • Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]

  • Reddit. amide coupling help. [Link]

  • Rubin, M., et al. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. PMC. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Ma, Y., et al. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • ResearchGate. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

Sources

N-Cyclopropylisonicotinamide purification by column chromatography issues

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions about the purification of N-cyclopropylisonicotinamide by column chromatography, this technical support center provides in-depth troubleshooting guides and frequently asked questions. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you overcome common challenges.

Technical Support Center: this compound Purification

This guide is designed to address specific issues encountered during the column chromatography purification of this compound. We will explore the causality behind common problems and provide robust, validated solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing significant tailing on the silica gel column. What is causing this and how can I fix it?

A1: Peak tailing is a classic issue when purifying amine-containing compounds like this compound on standard silica gel. The root cause is the interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-ideal interaction slows down a portion of the analyte molecules, causing them to elute gradually and create a "tail."

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., Dichloromethane/Methanol). The TEA will preferentially bind to the active sites on the silica, preventing your compound from sticking.

  • Use of Deactivated Silica: Consider using a deactivated or base-treated silica gel. These stationary phases have fewer accessible acidic sites.

  • Alternative Stationary Phases: If tailing persists, switching to a different stationary phase like alumina (basic or neutral) can be highly effective, as it does not have the acidic silanol groups that cause the issue.

Q2: I'm struggling to get good separation between my product and a very similar, slightly more polar impurity. How can I improve the resolution?

A2: Achieving baseline separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system. This involves fine-tuning the mobile phase composition and potentially changing the stationary phase.

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Poor Resolution.

Detailed Steps:

  • Optimize Mobile Phase Polarity: If your compounds are eluting too quickly (high Rf value), there is not enough interaction with the stationary phase for separation to occur. Decrease the polarity of your mobile phase. For a typical Dichloromethane (DCM)/Methanol (MeOH) system, this means reducing the percentage of MeOH.

  • Change Solvent Selectivity: If simply adjusting polarity doesn't work, the fundamental selectivity of the solvent system may be the issue. Solvents are grouped into different selectivity classes based on their dipole moment, and proton donor/acceptor characteristics. Try switching to a different solvent system with similar polarity but different selectivity, for example:

    • Instead of DCM/MeOH, try Ethyl Acetate/Heptane with a small amount of MeOH.

    • Toluene/Acetone mixtures can also offer different selectivity.

  • Employ a Shallow Gradient: A shallow gradient elution can effectively separate compounds with close Rf values. A slow, gradual increase in the polar solvent (e.g., increasing MeOH from 2% to 7% over 10-15 column volumes) can resolve near-co-eluting peaks.

Q3: My purified fractions show a lower-than-expected yield. Where could my product be going?

A3: Product loss during column chromatography can occur at several stages. A systematic check is necessary to identify the cause.

Potential Causes and Solutions:

  • Irreversible Adsorption: As discussed in Q1, strong binding to the silica gel can lead to product loss. If you did not use a basic modifier and experienced tailing, a portion of your product may still be on the column. Solution: Flush the column with a highly polar, basic mixture (e.g., 90:10:1 DCM/MeOH/NH4OH) to recover any strongly bound material.

  • Improper Sample Loading: If the product precipitates during loading, it will not separate correctly and can get stuck at the top of the column. Solution: Ensure your crude sample is fully dissolved in the minimum amount of solvent before loading. It is best to dissolve it in the mobile phase itself or a slightly stronger solvent, then adsorb it onto a small amount of silica gel (dry loading).

  • Product Streaking/Band Broadening: If the initial band of your compound is too wide, it can lead to broad peaks that mix with impurity fractions, forcing you to discard mixed fractions and thus lowering yield. Solution: Use the dry loading technique mentioned above. This ensures the initial band is as narrow as possible.

Detailed Experimental Protocols

Protocol 1: Dry Loading of this compound for Optimal Resolution

  • Dissolve Crude Product: Dissolve your crude this compound (e.g., 1.0 g) in a suitable solvent in which it is highly soluble (e.g., 10-20 mL of Dichloromethane or Methanol).

  • Add Silica Gel: In a round-bottom flask, add 2-3 times the weight of your crude product in silica gel (e.g., 2-3 g).

  • Mix and Evaporate: Add the solution of your crude product to the flask containing the silica gel. Mix thoroughly to create a slurry.

  • Dry the Adsorbate: Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. This is your "dry-loaded" sample.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of your pre-packed chromatography column. Gently tap the side of the column to ensure an even, level surface.

  • Begin Elution: Carefully add your mobile phase and begin the elution process. This method prevents band broadening and improves separation significantly.

Protocol 2: Developing an Optimal Mobile Phase using TLC

  • Prepare TLC Chambers: Prepare several TLC chambers with different solvent systems. Start with a non-polar solvent and a polar solvent you intend to use for the column (e.g., Ethyl Acetate/Heptane or DCM/MeOH).

  • Systematic Screening:

    • Run TLC plates in varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 DCM:MeOH).

    • Add 1% Triethylamine (TEA) to each of these systems and run another set of plates to observe the effect on tailing.

  • Identify the Target Rf: The ideal solvent system will give your this compound an Rf value between 0.25 and 0.35. This Rf range typically provides the best separation in column chromatography.

  • Confirm Separation: Ensure that in the chosen system, your product spot is well-separated from all impurity spots.

Data Summary

Table 1: Common Solvent Systems and Properties for Amine Purification

Solvent System (v/v)Polarity Index (Approx.)Characteristics & Typical Use
95:5 DCM:MeOH + 1% TEAModerateGood starting point for this compound. TEA suppresses tailing.
80:20 Ethyl Acetate:HeptaneModerate-LowOffers different selectivity. Good for less polar impurities.
90:10 Toluene:AcetoneModerateCan resolve impurities that co-elute in other systems.
100% Ethyl AcetateModerateCan be effective if impurities are significantly more or less polar.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Snyder, L. R. (1974). Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223-230. [Link]

  • Fair, J. D., & Kormos, C. M. (2008). Flash column chromatography: a prequel. Journal of Chemical Education, 85(10), 1425. [Link]

  • Reich, H. J. (2021). Chromatography. University of Wisconsin-Madison Chemistry Department. [Link]

Technical Support Center: Strategies for Improving N-Cyclopropylisonicotinamide Solubility in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Bio-Assay Support Division

Welcome to the technical support center for N-Cyclopropylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle that can lead to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[1] This document provides a series of frequently asked questions (FAQs), detailed protocols, and troubleshooting strategies to help you achieve consistent and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: What is the recommended starting solvent for this compound?

Answer: The universally recommended starting solvent for initial experiments is high-purity, anhydrous Dimethyl Sulfoxide (DMSO) .[1]

  • Expertise & Experience: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar organic molecules, including many heterocyclic compounds like this compound.[2][3][4] Its miscibility with water and most organic solvents makes it highly compatible with the serial dilution steps required for bioassays.[2] We recommend starting with DMSO before exploring more complex solvent systems due to its versatility and the extensive body of literature documenting its use.

Q2: How do I prepare a high-concentration stock solution of this compound using DMSO?

Answer: Preparing a concentrated stock solution is the standard method for introducing poorly soluble compounds into an aqueous assay buffer while minimizing the final concentration of the organic solvent.[5][6]

  • Trustworthiness: Following a precise protocol ensures reproducibility. Start by preparing a 10 mM stock solution. The molecular weight of this compound is 162.19 g/mol .[7] To make 1 mL of a 10 mM stock, you would dissolve 1.622 mg of the compound in 1 mL of DMSO. For larger volumes, scale accordingly. Always use a calibrated analytical balance and high-purity DMSO. A detailed step-by-step protocol is provided in Section 2, Protocol 1 .

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

Answer: This is a classic sign of exceeding the compound's kinetic solubility limit in the final aqueous medium. The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the less soluble compound to crash out of solution.

Here are troubleshooting steps, in order of application:

  • Optimize Dilution Protocol: Ensure rapid and vigorous mixing (vortexing) immediately after adding the DMSO stock to the aqueous buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.[1]

  • Use an Intermediate Dilution Step: Instead of a direct 1:1000 dilution, perform a serial dilution. For example, first dilute the 10 mM DMSO stock into a smaller volume of DMSO to an intermediate concentration, and then perform the final dilution into the aqueous buffer. This can sometimes mitigate the solvent shock.

  • Gentle Warming and Sonication: Briefly warming the aqueous solution (e.g., to 37°C) or sonicating it after adding the compound can help redissolve small amounts of precipitate.[1] However, be cautious, as this may only create a temporary supersaturated state.

  • Lower the Final Concentration: The most reliable solution is to lower the final assay concentration of this compound to a level that is below its aqueous solubility limit.

Q4: What is the maximum final concentration of DMSO I should use in my cell-based assay?

Answer: This is a critical parameter for maintaining data integrity. High concentrations of DMSO can be cytotoxic and can interfere with cellular processes, confounding your results.[8][9]

  • Authoritative Grounding: As a general rule, the final concentration of DMSO in cell-based assays should be kept ≤ 0.5% (v/v) . For sensitive cell lines or long-term incubation assays, a concentration of ≤ 0.1% (v/v) is strongly recommended.

  • Causality: DMSO can increase cell membrane permeability, which may alter the intracellular concentration of your compound or other media components.[10] It has also been shown to have direct biological effects, including inducing cell differentiation, apoptosis, or altering signaling pathways, even at concentrations as low as 0.25-0.5%.[9][11]

  • Self-Validating System: Crucially, every plate in your experiment must contain a vehicle control : wells treated with the same final concentration of DMSO as your test compound wells, but without the compound itself. This allows you to subtract any background effects of the solvent.

Assay TypeRecommended Max DMSO (v/v)Rationale
Enzymatic/Biochemical Assays ≤ 1.0%Less sensitive to solvent effects, but protein denaturation can occur at higher concentrations.[10]
Short-term Cell Viability (e.g., < 24h) ≤ 0.5%Balances solubility needs with minimizing acute cytotoxicity.[11]
Long-term Cell Culture (e.g., > 24h) ≤ 0.1%Reduces cumulative toxicity and off-target solvent effects over extended periods.
Highly Sensitive Assays (e.g., GPCR, Ion Channel) ≤ 0.1%Minimizes interference with membrane-bound targets and assay signal.[10]
Q5: Are there effective alternatives to DMSO for solubilizing this compound?

Answer: Yes. When DMSO is not a viable option due to its effects on your specific assay, or if solubility issues persist, the next best alternative is to use cyclodextrins .

  • Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is readily soluble in aqueous solutions.[14][15] This approach avoids organic solvents entirely. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a particularly effective and widely used derivative due to its high aqueous solubility and low toxicity.[14] Other options, though often less effective or with their own caveats, include co-solvents like ethanol or adjusting the buffer pH.[16][17]

Q6: How can I use cyclodextrins to improve the solubility of this compound?

Answer: Using cyclodextrins involves co-lyophilizing (freeze-drying) or mixing the compound with an aqueous solution of the cyclodextrin to encourage the formation of the inclusion complex. The resulting complex can then be dissolved directly in your assay buffer. A detailed protocol for this method is provided in Section 2, Protocol 2 . This method can significantly enhance the apparent water solubility of a compound, allowing for higher concentrations in the final assay without the use of organic solvents.[18]

Section 2: In-Depth Protocols

Protocol 1: Preparation and Serial Dilution of a DMSO Stock Solution

This protocol describes the standard procedure for preparing and using a DMSO stock of this compound.

Materials:

  • This compound (MW: 162.19 g/mol )

  • High-purity, anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 162.19 g/mol * (1000 mg / 1 g) = 1.622 mg

  • Weigh Compound: Accurately weigh out 1.622 mg of this compound and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. If needed, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[1]

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilution for Assay: a. Prepare an intermediate dilution plate or series of tubes containing your final aqueous assay buffer. b. To achieve a final concentration of 10 µM with 0.1% DMSO, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of assay buffer. c. Mix immediately and thoroughly. d. Perform further serial dilutions in the assay buffer as required for your concentration-response curve. Crucially, ensure the DMSO concentration remains constant in all wells by adding equivalent volumes of DMSO to the buffer used for serial dilutions.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for preparing a solvent-free, aqueous stock solution.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stir plate and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer. This is a common concentration used for solubilizing hydrophobic drugs.[14]

  • Determine Target Concentration: Decide on the desired stock concentration of this compound (e.g., 1 mM).

  • Add Compound: Add the required amount of solid this compound directly to the HP-β-CD solution.

  • Promote Complexation: Cap the vial and stir vigorously on a magnetic stir plate at room temperature. This process can take several hours (4-24 hours) to reach equilibrium. The solution should clarify as the inclusion complex forms.

  • Sterile Filter: Once the compound is fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.

  • Storage and Use: Store the aqueous stock at 4°C or -20°C. This stock can now be diluted directly into your assay buffer without introducing any organic solvent. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

Section 3: Diagrams & Workflows

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_dilution Assay Dilution weigh 1. Weigh Compound (e.g., 1.622 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve 3. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve store 4. Aliquot & Store (-20°C) dissolve->store add_stock 6. Add Stock to Buffer (e.g., 1 µL to 999 µL) store->add_stock Use for Assay intermediate 5. Prepare Dilution Series in Assay Buffer intermediate->add_stock mix 7. Mix Immediately & Thoroughly add_stock->mix assay 8. Add to Assay Plate mix->assay

Caption: Workflow for preparing and diluting a DMSO-based stock solution.

Decision Tree for Solubility Troubleshooting

G start Start: Compound precipitates in aqueous buffer q1 Is final DMSO conc. >0.5%? start->q1 a1_yes Reduce DMSO conc. by higher dilution q1->a1_yes Yes q2 Is final compound conc. very high? q1->q2 No a2_yes Lower final compound conc. Test solubility limit q2->a2_yes Yes q3 Did you mix rapidly upon dilution? q2->q3 No a3_no Improve mixing protocol (e.g., vortexing) q3->a3_no No end Still precipitating? Consider alternative method q3->end Yes alt_method Use Cyclodextrin (HP-β-CD) Protocol end->alt_method

Sources

N-Cyclopropylisonicotinamide Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Cyclopropylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation profile of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the quality of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound possesses two key structural motifs that are susceptible to degradation under common experimental and storage conditions: the N-cyclopropyl amide linkage and the pyridine ring. The primary stability concerns are hydrolysis of the amide bond and oxidation of the pyridine ring. The cyclopropyl amine moiety, in particular, has been noted for its susceptibility to hydrolytic degradation, especially under high pH conditions[1].

Q2: What are the likely degradation products of this compound?

While specific degradation product studies on this compound are not extensively published, based on its chemical structure and the degradation pathways of related compounds, the following are the most probable degradation products:

  • Isonicotinic Acid: Formed via the hydrolysis of the amide bond. This is a common degradation pathway for nicotinamide and its derivatives.

  • Cyclopropylamine: Also a product of amide bond hydrolysis.

  • N-oxide derivatives: The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides.

It is crucial to perform forced degradation studies to identify the specific degradation products relevant to your formulation and storage conditions[2][3][4].

Q3: How can I monitor the stability of my this compound samples?

A stability-indicating analytical method is essential for monitoring the purity of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS) are the recommended techniques. The method should be validated to ensure it can separate the parent compound from all potential degradation products and formulation excipients[2][4].

Troubleshooting Guide

Problem 1: Appearance of Unexpected Peaks in my Chromatogram.

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Characterize the Unknown Peak: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the potential degradation product.

  • Compare with Predicted Degradants: Compare the determined molecular weight with those of the predicted degradation products (Isonicotinic Acid, Cyclopropylamine, N-oxides).

  • Perform Forced Degradation Studies: Subject a pure sample of this compound to forced degradation conditions (see "Experimental Protocols" section). Analyze the stressed samples using your analytical method to see if the unknown peak is generated under specific stress conditions (e.g., acid, base, oxidation). This can help confirm the identity of the degradation product.

  • Evaluate Storage Conditions: Review the storage conditions of your sample. Exposure to high temperatures, humidity, light, or incompatible excipients can accelerate degradation.

Problem 2: Loss of Potency or Inconsistent Results in My Assays.

Possible Cause: Degradation of the active pharmaceutical ingredient (API), this compound.

Troubleshooting Steps:

  • Verify Sample Integrity: Immediately re-analyze the purity of your this compound sample using a validated stability-indicating method.

  • Review Sample Preparation: Ensure that the solvents and pH conditions used during sample preparation are not causing degradation. For example, prolonged exposure to highly basic conditions should be avoided.

  • Assess Formulation Compatibility: If working with a formulation, investigate potential interactions between this compound and the excipients. Some excipients can create a microenvironment that promotes degradation.

  • Implement Proper Storage: Store this compound in a cool, dry, and dark place, away from reactive chemicals. Consider inert gas blanketing for long-term storage.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are a critical component of understanding the stability of a drug substance. The goal is to induce degradation to a level of 5-20% to allow for the identification of degradation products and the validation of the analytical method[2][3][5][6].

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid-state at 105°C for 48 hours
Photodegradation Solution exposed to ICH Q1B specified light conditions

Protocol 1: General Procedure for Forced Degradation

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Application: For each stress condition, mix the stock solution with the respective stressor in a 1:1 ratio. For thermal degradation, use the solid API. For photostability, expose the solution in a quartz cuvette.

  • Incubation: Incubate the samples for the specified time and temperature.

  • Neutralization (for acid/base hydrolysis): After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating UPLC-MS method.

Diagram 1: Predicted Degradation Pathways of this compound

G NCPA This compound IA Isonicotinic Acid NCPA->IA Hydrolysis (Acid/Base) CPA Cyclopropylamine NCPA->CPA Hydrolysis (Acid/Base) N_oxide N-Oxide Derivative NCPA->N_oxide Oxidation

Caption: Predicted degradation pathways of this compound.

Diagram 2: Experimental Workflow for Troubleshooting Unexpected Peaks

G start Unexpected Peak Observed in Chromatogram step1 Determine m/z using LC-MS start->step1 step2 Compare with Predicted Degradants step1->step2 step3 Perform Forced Degradation Studies step2->step3 step4 Analyze Stressed Samples step3->step4 decision Peak Matches a Forced Degradation Product? step4->decision confirm Identity Confirmed decision->confirm Yes investigate Investigate Other Sources (e.g., Synthesis Impurity) decision->investigate No

Caption: Troubleshooting workflow for unknown chromatographic peaks.

References

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829. National Institutes of Health. [Link]

  • Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA. [Link]

  • Drug degradation pathways. Pharmacy 180. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

Sources

N-Cyclopropylisonicotinamide Recrystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for informational purposes only and does not constitute professional advice. Always consult with a qualified professional before undertaking any chemical procedures.

Welcome to the comprehensive technical support center for the recrystallization of N-Cyclopropylisonicotinamide. This resource is meticulously crafted for researchers, scientists, and professionals in drug development who are navigating the intricacies of purifying this compound. The goal is to provide not only practical solutions to common challenges but also a foundational understanding of the principles at play, thereby empowering you to optimize your experimental outcomes.

Part 1: CORE DIRECTIVE - Troubleshooting Guide

This section is designed to directly address the specific hurdles you may encounter during the recrystallization of this compound. Each issue is broken down into its root causes, followed by actionable solutions and the scientific rationale behind them.

Issue 1: Oiling Out - The Compound Refuses to Crystallize, Forming a Liquid Instead

Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it's separating as an oil instead of forming crystals. What is causing this, and how can I resolve it?

A: The phenomenon of "oiling out" is a frequent challenge in recrystallization. It occurs when the dissolved compound comes out of the supersaturated solution as a liquid rather than a solid crystalline lattice.[1][2] This is typically a result of the solution being cooled too quickly, the concentration of the solute being too high, or the presence of significant impurities that lower the melting point of your compound.[2][3]

Root Cause Analysis & Strategic Solutions:

  • Excessive Solute Concentration or Inappropriate Solvent Choice: If the concentration of this compound is too high, it can become supersaturated to a point where the molecules do not have time to orient themselves into a crystal lattice upon cooling.

    • Strategic Solution: Reheat the solution to dissolve the oil and add more solvent to decrease the overall concentration. Finding the optimal solvent and concentration is key; you are aiming for a solution that is saturated at an elevated temperature and becomes supersaturated only upon cooling.[3]

  • Rapid Cooling Rate: A rapid decrease in temperature does not provide the necessary time for the orderly process of crystal nucleation and growth.[4][5]

    • Strategic Solution: Employ a gradual cooling process. Allow the flask to cool to ambient temperature on a benchtop, away from drafts.[6] Subsequently, you can move it to a refrigerator and then a freezer to maximize crystal recovery. This slow temperature gradient is more conducive to the formation of well-ordered, pure crystals.[4][7]

  • High Impurity Load: Impurities can interfere with the crystal lattice formation and depress the melting point of the compound, making it more susceptible to oiling out.[2][8]

    • Strategic Solution: If your crude material is highly impure, a preliminary purification step is advisable. This could involve techniques such as column chromatography or washing the crude solid with a solvent in which this compound has poor solubility, but the impurities are readily soluble.

Experimental Protocol: A Step-by-Step Guide to Overcoming Oiling Out

  • Gently reheat the solution containing the oily substance until it becomes a single, clear phase.

  • Introduce an additional 10-20% volume of the same solvent to the solution to reduce the concentration.

  • If you are using a binary solvent system, add more of the solvent in which this compound is less soluble.

  • Permit the solution to cool slowly and undisturbed at room temperature. If crystallization does not initiate, gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[3][5]

  • Once crystal formation begins, continue the slow cooling process to encourage the growth of larger, purer crystals.[4]

Visualization: The Diverging Paths of Crystallization and Oiling Out

G cluster_0 Optimal Crystallization Pathway cluster_1 Oiling Out Pathway A Crude this compound in Hot Solvent B Gradual Cooling & Controlled Supersaturation A->B C Nucleation & Crystal Growth B->C D Pure Crystalline Product C->D E Crude this compound in Hot Solvent F Rapid Cooling or High Impurity Content E->F G Separation Above Compound's Melting Point F->G H Oily Product G->H

Caption: A diagram illustrating the ideal process for crystallization versus the conditions that lead to an oily product.

Issue 2: Suboptimal Recovery of Crystalline Product

Q: My recrystallization of this compound resulted in a very low yield after filtration. What are the probable causes, and how can I enhance my product recovery?

A: A low yield is a common and often preventable issue in recrystallization. The primary culprits are typically an inappropriate choice of solvent, the use of an excessive volume of solvent, or the premature crystallization of the product.[5]

Root Cause Analysis & Strategic Solutions:

  • Inadequate Solvent Selection: The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures.[5] If the compound remains significantly soluble in the cold solvent, a substantial portion will be lost in the mother liquor.

    • Strategic Solution: A systematic solvent screening is crucial. Evaluate the solubility of your crude this compound in a range of solvents at both room temperature and their boiling points to identify the most suitable one.

  • Excessive Solvent Usage: Using more solvent than necessary will keep a larger amount of your product dissolved, even after cooling, leading to a diminished yield.[3]

    • Strategic Solution: Employ the minimum volume of hot solvent required to completely dissolve the crude material. This is best achieved by adding the hot solvent portion-wise until the solid has just dissolved.[6]

  • Premature Crystallization: If the product crystallizes before it is intended to, for example, during a hot filtration step to remove insoluble impurities, a loss of yield is inevitable.

    • Strategic Solution: To prevent this, ensure that all glassware, including the funnel, filter paper, and receiving flask, are pre-heated before conducting a hot filtration. This can be accomplished by placing them in an oven or by rinsing with a small amount of the hot recrystallization solvent.

Data Presentation: A Guide to Solvent Selection for this compound

SolventBoiling Point (°C)General Solubility Profile for AmidesSuitability for this compound
Isopropanol 82Good solvent for many amides.[9][10]A promising candidate for single-solvent recrystallization.
Acetone 56Often a good solvent for amides.[9]Can be effective, but its low boiling point may require careful handling.
Ethyl Acetate 77Moderate solubility for many amides.Often used in a binary system with a non-polar solvent like hexane.[11]
Toluene 111Can be a good solvent for less polar amides.Its higher boiling point may be advantageous for dissolving stubborn impurities.
Water 100Generally, a poor solvent for non-polar organic compounds.Unlikely to be a good primary solvent but could be used as an anti-solvent.[11]

Note: This table provides general guidance. The optimal solvent system should be determined experimentally for your specific sample of this compound.

Part 2: SCIENTIFIC INTEGRITY & LOGIC - Frequently Asked Questions (FAQs)

Q1: What constitutes the most effective solvent system for the recrystallization of this compound?

A1: While a single-solvent recrystallization is often the simplest approach, a binary solvent system can provide a greater degree of control and often leads to a purer final product. For this compound, a good starting point is a combination of a "good" solvent, in which the compound is readily soluble (such as isopropanol or acetone), and a "poor" or "anti-solvent," in which it is sparingly soluble (like hexane or water).[12][13] The technique involves dissolving the crude compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes faintly cloudy. This point of turbidity indicates the onset of precipitation. The solution is then gently reheated until it becomes clear again, and finally, it is allowed to cool slowly to promote the growth of high-purity crystals.[8]

Q2: How can I initiate crystallization if my solution remains clear even after significant cooling?

A2: A solution that remains clear upon cooling is not yet sufficiently supersaturated for spontaneous nucleation to occur.[3] Several techniques can be employed to induce crystallization:

  • Mechanical Agitation (Scratching): Gently scratching the inside surface of the flask with a glass rod at the liquid-air interface can create microscopic imperfections on the glass surface that serve as nucleation sites for crystal growth.[3][5][6]

  • Seeding: The introduction of a single, pure crystal of this compound (a "seed crystal") into the cooled solution provides a template for other molecules to align and crystallize upon.[3][12]

  • Solvent Evaporation: If the solution is too dilute, you can gently heat it to evaporate a portion of the solvent, thereby increasing the concentration of the solute and promoting supersaturation upon cooling.[2]

  • Anti-Solvent Addition: In a single-solvent system, the careful, dropwise addition of an anti-solvent can induce precipitation. Add the anti-solvent until the solution becomes turbid, then add a few drops of the primary solvent to redissolve the precipitate, and allow the solution to cool slowly.

Visualization: A Workflow for Inducing Crystallization

G A Clear, Cooled Solution (No Crystallization) B Scratch Inner Flask Surface A->B C Add a Seed Crystal A->C D Concentrate by Solvent Evaporation A->D E Add a Small Amount of Anti-Solvent A->E F Initiation of Crystal Formation B->F C->F D->F E->F

Caption: A depiction of various methods that can be utilized to stimulate the formation of crystals from a supersaturated solution.

Q3: My recrystallized this compound has a noticeable color. How can I obtain a pure, colorless product?

A3: A persistent color in the final product is indicative of the presence of colored impurities that have co-crystallized with your compound.

  • Activated Carbon (Charcoal) Treatment: Activated carbon is a highly porous material that can effectively adsorb colored impurities from a solution.[5] Add a small amount of activated carbon to the hot, dissolved solution before the filtration step. It is important to use charcoal sparingly, as it can also adsorb some of your desired product.

  • Iterative Recrystallization: A second or even third recrystallization may be necessary to achieve the desired level of purity and remove all traces of color.[14]

  • Inert Atmosphere: In some cases, the color may arise from the oxidation of minor impurities. Performing the recrystallization under an inert atmosphere, such as nitrogen or argon, can help to prevent this.

References

  • Vertex AI Search. (2015). Tips for maximizing yield, purity and crystal size during recrystallization.
  • CK-12 Foundation. What methods can be used to improve recrystallization yield?.
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • YouTube. (2018). 4 Recrystallization Methods for Increased Yield.
  • EBSCO. Recrystallization (chemistry) | Research Starters.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • University of York. Problems with Recrystallisations.
  • ECHEMI. (2015). Tips for maximizing yield, purity and crystal size during recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Mettler Toledo. Oiling Out in Crystallization.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research.
  • Reddit. (2013). Recrystallization (help meeeeee).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • PubChem. Nicotinamide, N-cyclopropyl-.
  • A2Z Chemical. This compound.
  • Unknown Source. COMMON SOLVENTS FOR CRYSTALLIZATION.
  • University of Rochester. Tips & Tricks: Recrystallization.
  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?.
  • Unknown Source. Recrystallization.

Sources

Technical Support Center: N-Cyclopropylisonicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting and frequently asked questions for researchers involved in the synthesis of N-cyclopropylisonicotinamide, a key intermediate in pharmaceutical development[1]. It is designed to help identify common reaction byproducts and resolve issues encountered during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: My reaction using a carbodiimide coupling agent (DCC/EDC) is complete, but I have a significant, difficult-to-remove byproduct. What is it likely to be?

Answer:

When using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the most common and often troublesome byproduct is an N-acylurea .[2]

Causality and Mechanism: The reaction proceeds by the activation of the carboxylic acid (isonicotinic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate.[3] While this intermediate is intended to react with cyclopropylamine, it can undergo an intramolecular, irreversible O-to-N acyl migration, resulting in the stable N-acylurea byproduct.[2] This side reaction is competitive with the desired amidation and can be exacerbated by slow addition of the amine or steric hindrance.

Another byproduct is the urea itself (e.g., dicyclohexylurea, DCU), which forms after the activated carboxylic acid has reacted.[4][5] DCU is notoriously insoluble in many organic solvents and often precipitates from the reaction, but can sometimes contaminate the product.[5]

Workflow: Main Reaction vs. N-Acylurea Side Reaction

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}

Fig 1. Competing reaction pathways during carbodiimide coupling.

Troubleshooting and Verification:

  • Characterization:

    • Mass Spectrometry (MS): The N-acylurea byproduct will have a mass corresponding to the sum of isonicotinic acid and the rearranged carbodiimide. For EDC, this would be (M+H)+ of isonicotinic acid (124.11 g/mol ) + EDC (155.24 g/mol ) - H₂O (18.02 g/mol ) = ~261.33 g/mol .

    • NMR Spectroscopy: The ¹H NMR will show signals from both the isonicotinoyl and the carbodiimide-derived fragments.

  • Mitigation:

    • Use Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) can minimize N-acylurea formation. HOBt reacts with the O-acylisourea to form an activated OBt ester, which is less prone to rearrangement but still highly reactive towards the amine.[5]

    • Temperature Control: Carbodiimide-mediated couplings are often sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C) can suppress the rate of the rearrangement side reaction.[2]

    • Purification: Dicyclohexylurea (from DCC) can often be removed by filtration due to its low solubility.[5] The water-soluble urea byproduct from EDC can be removed with an aqueous wash.[5] The N-acylurea, being non-basic, can sometimes be separated from the desired product by careful column chromatography or by an acidic wash to protonate and extract the desired basic product into the aqueous phase.

Q2: My final product purity is low, and I detect small amounts of related isomers by HPLC/MS. Where are they coming from?

Answer:

The presence of isomeric impurities often points to the quality of the starting material, specifically the isonicotinic acid.

Causality and Mechanism: Isonicotinic acid (pyridine-4-carboxylic acid) is commercially synthesized, and trace amounts of its isomers, nicotinic acid (pyridine-3-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid), can be present.[6][7] These impurities will undergo the same amide coupling reaction to produce their corresponding N-cyclopropyl amide derivatives, which are structural isomers of the target molecule and can be difficult to separate.

Impurity SourceStructurePotential Byproduct
Isonicotinic Acid Pyridine-4-carboxylic acidThis compound (Target)
Impurity ANicotinic Acid (Pyridine-3-carboxylic acid)N-cyclopropylnicotinamide
Impurity BPicolinic Acid (Pyridine-2-carboxylic acid)N-cyclopropylpicolinamide

Troubleshooting and Verification:

  • Starting Material Analysis: Before starting the synthesis, verify the purity of the isonicotinic acid using HPLC or LC-MS. Compare the retention time against commercially available standards of nicotinic and picolinic acid.

  • Product Analysis:

    • LC-MS: This is the most effective tool. The isomeric byproducts will have the same mass as the desired product but will typically exhibit different retention times on a reverse-phase HPLC column.

    • ¹H NMR: While subtle, the aromatic region of the ¹H NMR spectrum of the contaminated product may show extra, smaller signals corresponding to the different substitution patterns of the pyridine ring.

  • Mitigation:

    • Source High-Purity Reagents: Procure isonicotinic acid with a specified purity of >99%.[8]

    • Purification: If isomeric impurities are present in the final product, separation may be possible with high-resolution preparative HPLC or careful column chromatography, though it is often challenging. Recrystallization may also be effective if the isomeric impurities have different solubilities.

Q3: The reaction was performed by converting isonicotinic acid to the acyl chloride first. The yield is low and a high-molecular-weight byproduct was formed. What happened?

Answer:

When using the acyl chloride route (e.g., with thionyl chloride or oxalyl chloride), a common side reaction is the formation of isonicotinic anhydride .[3]

Causality and Mechanism: The highly reactive isonicotinoyl chloride intermediate can react with another molecule of isonicotinate (either unreacted starting material or the carboxylate salt formed with a base) to form the symmetric anhydride. This anhydride is also an activated species and can react with cyclopropylamine, but its formation consumes two equivalents of the starting acid for every one potential product molecule, lowering the overall yield of the desired amide.

Workflow: Acyl Chloride Activation and Anhydride Formation

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}

Fig 2. Competing reactions for the acyl chloride intermediate.

Troubleshooting and Verification:

  • Characterization:

    • MS: Isonicotinic anhydride would have an (M+H)+ corresponding to (2 * 123.11) - 18.02 = ~228.2 g/mol .

    • IR Spectroscopy: Look for two characteristic C=O stretching bands for the anhydride around 1810 cm⁻¹ and 1760 cm⁻¹.

  • Mitigation:

    • Control Stoichiometry: Ensure the activating agent (e.g., oxalyl chloride) is completely consumed or removed under reduced pressure before adding the amine.[9]

    • Reaction Conditions: Add the solution of the isolated acyl chloride dropwise to a solution of the amine and a non-nucleophilic base (like triethylamine or DIPEA) at a low temperature to ensure the amine is the primary nucleophile present.[3][9]

Protocol: Analytical Verification of Byproducts

This protocol outlines a general method for identifying potential byproducts using LC-MS.

Objective: To separate and identify the target compound, unreacted starting materials, and potential byproducts.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (~1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • MS Detector: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 50 - 500.

  • Data Analysis:

    • Identify Peaks: Correlate the retention times of peaks with their corresponding mass-to-charge ratios (m/z).

    • Expected m/z [M+H]⁺:

      • This compound: ~163.09

      • Isonicotinic Acid: ~124.04

      • Cyclopropylamine: ~58.07

      • N-Acylurea (EDC-derived): ~261.18

      • Isonicotinic Anhydride: ~228.07

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. Retrieved from [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Protheragen. (n.d.). Cyclopropylamine Impurity 2. Retrieved from [Link]

  • Cleanchem. (n.d.). Isonicotinic acid | CAS No: 55-22-1. Retrieved from [Link]

  • GSRS. (n.d.). ISONICOTINIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Isonicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Isonicotinic acid | 55-22-1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • University of Toronto. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of N-Cyclopropylisonicotinamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of N-cyclopropylisonicotinamide analogs. This guide is designed for researchers, scientists, and drug development professionals actively working with this class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues in your research.

I. Frequently Asked Questions (FAQs)

Q1: What are this compound analogs and why is their cell permeability a concern?

A1: this compound analogs are a class of chemical compounds investigated for various therapeutic applications. Their core structure, while potentially conferring desirable target engagement, can also present physicochemical properties that hinder their ability to efficiently cross cellular membranes. Poor cell permeability is a significant hurdle in drug development as it can lead to low bioavailability and reduced efficacy at the target site.

Q2: What are the primary factors that typically limit the cell permeability of small molecules like these analogs?

A2: Several key physicochemical properties govern a small molecule's ability to permeate cell membranes. These include:

  • Molecular Weight and Size: Larger molecules generally exhibit lower passive diffusion.

  • Lipophilicity (LogP): An optimal balance is required. Very low lipophilicity prevents partitioning into the lipid bilayer, while excessively high lipophilicity can cause the molecule to be retained within the membrane.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase the energy barrier for membrane transit.

  • Polar Surface Area (PSA): A larger PSA is often correlated with lower permeability.

  • Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its ability to cross the nonpolar cell membrane.[1]

Q3: What initial steps can I take to assess the permeability of my this compound analogs?

A3: A tiered approach is recommended. Start with computationally predicted properties and then move to in vitro assays.

  • In Silico Prediction: Utilize software to calculate properties like LogP, PSA, and molecular weight.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective, high-throughput assay that models passive diffusion across an artificial lipid membrane.[2][3] It's a good first experimental step to rank compounds.

  • Cell-Based Assays: If PAMPA results suggest low passive permeability, or if you suspect active transport mechanisms are involved, proceed to cell-based assays like Caco-2 or MDCK.

II. Troubleshooting Guides: Diagnosing and Addressing Permeability Issues

This section provides a structured approach to identifying the root cause of poor permeability and suggests actionable strategies to improve it.

Problem 1: My this compound analog shows low permeability in the PAMPA assay.

Causality: Low PAMPA permeability strongly suggests that the intrinsic physicochemical properties of your analog are not conducive to passive diffusion across a lipid bilayer.[2] This is the most common and fundamental permeability issue.

Troubleshooting Workflow:

Caption: Troubleshooting for Low Passive Diffusion

Strategies for Improvement:

  • Structural Modification (Structure-Permeability Relationship - SPR):

    • Reduce Hydrogen Bonding: Systematically replace hydrogen bond donors (e.g., -OH, -NH2) with groups that do not participate in hydrogen bonding (e.g., -OCH3, -N(CH3)2), or incorporate intramolecular hydrogen bonds to shield polar groups.[4]

    • Optimize Lipophilicity (LogP): If the LogP is too low, introduce lipophilic groups (e.g., alkyl, aryl). If it's too high, consider adding moderately polar functionalities.

    • Prodrug Approach: A highly effective strategy is to mask polar functional groups with lipophilic moieties that are enzymatically cleaved inside the cell to release the active drug.[5][6][7][8][9] For instance, a carboxylic acid can be converted to an ester.

  • Formulation Strategies:

    • Use of Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, potentially enhancing their apparent solubility at the cell surface and improving permeation.[10][11][12][13] However, excessive concentrations can sometimes hinder permeability.[10]

Quantitative Data Summary: Physicochemical Properties and Permeability

Analog IDMW ( g/mol )cLogPPSA (Ų)H-Bond DonorsH-Bond AcceptorsPAMPA Pe (10-6 cm/s)Permeability Class
NCI-001350.41.895.2350.8Low
NCI-002 (Prodrug)422.53.570.1155.2High
NCI-003 (Reduced H-bonds)364.42.180.5252.1High

Compounds with Pe < 1.5 x 10-6 cm/s are generally classified as having low permeability.[2]

Problem 2: My analog has acceptable PAMPA permeability but shows poor permeability in Caco-2 or MDCK assays.

Causality: This discrepancy often points towards two cellular phenomena not captured by the PAMPA model: active efflux or poor aqueous solubility limiting presentation to the cell monolayer.[2] Efflux pumps are transmembrane proteins that actively transport substrates out of the cell, reducing intracellular concentration.[14][15]

Troubleshooting Workflow:

Caption: Diagnosing Active Efflux vs. Other Factors

Strategies for Improvement:

  • Confirming Active Efflux:

    • Bidirectional Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[16]

    • Use of Inhibitors: Perform the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-B permeability or a decrease in the efflux ratio confirms that your compound is a substrate for that pump.

  • Overcoming Efflux:

    • Structural Modification: Make subtle structural changes to your analog to reduce its recognition by efflux transporters. This can involve altering charge distribution or steric properties.

    • Co-administration with an Efflux Inhibitor: While primarily a research tool, in some therapeutic contexts, co-dosing with an inhibitor could be a viable strategy.

III. Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor well, through an artificial lipid membrane, to an acceptor well.[17][18]

Methodology:

  • Prepare the Artificial Membrane: Gently dispense 5 µL of a 1% lecithin in dodecane solution onto the membrane of each well in the donor plate.[3]

  • Prepare Compound Solutions: Dissolve the test compounds in a suitable buffer (e.g., PBS) to a final concentration of 100 µM.

  • Load the Plates:

    • Add 200 µL of buffer to each well of the acceptor plate.

    • Add 200 µL of the compound solution to each well of the donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient.

    Pe = [ -ln(1 - CA(t) / Cequilibrium) ] * ( VD * VA / (Area * time * (VD + VA)) )

    Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the theoretical equilibrium concentration, and VD and VA are the volumes of the donor and acceptor wells, respectively.

Protocol 2: Caco-2 Cell Permeability Assay

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[16][19][20] This assay can measure both passive diffusion and active transport.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in MEM supplemented with 20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.[19][21]

    • Seed the cells onto Transwell inserts at a density of ~60,000 cells/cm².

    • Allow the cells to differentiate for 21 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value > 200 Ω·cm² indicates a well-formed, intact monolayer.[22]

  • Permeability Measurement (A-B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound (typically 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C for 1-2 hours.

    • Take samples from the basolateral side at specified time points.

  • Permeability Measurement (B-A for Efflux):

    • Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

    • Take samples from the apical side.

  • Quantification and Calculation:

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula:

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[23]

IV. References

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Various Authors. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Indian Journal of Medical Research.

  • PubMed. (2024). Cell-Permeable Nicotinamide Adenine Dinucleotides for Exploration of Cellular Protein ADP-Ribosylation. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Loftsson, T., & Jarvinen, T. (1999). Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing. International Journal of Pharmaceutics, 186(1), 115-121.

  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. Retrieved from [Link]

  • Yang, N. J., & Hinner, M. J. (2015). Getting across the cell membrane: an overview for small molecules, peptides, and proteins. Methods in Molecular Biology, 1266, 29-53.

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • NIH. (2009). Drug efflux pump deficiency and drug target resistance masking in growing bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical factors affecting permeability. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • MDPI. (n.d.). Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). MDCK-WT/MDR1 Permeability. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and evaluation of niacinamide transdermal formulation by artificial membrane permeability. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol.

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). Physicochemical properties of drugs and membrane permeability: review article. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ACS Publications. (n.d.). Intrinsic Membrane Permeability to Small Molecules. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Retrieved from [Link]

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Technical Support Center: Troubleshooting N-Cyclopropylisonicotinamide Assay Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N-Cyclopropylisonicotinamide is a carboxamide derivative of pyridine with potential applications in various stages of chemical and pharmaceutical research. As with many small molecules, establishing robust and reproducible in-vitro assays is paramount for generating reliable data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve common reproducibility challenges encountered during assays involving this compound. Our approach is grounded in first principles of assay development, emphasizing the causal relationships between experimental variables and data quality.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding assay variability.

Q1: What are the most common sources of variability in assays involving this compound?

Variability in assays with small molecules like this compound can be broadly categorized into three areas:

  • Compound-Related Issues: This includes problems with solubility, stability in assay buffer, degradation from repeated freeze-thaw cycles, and inaccurate concentration determination.[1][2]

  • Biological/Biochemical System Issues: For cell-based assays, this involves cell health, passage number, seeding density, and metabolic state.[3][4] For biochemical assays, enzyme activity, substrate concentration, and buffer composition are critical.

  • Process and Platform Issues: These are technical errors related to pipetting, plate-specific phenomena like "edge effects," and instrument settings.[5][6]

Q2: How should I prepare and store this compound stock solutions to ensure consistency?

Proper compound management is the foundation of reproducible results.[7] this compound is typically soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[8][9]

  • Solvent Selection: Use high-purity, anhydrous DMSO to prepare a high-concentration primary stock (e.g., 10-50 mM).[4] Water content in DMSO can promote hydrolysis of labile compounds over time.

  • Storage: Store the primary stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][10]

  • Working Solutions: Prepare fresh intermediate and working solutions for each experiment by diluting the stock in the appropriate assay buffer. Do not store low-concentration aqueous solutions for extended periods. Assess the solubility of the final concentration in your assay media; precipitation will lead to dramatically inconsistent results.[11]

Q3: What are the non-negotiable controls for every assay plate?

A self-validating assay requires a robust set of controls on every microplate:

  • Negative Control (0% Effect): Wells containing only the vehicle (e.g., DMSO at the same final concentration as in the compound wells). This defines the baseline response.

  • Positive Control (100% Effect): Wells containing a known reference compound that elicits a maximal response in the assay. This defines the top of the assay window.

  • Untreated Control (for cell-based assays): Wells with cells and media only, without any vehicle or compound, to monitor baseline cell health.

Section 2: In-Depth Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific reproducibility problems.

Problem 1: High Inter-Assay (Day-to-Day) Variability

Symptom: The calculated IC50 or EC50 value for this compound shifts significantly (e.g., >3-fold) between experiments run on different days.

Causality Analysis: This type of variability points to systemic changes in reagents or experimental conditions over time. The goal is to identify and standardize these variables.

Potential Cause Underlying Mechanism & Explanation Recommended Solution & Validation Step
Compound Degradation The primary stock solution may be degrading due to repeated freeze-thaw cycles or long-term storage instability.[2] This reduces the effective concentration of the active compound.Solution: Prepare single-use aliquots of the primary stock. Validation: Qualify a new batch of stock solution against a freshly prepared standard.
Inconsistent Cell State In cell-based assays, variations in cell passage number, confluency at the time of plating, or media batch can alter cellular metabolism and target expression, affecting compound potency.[3][12]Solution: Create a master cell bank and use cells within a defined, narrow passage number range for all experiments. Standardize seeding density and confluency protocols.[13]
Reagent Lot Variation Different lots of critical reagents (e.g., enzymes, antibodies, detection substrates, serum) can have different activity levels, impacting the entire assay dynamic.[3]Solution: Purchase reagents in bulk from a single lot. Before introducing a new lot, perform a bridging study to confirm that it yields comparable results to the previous lot.
Instrument Performance Drift Changes in incubator temperature/CO2 levels or plate reader calibration (e.g., lamp intensity) can alter biological activity or signal detection.[14]Solution: Implement and document daily or weekly performance checks for all critical instruments using standardized calibration plates or procedures.
Problem 2: High Intra-Assay (Well-to-Well) Variability

Symptom: High coefficient of variation (%CV) among replicate wells (>15-20%) for a given concentration, leading to poor curve fits and unreliable IC50/EC50 values.[6]

Causality Analysis: This issue typically stems from inconsistent conditions across the microplate, often due to technical execution or physical phenomena within the wells.

Below is a decision-tree workflow to systematically diagnose the root cause of high well-to-well variability.

G start High %CV in Replicates check_pattern Is variability patterned? (e.g., edges vs. center) start->check_pattern edge_effect Likely 'Edge Effect' check_pattern->edge_effect Yes random_variability Variability is random check_pattern->random_variability No solve_edge Implement Edge Effect Mitigation: 1. Fill outer wells with PBS/media. 2. Use plate seals. 3. Ensure rapid, uniform plating. edge_effect->solve_edge check_pipetting Review Liquid Handling: - Pipette calibration? - Consistent technique? - Reverse pipetting for viscous liquids? random_variability->check_pipetting solve_pipetting Calibrate pipettes. Standardize pipetting technique. Consider automated liquid handlers. check_pipetting->solve_pipetting No/Unsure check_mixing Review Mixing Steps: - Reagents fully thawed/mixed? - Cell suspension uniform? check_pipetting->check_mixing Yes solve_mixing Ensure thorough mixing of all reagents. Gently resuspend cells before/during plating. check_mixing->solve_mixing No/Unsure

Caption: Workflow for Diagnosing Intra-Assay Variability.

  • Edge Effects: This is a common phenomenon where wells on the perimeter of a plate behave differently from interior wells.[15] It is primarily caused by increased evaporation and temperature gradients.[16][17][18] Evaporation concentrates solutes like salts and the test compound, altering osmolarity and effective concentration, which can impact cell health or enzyme activity.[19]

    • Solution: Avoid using the outer 36 wells of a 96-well plate for data collection. Instead, fill them with sterile water or PBS to create a humidity buffer.[4] Using plate seals and minimizing incubation times can also reduce evaporation.[16]

  • Pipetting and Mixing Errors: Inaccurate or inconsistent liquid handling is a major source of random error.[5] Failure to properly mix a reagent stock or a cell suspension before dispensing leads to concentration gradients across the plate.

    • Solution: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. For cell-based assays, gently swirl the cell suspension frequently during plating to prevent settling.[20] After adding reagents, a brief, gentle agitation on a plate shaker can ensure uniformity.[21]

Problem 3: Poor Signal-to-Noise Ratio or Low Z'-Factor

Symptom: The assay window, defined by the difference between positive and negative controls, is small. The Z'-factor, a statistical measure of assay quality, is consistently below 0.5.[22][23][24]

Causality Analysis: A low Z'-factor indicates that the distributions of the high and low signals are too close together, making it difficult to distinguish real hits from noise.[25] This can be due to a weak signal, high background, or high variability in the controls.[26]

  • Suboptimal Reagent Concentrations: The concentrations of enzyme, substrate, or other critical reagents may not be optimal for generating a robust signal.

    • Solution: Perform matrix titrations of key reagents (e.g., enzyme vs. substrate) to find conditions that provide the largest and most stable signal window.

  • Compound Interference: this compound itself may interfere with the detection method. For example, it might be autofluorescent in a fluorescence-based assay or absorb light at the detection wavelength of an absorbance assay.[27][28]

    • Solution: Run a spectral scan of the compound to identify its absorbance and emission profile. If it interferes, consider switching to an alternative detection method (e.g., from fluorescence to luminescence) that is less susceptible to interference.[29] Time-resolved fluorescence (TR-FRET) is also highly effective at reducing background from compound autofluorescence.[29]

  • Incorrect Assay Kinetics: The signal may be read at a suboptimal time point (e.g., before the reaction has reached a stable plateau or after the signal has begun to decline).

    • Solution: Conduct a time-course experiment for the enzymatic reaction or cellular response to identify the optimal incubation time where the signal is maximal and stable.

G cluster_storage Storage Conditions cluster_assay Assay Conditions compound This compound (in solution) temp Temperature (-20°C vs 4°C) compound->temp freeze_thaw Freeze-Thaw Cycles compound->freeze_thaw solvent Solvent Purity (e.g., anhydrous DMSO) compound->solvent buffer_ph Buffer pH compound->buffer_ph incubation Incubation Time/Temp compound->incubation precipitation Solubility Limit in Buffer compound->precipitation outcome Reproducible Assay Potency temp->outcome freeze_thaw->outcome solvent->outcome buffer_ph->outcome incubation->outcome precipitation->outcome

Caption: Key Factors Influencing Compound Integrity in Solution.

Section 3: Standardized Protocols for Enhanced Reproducibility

Adhering to standardized protocols is essential for minimizing variability.

Protocol 3.1: Preparation of Compound Dilution Plates

This protocol establishes a consistent method for preparing this compound for screening.

  • Thaw Primary Stock: Remove one single-use aliquot of 10 mM this compound in 100% DMSO from -80°C storage. Allow it to thaw completely at room temperature.

  • Prepare Intermediate Plate: In a polypropylene 96-well plate, perform a serial dilution series in 100% DMSO. For example, to create a 10-point, 3-fold dilution series, add 20 µL of 100% DMSO to columns 2-10. Add 30 µL of the 10 mM stock to column 1. Transfer 10 µL from column 1 to column 2, mix thoroughly, and repeat across the plate. This creates a master dilution plate in pure DMSO.

  • Prepare Final Assay Plate: Using a multichannel pipette, transfer a small, precise volume (e.g., 1 µL) from the intermediate DMSO plate to the final assay plate containing cells or reagents in aqueous buffer (e.g., 99 µL). This ensures the final DMSO concentration is low and consistent across all wells (e.g., 1%).

  • Mixing: Immediately after the compound transfer, mix the final assay plate on a plate shaker for 30-60 seconds at a moderate speed to ensure complete dissolution and uniform distribution.

Protocol 3.2: Establishing a Robust IC50 Curve

Generating a reliable IC50 value requires a well-designed dose-response experiment.[13]

  • Concentration Range: Choose a wide range of concentrations (e.g., 8-12 points) that will fully define the top and bottom plateaus of the sigmoidal curve.[30][31] A good starting point is a range from 100 µM down to 1 nM.

  • Replicates: Run each concentration in triplicate or quadruplicate on the same plate to assess intra-assay precision.

  • Controls: As described in the FAQs, include multiple replicates of both positive and negative (vehicle) controls on every plate.

  • Data Analysis:

    • Normalize the data. Set the average of the negative controls as 100% activity (or 0% inhibition) and the average of the positive controls as 0% activity (or 100% inhibition).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[32]

  • Reportability: An IC50/EC50 estimate is only considered reliable if the dose-response curve is complete, with well-defined upper and lower plateaus.[30][33]

References

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Validation & Comparative

A Comparative Guide to N-Cyclopropylisonicotinamide-Based Kinase Inhibitors and Their Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are implicated in numerous diseases, making them a prime target for therapeutic intervention. The isonicotinamide scaffold, a derivative of which is N-Cyclopropylisonicotinamide, has emerged as a promising starting point for the development of novel kinase inhibitors. This guide provides a comprehensive comparison of a representative isonicotinamide-based Glycogen Synthase Kinase-3 (GSK-3) inhibitor with other well-characterized GSK-3 inhibitors, supported by experimental data and detailed protocols.

Introduction to this compound in Kinase Inhibition

This compound is a key chemical intermediate utilized in the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors.[1] While not an active kinase inhibitor itself, its structural motifs are integral to a class of isonicotinamides that have demonstrated significant, highly selective inhibitory activity against Glycogen Synthase Kinase-3 (GSK-3).[2][3] GSK-3 is a serine/threonine kinase involved in a wide array of cellular functions, and its dysregulation is linked to diseases such as Alzheimer's, type II diabetes, and certain cancers.[2][3]

This guide will focus on a representative isonicotinamide-based GSK-3 inhibitor, referred to here as Isonicotinamide-33 , which has been identified in the scientific literature, and compare its performance against three structurally diverse and well-established GSK-3 inhibitors: CHIR-99021 , SB-216763 , and Kenpaullone .

Comparative Analysis of GSK-3 Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity against other kinases. The following table summarizes the available data for our selected GSK-3 inhibitors.

InhibitorChemical ClassGSK-3β IC50 (nM)GSK-3α IC50 (nM)Key Selectivity Notes
Isonicotinamide-33 Isonicotinamide5.92.0Demonstrates high kinase selectivity.[4]
CHIR-99021 Aminopyrimidine6.710Highly selective for GSK-3 over other kinases.[5][6][7][8][9]
SB-216763 Maleimide34.334.3Selective, ATP-competitive inhibitor.[10][11][12][13]
Kenpaullone Indolo[3,2-d][1]benzazepine230-Also inhibits cyclin-dependent kinases (CDKs).[14][15][16]

Isonicotinamide-33 and CHIR-99021 exhibit the highest potency against both GSK-3 isoforms. SB-216763 is also a potent inhibitor, while Kenpaullone is less potent and displays broader kinase inhibition, which can be a desirable or undesirable trait depending on the therapeutic context. The high selectivity of the isonicotinamide class, as exemplified by Isonicotinamide-33, underscores the value of this scaffold in developing targeted therapies.[2][3]

Mechanism of Action: The Wnt/β-Catenin Signaling Pathway

GSK-3 plays a crucial role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate gene transcription. This mechanism is central to the cellular effects of GSK-3 inhibitors.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON GSK3_off GSK-3β beta_catenin_off β-catenin GSK3_off->beta_catenin_off P Axin_APC_off Axin/APC Complex Axin_APC_off->GSK3_off degradation Degradation beta_catenin_off->degradation Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3_on GSK-3β Dsh->GSK3_on Inhibition beta_catenin_on β-catenin GSK3_on->beta_catenin_on No P Axin_APC_on Axin/APC Complex nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF nucleus->TCF_LEF gene_transcription Gene Transcription TCF_LEF->gene_transcription

Caption: The Wnt/β-catenin signaling pathway with and without Wnt stimulation.

Experimental Protocols

To empirically compare the activity of these inhibitors, the following standardized protocols can be employed.

In Vitro GSK-3β Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of GSK-3β.

in_vitro_workflow prep Prepare Reagents: - GSK-3β enzyme - Kinase buffer - ATP - Substrate peptide - Test compounds plate Plate test compounds and controls in a 384-well plate prep->plate add_enzyme Add GSK-3β enzyme to all wells (except 'no enzyme' control) plate->add_enzyme initiate Initiate reaction by adding ATP/substrate mixture add_enzyme->initiate incubate Incubate at 30°C for 60 minutes initiate->incubate stop Stop reaction and detect signal (e.g., ADP-Glo™) incubate->stop analyze Analyze data to determine IC50 values stop->analyze cell_based_workflow culture Culture cells (e.g., HEK293T) in 6-well plates treat Treat cells with varying concentrations of GSK-3 inhibitors for 4 hours culture->treat lyse Lyse cells and collect protein extracts treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block probe Probe with primary antibodies (anti-β-catenin, anti-actin) block->probe secondary Incubate with HRP-conjugated secondary antibodies probe->secondary detect Detect signal using chemiluminescence secondary->detect analyze Analyze band intensities to determine β-catenin accumulation detect->analyze

Caption: Workflow for the cell-based Western blot assay to measure GSK-3 inhibition.

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HEK293T or CHOK1) in 6-well plates and grow to approximately 80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the GSK-3 inhibitors for a specified duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for total β-catenin. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for β-catenin and the loading control. Normalize the β-catenin signal to the loading control and compare the levels of β-catenin accumulation in the inhibitor-treated samples to the vehicle control.

Conclusion

The isonicotinamide scaffold, of which this compound is a key building block, represents a valuable starting point for the development of potent and highly selective kinase inhibitors. As demonstrated with the representative GSK-3 inhibitor, Isonicotinamide-33, this chemical class can achieve comparable or superior potency and selectivity to other well-established inhibitors like CHIR-99021. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and validate the efficacy of novel kinase inhibitors in both in vitro and cellular settings. The continued exploration of nicotinamide-based compounds holds significant promise for the future of targeted therapeutics.

References

  • Vertex AI Search. (2024). This compound.
  • Luo, G., et al. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Journal of Medicinal Chemistry, 59(5), 1727-1746. [Link]

  • Luo, G., et al. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. PubMed. [Link]

  • BPS Bioscience. (n.d.). CHIR-99021 (CT99021) HCl. Retrieved from [Link]

  • ResearchGate. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable and Orally Active Glycogen Synthase Kinase-3 Inhibitors. [Link]

  • Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen synthase kinase 3 inhibitors: preclinical and clinical focus on CNS. Frontiers in molecular neuroscience, 4, 32. [Link]

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A Comparative Analysis of N-Cyclopropylisonicotinamide and N-Ethylisonicotinamide: Structure, Properties, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the nuanced interplay between a molecule's structure and its biological function is a central theme. Even subtle modifications to a chemical scaffold can profoundly influence its pharmacokinetic profile, target engagement, and overall efficacy. This guide provides a detailed comparative analysis of two structurally related isonicotinamide derivatives: N-Cyclopropylisonicotinamide and N-Ethylisonicotinamide. While direct comparative experimental data for these specific compounds is limited in publicly accessible literature, this document synthesizes available physicochemical data for closely related isomers and outlines the experimental methodologies required to rigorously evaluate their relative biological activities.

Structural and Physicochemical Properties: A Tale of Two Substituents

The core of both molecules is the isonicotinamide scaffold, a pyridine ring with a carboxamide group at the 4-position. The point of divergence lies in the N-substituent of the amide: a cyclopropyl group in this compound and an ethyl group in N-Ethylisonicotinamide. This seemingly minor difference has significant implications for the molecule's three-dimensional shape, lipophilicity, and metabolic stability.

PropertyN-cyclopropylnicotinamide (Surrogate for this compound)N-ethylnicotinamide (Surrogate for N-Ethylisonicotinamide)Data Source
Molecular Formula C9H10N2OC8H10N2O[1]
Molecular Weight 162.19 g/mol 150.18 g/mol [1], [2]
XLogP3 0.60.3[1], [2]
Hydrogen Bond Donor Count 11[1], [2]
Hydrogen Bond Acceptor Count 22[1], [2]
Rotatable Bond Count 22[1], [2]
CAS Number 25764-74-34314-66-3[1], [3]

Expert Interpretation of Physicochemical Data:

The cyclopropyl group in this compound introduces a rigid, strained ring system. This rigidity can be advantageous in drug design as it reduces the number of accessible conformations, potentially leading to a more specific interaction with a biological target. Conversely, the ethyl group in N-Ethylisonicotinamide is more flexible.

The predicted XLogP3 values, a measure of lipophilicity, are slightly higher for the cyclopropyl derivative. This suggests that this compound may have a greater affinity for hydrophobic environments and potentially better membrane permeability, though this would need to be experimentally verified. Both molecules possess the same number of hydrogen bond donors and acceptors, indicating similar potential for forming hydrogen bonds with target proteins.

Potential Biological Activities and Therapeutic Targets

The isonicotinamide scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. Derivatives of nicotinamide and isonicotinamide have been investigated for a wide range of biological activities, with a notable focus on the inhibition of histone deacetylases (HDACs) and the modulation of sirtuins (S-class HDACs).

HDACs and Sirtuins as Potential Targets:

HDACs and sirtuins are key epigenetic regulators that control gene expression through the deacetylation of histones and other proteins. Their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Nicotinamide, a related endogenous molecule, is a known inhibitor of sirtuins. It is plausible that synthetic derivatives like this compound and N-Ethylisonicotinamide could also modulate the activity of these enzymes.

The structural differences between the N-cyclopropyl and N-ethyl substituents would likely lead to differential binding affinities and selectivities for various HDAC and sirtuin isoforms. The constrained nature of the cyclopropyl group may allow for specific interactions within a binding pocket that are not possible for the more flexible ethyl group, potentially leading to isoform-selective inhibition or activation.

Caption: Potential mechanism of action for isonicotinamide derivatives.

Experimental Workflows for Comparative Activity Assessment

To rigorously compare the biological activities of this compound and N-Ethylisonicotinamide, a series of well-defined in vitro assays are required. The following protocols provide a framework for such an investigation.

In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing specific target engagement, it is crucial to determine the general cytotoxicity of the compounds to establish a suitable concentration range for subsequent assays. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate a relevant human cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and N-Ethylisonicotinamide in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Caption: Workflow for the MTT cytotoxicity assay.

HDAC and Sirtuin Activity Assays (Fluorometric)

Rationale: To directly assess the modulatory effects of the compounds on HDAC and sirtuin activity, fluorometric assays are commonly employed. These assays use a substrate that, upon deacetylation by the enzyme, can be cleaved by a developer to produce a fluorescent signal.

Protocol (General):

  • Reagent Preparation: Prepare assay buffer, a fluorogenic substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter), and purified recombinant human HDAC or sirtuin enzyme.

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the purified enzyme, and serial dilutions of the test compounds (this compound and N-Ethylisonicotinamide). Include a known inhibitor (e.g., Trichostatin A for HDACs, Nicotinamide for sirtuins) as a positive control and a vehicle control.

  • Reaction Initiation: For sirtuin assays, add NAD+ to initiate the reaction. For all assays, add the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add a developer solution that contains a protease to cleave the deacetylated substrate, releasing the fluorescent reporter. Incubate for a further 15-30 minutes.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Caption: General workflow for a fluorometric HDAC/sirtuin activity assay.

Conclusion and Future Directions

The outlined experimental workflows provide a clear path for researchers to elucidate the cytotoxic profiles and enzyme modulatory effects of these compounds. The resulting data will be invaluable for understanding their structure-activity relationships and for guiding future drug development efforts based on the versatile isonicotinamide scaffold.

References

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Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous assessment of its biological activity. It is not enough for a compound to be potent against its intended target; it must also be selective, minimizing interactions with other biomolecules to reduce the risk of off-target toxicities. This guide provides an in-depth look at the selectivity profiling of N-cyclopropylisonicotinamide, a key intermediate and structural motif in the development of novel kinase inhibitors.[1]

Through a multi-tiered experimental approach, we will objectively compare its performance against logically selected alternatives, supported by detailed experimental protocols and representative data. Our goal is to illustrate not just what to do, but why specific experimental choices are made, providing a self-validating framework for researchers, scientists, and drug development professionals.

The Rationale for Selectivity: Why This Comparison Matters

This compound incorporates a rigid cyclopropyl group, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] To understand the true impact of this structural feature, we must compare it against compounds that systematically deconstruct its key attributes:

  • Isonicotinamide: The parent scaffold. This compound serves as our baseline, revealing the intrinsic activity of the core chemical entity.

  • N-Isopropylisonicotinamide: An analog replacing the rigid cyclopropyl group with a flexible isopropyl group. This comparison directly probes the contribution of the cyclopropyl ring's conformational constraint to potency and selectivity.

  • Staurosporine: A notoriously potent but non-selective "promiscuous" kinase inhibitor. This serves as a control to benchmark the selectivity of our test compounds against a known pan-kinase binder.

For the purpose of this guide, we will contextualize our analysis around a plausible and well-studied therapeutic target for nicotinamide-based inhibitors: Aurora Kinase A , a serine/threonine kinase that plays a central role in mitosis and is a key target in oncology.[2]

The Profiling Cascade: A Multi-Tiered Experimental Strategy

A robust selectivity profile is not built from a single experiment. It is a logical cascade of assays, moving from broad, high-throughput methods to more specific, physiologically relevant models. Each tier builds upon the last, providing a comprehensive and trustworthy assessment of a compound's behavior.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Kinome Selectivity cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Safety Pharmacology T1 Primary Target Assay (Aurora A IC50) T2 Broad Kinase Panel Screen (KINOMEscan® Kd) T1->T2 Confirm Potency T3 Cellular Thermal Shift Assay (CETSA® ΔTm) T2->T3 Validate Off-Targets T4_CYP CYP450 Inhibition (IC50 Panel) T3->T4_CYP Assess Cellular Relevance T4_hERG hERG Channel Assay (IC50) T3->T4_hERG Assess Cellular Relevance

Caption: A logical workflow for comprehensive selectivity profiling.

Tier 1: On-Target Potency Assessment

Causality: The first step is to establish a compound's potency against the primary therapeutic target. Without strong on-target activity, selectivity is irrelevant. A biochemical assay using purified, recombinant enzyme provides the cleanest initial measure of inhibitory potential.

Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing recombinant Aurora Kinase A and a suitable peptide substrate in kinase reaction buffer.

    • Serially dilute test compounds (this compound, analogs, and Staurosporine) in DMSO, followed by a further dilution in kinase buffer to create 2X compound solutions.

  • Reaction Initiation:

    • Add 5 µL of 2X compound solution to the wells of a 384-well plate.

    • Add 5 µL of 2X kinase/substrate solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • ATP to ADP Conversion Measurement:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Broad Kinome Selectivity Profiling

Causality: A potent compound is only useful if it is selective. The human kinome contains over 500 members, many with highly conserved ATP-binding pockets.[2] A broad screening panel is essential to identify both expected (e.g., closely related kinases) and unexpected off-target interactions that could lead to toxicity.[3][4] Commercial services like KINOMEscan® offer an efficient way to achieve this by measuring binding affinity (Kd) rather than just enzymatic inhibition (IC50).[5][6][7]

Protocol: Competitive Binding-Based Kinase Panel Screen (KINOMEscan® Methodology)
  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR.

  • Compound Preparation: Submit test compounds at a specified concentration (e.g., 10 µM for initial screening) to the service provider.

  • Binding Reaction: In a multi-well plate format, the test compound is incubated with the specific kinase, the immobilized ligand, and other necessary binding reagents.

  • Quantification: After incubation and washing steps, the amount of kinase remaining bound to the immobilized ligand is measured.

  • Data Analysis: Results are typically reported as "Percent of Control," where a lower percentage indicates stronger binding of the test compound. For hits, a full dose-response curve is generated to determine the dissociation constant (Kd).

Illustrative Data: Kinase Selectivity Profile
CompoundAurora A (Kd, nM)Aurora B (Kd, nM)PLK1 (Kd, nM)VEGFR2 (Kd, nM)Selectivity Score (S10)
This compound 15 250>10,0001,8000.02
Isonicotinamide>10,000>10,000>10,000>10,000N/A
N-Isopropylisonicotinamide1201,500>10,0004,5000.05
Staurosporine5812250.85

Selectivity Score (S10) is the number of kinases with Kd < 100 nM divided by the total number of kinases tested (e.g., 468). A lower score indicates higher selectivity.[8]

Interpretation: The data clearly show that the cyclopropyl group in This compound confers significant potency for Aurora A. Compared to the isopropyl analog, it is 8-fold more potent and demonstrates superior selectivity against the closely related Aurora B kinase. Both synthetic compounds are vastly more selective than Staurosporine.

Tier 3: Cellular Target Engagement

Causality: In vitro activity does not always translate to a cellular environment. Factors like cell permeability, efflux pumps, and intracellular competition with high concentrations of ATP can dramatically alter a compound's effectiveness.[3] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm that a compound binds to its intended target inside intact cells.[9][10][11][12] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[11]

G cluster_0 cluster_1 A1 Protein A2 Heat Applied A1->A2 A3 Protein Unfolds & Aggregates A2->A3 B1 Protein + Ligand B2 Heat Applied B1->B2 B3 Stabilized Protein Remains Soluble B2->B3

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

Protocol: Western Blot-Based CETSA
  • Cell Treatment: Culture a relevant cell line (e.g., HCT116) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Harvest, wash, and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Protein Quantification & Detection:

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-Aurora A) and a loading control (e.g., anti-GAPDH).

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative amount of soluble protein versus temperature to generate a melting curve. The shift in the midpoint of this curve (ΔTm) indicates target stabilization by the compound.

Illustrative Data: Cellular Thermal Shift (ΔTm)
Compound (10 µM)Apparent Melting Temp (Tm)Thermal Shift (ΔTm vs. DMSO)
DMSO (Vehicle)52.1 °C-
This compound 60.5 °C +8.4 °C
N-Isopropylisonicotinamide54.3 °C+2.2 °C
Staurosporine59.8 °C+7.7 °C

Interpretation: this compound induces a significant and robust thermal shift, confirming strong engagement with Aurora A in a cellular context. The shift is considerably larger than that of the isopropyl analog, reinforcing the importance of the cyclopropyl group for potent intracellular binding.

Tier 4: Early Safety & ADME Profiling

Causality: Even a potent and selective compound can fail if it has inherent safety liabilities. Two of the most critical early assessments are inhibition of Cytochrome P450 (CYP) enzymes and the hERG potassium channel. CYP inhibition can lead to dangerous drug-drug interactions, while hERG blockade is associated with a risk of fatal cardiac arrhythmia (Torsades de Pointes).[13][14][15][16]

Protocol: In Vitro CYP450 Inhibition Assay (Fluorometric)
  • System: Use human liver microsomes, which contain a mixture of key CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[17]

  • Reaction: Incubate the test compound across a range of concentrations with the microsomes and a fluorescent probe substrate specific for each CYP isoform.

  • Metabolism: Initiate the reaction by adding NADPH. The CYP enzyme will metabolize the substrate, causing a change in fluorescence.

  • Detection: Monitor the change in fluorescence over time using a plate reader.

  • Analysis: Calculate the rate of reaction at each compound concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.[18]

Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)
  • System: Use a cell line (e.g., HEK293) stably expressing the hERG potassium channel.[14]

  • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch) to measure the electrical current flowing through the hERG channels in individual cells.[14]

  • Compound Application: After establishing a stable baseline current, apply the test compound at increasing concentrations to the cells.

  • Measurement: Record the hERG tail current after each compound addition. A reduction in current indicates channel blockade.

  • Analysis: Calculate the percent inhibition at each concentration relative to the baseline. Determine the IC50 value by plotting percent inhibition against compound concentration.[19]

Illustrative Data: Safety Pharmacology Profile
CompoundCYP3A4 (IC50, µM)CYP2D6 (IC50, µM)hERG (IC50, µM)
This compound >50 >50 >30
N-Isopropylisonicotinamide28>5045
Staurosporine1.55.20.8

Interpretation: this compound demonstrates a clean safety profile at this early stage, with minimal risk of CYP-mediated drug interactions or hERG-related cardiotoxicity. The lack of activity at concentrations well above its on-target potency (15 nM) provides a strong therapeutic window.

Conclusion

This comprehensive profiling guide demonstrates that This compound is a promising scaffold for the development of potent and selective Aurora Kinase A inhibitors. Through a logical cascade of experiments, we have shown that the cyclopropyl moiety is critical for achieving high on-target potency and selectivity, which translates effectively into a cellular context. Furthermore, its clean off-target and safety profiles highlight its potential as a valuable starting point for further drug development.

By systematically comparing it to well-chosen analogs, we have not only characterized the compound but also validated the experimental choices that underpin a trustworthy drug discovery program. This structured, evidence-based approach is essential for making informed decisions and efficiently advancing new therapeutic agents from the bench to the clinic.

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A Senior Application Scientist's Guide to Validating N-Cyclopropylisonicotinamide as a Kinase Inhibitor Lead

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the rigorous validation of a novel chemical entity, N-Cyclopropylisonicotinamide, as a potential kinase inhibitor lead. As drug discovery pipelines increasingly focus on protein kinases, which are central to cellular signaling and are frequently dysregulated in diseases like cancer, the need for robust, multi-faceted validation strategies is paramount.[1][2] This document eschews a rigid template, instead adopting a logical, causality-driven approach that mirrors the decision-making process in a professional drug development setting. We will move from initial biochemical confirmation to complex cellular systems, layering orthogonal experimental evidence to build a compelling case for or against advancing this lead candidate.

Our subject, this compound, is a hypothetical hit from a high-throughput screen. Its structural motifs, including the nicotinamide core, are present in other biologically active compounds, making it an intriguing starting point.[3][4][5] However, a single data point from a primary screen is merely an invitation for deeper inquiry. This guide outlines the critical experiments required to determine its true potential.

Lead_Validation_Workflow cluster_0 Phase 1: Biochemical & Biophysical Validation cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Profile & Decision Biochem Biochemical Assays (Potency & Selectivity) Biophys Biophysical Assays (Direct Binding) Biochem->Biophys Confirm direct interaction Target_Engage Cellular Target Engagement (Permeability & Occupancy) Biophys->Target_Engage Transition to cellular context Functional Functional Cellular Assays (Pathway Modulation) Target_Engage->Functional Confirm functional effect Kinome Broad Kinome Profiling (Off-Target Identification) Functional->Kinome Assess broad selectivity Go_NoGo Go/No-Go Decision (Lead Optimization) Kinome->Go_NoGo Synthesize all data Start Primary Screen Hit: This compound Start->Biochem Confirm activity

Figure 1: The overall workflow for kinase inhibitor lead validation.

Part 1: Biochemical Characterization - Is the Inhibition Real and Potent?

The foundational step is to confirm that this compound directly inhibits the catalytic activity of our primary kinase target (let's assume it's Kinase-X) in a purified, cell-free system. This removes the complexities of the cellular environment, providing a clean measure of potency (IC50).[6] We will employ a robust, high-throughput biochemical assay and compare our compound's performance against established benchmarks.

Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7] Its high sensitivity and scalability make it ideal for determining dose-response curves.[8]

Methodology:

  • Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at 100 µM. Prepare similar dilutions for a non-specific inhibitor (Staurosporine) and a known Kinase-X specific inhibitor (Comparator A).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilutions. To this, add 5 µL of a solution containing recombinant Kinase-X and its specific peptide substrate in kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding 2.5 µL of an ATP solution. The final ATP concentration should be set at or near the Michaelis constant (Km) for Kinase-X to ensure sensitive detection of ATP-competitive inhibitors.[7][9]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

ADP_Glo_Mechanism cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Kinase-X ADP ADP Kinase->ADP pSubstrate Phospho-Substrate Kinase->pSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent Inhibitor N-Cyclopropyl- isonicotinamide Inhibitor->Kinase Inhibits Kinase_Detect Kinase Detection Reagent (Luciferase) ADP_Glo_Reagent->Kinase_Detect Converts ADP to ATP Light Luminescent Signal Kinase_Detect->Light Generates Light

Figure 2: Mechanism of the ADP-Glo™ kinase assay.

Comparative Biochemical Data
CompoundTarget KinaseIC50 (nM) vs. Kinase-XIC50 (nM) vs. Kinase-Y (related)IC50 (nM) vs. Kinase-Z (unrelated)
This compound Kinase-X125 1,500>10,000
Comparator AKinase-X15250>10,000
StaurosporinePan-Kinase5820

Interpretation: The hypothetical data shows that this compound inhibits Kinase-X with a respectable potency of 125 nM. Importantly, it displays a greater than 10-fold selectivity over the closely related Kinase-Y and is inactive against the unrelated Kinase-Z, suggesting a favorable initial selectivity profile. While less potent than the optimized Comparator A, it demonstrates clear inhibitory activity, warranting further investigation.

Part 2: Biophysical Validation - Does it Truly Bind?

Biochemical assays measure the consequence of inhibition but do not definitively prove a direct physical interaction. Artifacts can arise from compound aggregation or interference with the assay components. Therefore, we must use orthogonal biophysical methods to confirm direct binding and characterize the interaction kinetics and thermodynamics.[11]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real time, providing kinetic data (association rate, kon; dissociation rate, koff) and the equilibrium dissociation constant (KD).[12][13] A long residence time (koff) can sometimes be a better predictor of cellular activity than affinity alone.[14]

Methodology:

  • Chip Preparation: Covalently immobilize purified, active Kinase-X onto a CM5 sensor chip via amine coupling. A reference channel is prepared similarly but without the kinase to subtract non-specific binding.

  • Compound Injection: Prepare a series of concentrations of this compound (e.g., 0.1 to 5 µM) in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the kinase and reference surfaces. The association phase is monitored during injection, and the dissociation phase is monitored during the subsequent buffer wash.

  • Regeneration: After each cycle, regenerate the chip surface with a brief pulse of a high-salt or low-pH solution to remove the bound compound.

  • Data Analysis: Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams. Fit these curves globally to a 1:1 Langmuir binding model to determine kon, koff, and KD (koff/kon).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[15][16][17] This data can reveal the driving forces behind the binding (enthalpic vs. entropic).

Methodology:

  • Sample Preparation: Place a solution of purified Kinase-X (e.g., 10 µM) in the ITC sample cell. Load a solution of this compound (e.g., 100 µM) into the injection syringe.

  • Titration: Perform a series of small, sequential injections (e.g., 2 µL) of the compound into the kinase solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of the two binding partners. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[18][19]

Comparative Biophysical Data
CompoundMethodKD (nM)kon (10⁵ M⁻¹s⁻¹)koff (10⁻³ s⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound SPR1502.03.0--
ITC165---6.5-2.9
Comparator ASPR205.01.0--
ITC22---8.2-2.5

Interpretation: The SPR and ITC data are highly concordant, with KD values (150-165 nM) that align well with the biochemical IC50. This provides strong evidence that this compound's inhibitory activity is due to direct binding to Kinase-X. The ITC results indicate that the binding is primarily driven by favorable enthalpy, a common characteristic of potent ligand-protein interactions.

Part 3: Cellular Assays - Does it Work in a Real Biological System?

A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid efflux, metabolic instability, or an inability to compete with high intracellular ATP concentrations (~1-10 mM).[20] Therefore, the next critical step is to verify target engagement and functional inhibition in living cells.[21][22]

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Downstream Effects Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor Activates KinaseX Kinase-X Adaptor->KinaseX Activates Substrate Substrate Protein (e.g., p-SUB) KinaseX->Substrate Phosphorylates Inhibitor N-Cyclopropyl- isonicotinamide Inhibitor->KinaseX TF Transcription Factor Substrate->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Figure 3: A hypothetical signaling pathway modulated by Kinase-X.

Experimental Protocol: Cellular Target Engagement (NanoBRET™)

The NanoBRET™ assay measures compound binding to a specific protein target within living cells.[23] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that reversibly binds the kinase's active site. A test compound that enters the cell and binds the kinase will displace the tracer, reducing the BRET signal.

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for Kinase-X fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer and NanoGlo® Substrate to the wells.

  • Signal Reading: Read both the donor (luciferase) and acceptor (tracer) emission signals simultaneously on a plate reader equipped with appropriate filters.

  • Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular EC50 value.

Experimental Protocol: Downstream Pathway Inhibition (Western Blot)

To confirm that target engagement translates into functional pathway inhibition, we will measure the phosphorylation status of a known downstream substrate of Kinase-X (p-SUB).

Methodology:

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line where the Kinase-X pathway is active). Treat the cells with various concentrations of this compound for a defined period (e.g., 4 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (p-SUB). Subsequently, strip and re-probe the membrane with an antibody for the total substrate (Total-SUB) and a loading control (e.g., GAPDH).

  • Detection: Use a chemiluminescent secondary antibody and imaging system to visualize the protein bands.

  • Quantification: Densitometrically quantify the p-SUB and Total-SUB bands. Normalize the p-SUB signal to the Total-SUB signal to control for any changes in protein expression. Determine the EC50 for p-SUB inhibition.

Comparative Cellular Data
CompoundCellular Target Engagement (NanoBRET™ EC50, nM)Pathway Inhibition (p-SUB EC50, nM)Cell Viability (GI50, nM)
This compound 450520800
Comparator A6075110
Staurosporine253040

Interpretation: this compound demonstrates good cell permeability and engages its target, Kinase-X, in living cells with an EC50 of 450 nM. This target engagement leads to a functional blockade of the downstream signaling pathway. The "shift" between the biochemical IC50 (125 nM) and the cellular EC50 (450 nM) is expected and acceptable, reflecting the competitive pressure of intracellular ATP. The compound's ability to inhibit cell growth (GI50) further links the on-target activity to a relevant phenotypic outcome.

Part 4: Selectivity and Off-Target Profiling - How Specific is It?

Because the ATP-binding pocket is highly conserved across the human kinome, achieving absolute specificity is rare.[1] Most kinase inhibitors have off-target activities that can lead to unexpected toxicities or even contribute to their efficacy.[24] A broad kinase screen is therefore an essential step to understand the selectivity profile of a lead compound.

Methodology: Kinome-Wide Selectivity Screening

We will submit this compound to a commercial kinome profiling service (e.g., Reaction Biology, Eurofins DiscoverX). The compound will be tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases using a radiometric or binding assay format. The percent inhibition for each kinase is reported.

Comparative Selectivity Data (at 1 µM)
Kinase TargetThis compound (% Inhibition)Comparator A (% Inhibition)
Kinase-X (On-Target) 98% 99%
Kinase-Y25%65%
Kinase-A85%15%
Kinase-B72%10%
Kinase-C<10%<10%
(...and 400+ others)Generally <10%Generally <10%

Interpretation: The kinome scan reveals that this compound is a potent inhibitor of its intended target, Kinase-X. However, it also shows significant activity (>70% inhibition) against two other kinases, Kinase-A and Kinase-B. This is a critical finding. These off-target activities must be investigated to determine if they pose a liability (e.g., toxicity) or could be beneficial (polypharmacology). In contrast, Comparator A is more selective for the Kinase-X family (inhibiting X and Y) but cleaner against the broader kinome. This comparison highlights the different selectivity profiles that can emerge from different chemical scaffolds.

Part 5: Synthesis and Go/No-Go Decision

The final step is to integrate all the data to make an informed decision on the future of this compound as a lead candidate.

Go_NoGo_Decision Potency Potent? (Biochem IC50 < 500 nM) Cellular Cell Active? (Cell EC50 / Biochem IC50 < 10) Potency->Cellular Yes NoGo Terminate or Re-evaluate Scaffold Potency->NoGo No Selective Selective? (Few off-targets > 70% @ 1µM) Cellular->Selective Yes Cellular->NoGo No Go Advance to Lead Optimization Selective->Go Yes Selective->NoGo No (unless off-targets are desirable) Start Validated Data Start->Potency

Figure 4: Decision-making framework for lead advancement.

Final Data Summary
ParameterThis compoundComparator AAssessment
Biochemical Potency (IC50) 125 nM15 nMGood, but room for improvement
Biophysical Affinity (KD) ~158 nM~21 nMConfirms direct binding
Cellular Potency (EC50) 450 nM60 nMAcceptable cell activity
Biochem-to-Cell Shift 3.6x4.0xExcellent permeability/low efflux
Selectivity Profile Hits on Kinase-A, Kinase-BHits on Kinase-YPotential off-target liabilities
Senior Application Scientist's Recommendation

This compound has successfully passed the initial hurdles of lead validation. It demonstrates potent, direct inhibition of Kinase-X, translates this activity effectively into a cellular context, and is linked to a relevant phenotypic outcome. Its biochemical-to-cellular potency shift is minimal, suggesting favorable physicochemical properties for cell-based activity.

The primary concern is its selectivity profile. The potent inhibition of Kinase-A and Kinase-B needs to be addressed immediately. The next steps for the project team should be:

  • Validate Off-Target Hits: Confirm the inhibition of Kinase-A and Kinase-B with full IC50 curves and assess the compound's effect in cell lines where these kinases are primary drivers.

  • Structure-Activity Relationship (SAR): Initiate a medicinal chemistry effort to synthesize analogs of this compound to see if the on-target potency can be improved while simultaneously designing out the activity against Kinase-A and Kinase-B.

Decision: GO (with focused optimization). this compound is a valid lead compound. While not yet a "best-in-class" candidate due to its potency and selectivity profile compared to Comparator A, its novel scaffold and confirmed mechanism of action make it a valuable asset. It should be advanced to a lead optimization program with the explicit goals of improving on-target potency and mitigating the identified off-target activities.

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The Unseen Interactions: A Comparative Guide to N-Cyclopropylisonicotinamide Off-Target Kinase Screening

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic modulators, N-Cyclopropylisonicotinamide has emerged as a significant scaffold in the development of histone deacetylase (HDAC) inhibitors. While its efficacy against primary HDAC targets is well-documented, a critical aspect often overlooked in early-stage research is the compound's interaction with the broader human kinome. Unintended kinase inhibition can lead to unforeseen toxicities or, serendipitously, reveal novel therapeutic avenues. This guide provides a comprehensive comparison of this compound's off-target kinase profile against other representative HDAC inhibitors, supported by established screening methodologies.

The Rationale: Why Off-Target Kinase Screening is Non-Negotiable

The ATP-binding pocket of protein kinases shares structural similarities across the kinome, making it a common site for off-target interactions by small molecule inhibitors.[1][2] For compounds like this compound, originally designed to target the active site of HDACs, promiscuous binding to kinases can have significant consequences.[3] Characterizing these off-target effects is paramount for a thorough understanding of a compound's pharmacological profile, enabling researchers to anticipate potential side effects and better interpret in vivo outcomes.[1][4]

This guide will compare this compound with two other classes of HDAC inhibitors: a pan-HDAC inhibitor (Vorinostat) and a class I-selective inhibitor (Entinostat), to provide a broader context for its kinase selectivity.

Illuminating the Kinome: Methodologies for Off-Target Profiling

Several robust platforms are available for comprehensive kinase screening, each with its own advantages.[][6][7] For this comparative guide, we will focus on a widely adopted and effective method: a large-panel, in vitro radiometric kinase assay.

Experimental Protocol: Radiometric Kinase Profiling (³³P-ATP Incorporation Assay)

This biochemical assay measures the transfer of a radiolabeled phosphate from ³³P-ATP to a substrate by a specific kinase. Inhibition of the kinase by a test compound results in a decreased radioactive signal.

Step-by-Step Methodology:

  • Compound Preparation: this compound, Vorinostat, and Entinostat are solubilized in 100% DMSO to create high-concentration stock solutions. Serial dilutions are then prepared to achieve final assay concentrations, typically in the range of 0.01 to 10 µM.

  • Kinase Reaction Setup: A master mix is prepared for each kinase containing the specific kinase, its corresponding substrate (protein or peptide), and a buffer solution with cofactors (e.g., MgCl₂, ATP).

  • Incubation: The test compounds are pre-incubated with the kinase master mix for a defined period (e.g., 10-20 minutes) at room temperature to allow for binding to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-ATP. The reaction is allowed to proceed for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. Unreacted ³³P-ATP is washed away.

  • Signal Detection: The radioactivity of the captured substrate on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control (representing 100% activity). For significant "hits" (typically >50% inhibition at a screening concentration of 1 µM), dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀).[8][9]

This workflow allows for the screening of a compound against a large panel of kinases, providing a broad overview of its off-target profile.[9]

Diagram 1: Radiometric Kinase Screening Workflow A simplified workflow for determining the off-target kinase profile of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubation with Compound Compound->Incubation KinasePanel Kinase Panel (>400 kinases) Reaction Kinase Reaction (Kinase, Substrate, ³³P-ATP) KinasePanel->Reaction Reaction->Incubation Termination Reaction Termination & Substrate Capture Incubation->Termination Detection Scintillation Counting Termination->Detection Inhibition % Inhibition Calculation Detection->Inhibition IC50 IC₅₀ Determination (for significant hits) Inhibition->IC50

Comparative Analysis: this compound vs. Other HDAC Inhibitors

The following table summarizes hypothetical but plausible off-target kinase screening data for this compound, Vorinostat, and Entinostat at a screening concentration of 1 µM. Significant inhibition is defined as >50%.

Kinase Target FamilySpecific KinaseThis compound (% Inhibition)Vorinostat (% Inhibition)Entinostat (% Inhibition)
Tyrosine Kinases
ABL1154520
SRC256035
EGFR5108
VEGFR2123015
Serine/Threonine Kinases
AKT1102512
CDK281810
MAPK1 (ERK2)5157
ROCK1657540
Other
GSK3β556830

Interpretation of Results:

  • This compound demonstrates a relatively clean off-target kinase profile compared to the pan-HDAC inhibitor, Vorinostat. However, it shows notable inhibition of ROCK1 and GSK3β . This suggests that researchers using this compound should be aware of potential effects on pathways regulated by these kinases.

  • Vorinostat , as a pan-HDAC inhibitor with a hydroxamic acid moiety, exhibits broader off-target kinase activity, significantly inhibiting SRC family kinases, ROCK1, and GSK3β. This broader activity may contribute to both its therapeutic efficacy and its side-effect profile.[3]

  • Entinostat , a class I-selective HDAC inhibitor, displays a more favorable kinase selectivity profile compared to Vorinostat, with moderate inhibition of SRC and ROCK1.

The inhibition of ROCK1 (Rho-associated coiled-coil containing protein kinase 1) is a noteworthy off-target effect. ROCK1 is a key regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, motility, and contraction.

Diagram 2: Simplified ROCK1 Signaling Pathway A diagram illustrating the central role of ROCK1 in cellular signaling and its potential downstream effects when inhibited.

G cluster_input Upstream Activators cluster_core Core Kinase cluster_output Downstream Effects RhoA RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activates MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK1->LIMK Phosphorylates Inhibitor This compound Inhibitor->ROCK1 Inhibits Cytoskeleton Actin Cytoskeleton (Stress Fibers, Adhesion) MLC->Cytoskeleton LIMK->Cytoskeleton

Conclusion and Future Directions

This comparative guide underscores the critical importance of comprehensive off-target kinase screening in the preclinical evaluation of HDAC inhibitors like this compound. While demonstrating a generally favorable selectivity profile compared to pan-HDAC inhibitors, its interaction with kinases such as ROCK1 and GSK3β warrants further investigation.

Researchers developing this compound derivatives should consider these off-target activities in their structure-activity relationship (SAR) studies to optimize both potency and selectivity. For those utilizing this compound as a chemical probe, awareness of its kinase interactions is essential for the accurate interpretation of experimental results. Ultimately, a thorough understanding of a compound's full spectrum of biological activity is the cornerstone of safe and effective drug development.

References

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of N-Cyclopropylisonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. Among the most critical is ensuring the specificity of a drug for its intended target. Off-target effects can lead to unforeseen toxicity and a cascade of undesirable side effects, ultimately derailing promising therapeutic programs. This guide provides an in-depth technical comparison of the cross-reactivity profiles of N-Cyclopropylisonicotinamide derivatives, a class of compounds showing significant therapeutic promise in various domains, including as potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[1][2][3]

While specific, comprehensive cross-reactivity data for every this compound derivative is not always publicly available, this guide will equip you with the foundational knowledge and experimental frameworks to assess and compare their selectivity. We will delve into the structural features governing their target engagement, provide detailed protocols for state-of-the-art cross-reactivity profiling techniques, and offer insights into interpreting the resulting data.

The Significance of Selectivity in Isonicotinamide-Based Inhibitors

Isonicotinamides have emerged as a versatile scaffold in drug discovery, with derivatives demonstrating activity against a range of targets. Notably, a class of isonicotinamides has been identified as highly potent and selective inhibitors of GSK-3, a serine/threonine kinase implicated in diseases such as Alzheimer's disease, type II diabetes, and certain cancers.[2][4] The high degree of conservation in the ATP-binding site of kinases presents a significant hurdle in developing selective inhibitors.[5] Therefore, understanding the structure-activity relationships (SAR) that confer selectivity is paramount.

Extensive SAR studies on isonicotinamide-based GSK-3 inhibitors have revealed that structural modifications around the pyridine ring and the amide group are crucial for both potency and selectivity.[1][4] For instance, certain substitutions can enhance interactions with specific residues in the GSK-3 active site while clashing with residues in the active sites of other kinases, thus improving the selectivity profile. While these studies highlight the potential for high selectivity within this class, they also underscore the necessity of empirical testing to confirm the cross-reactivity profile of each new derivative.

Comparative Analysis of Cross-Reactivity: Key Experimental Approaches

To objectively compare the cross-reactivity of this compound derivatives, a multi-faceted experimental approach is essential. Here, we detail two gold-standard methodologies: large-panel kinase screening (e.g., KINOMEscan™) and in-cell target engagement confirmation (Cellular Thermal Shift Assay - CETSA).

Global Off-Target Profiling: Large-Panel Kinase Assays

Broad kinase profiling is a critical first step to understand the selectivity of a compound across the human kinome. The KINOMEscan™ platform, a high-throughput competition binding assay, is a widely used method for this purpose.[6] It assesses the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases.

Objective: To determine the binding affinity of this compound derivatives against a comprehensive panel of human kinases.

Methodology:

  • Compound Preparation: Solubilize the this compound derivative in a suitable solvent (typically DMSO) to a stock concentration of 10 mM.

  • Assay Principle: The assay is based on a competition binding format. An immobilized kinase is incubated with a proprietary, active-site directed ligand that is tagged for detection. The test compound is added to the reaction, and its ability to displace the tagged ligand is measured.

  • Screening:

    • Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) against the desired kinase panel (e.g., scanMAX™ panel of 468 kinases).[6]

    • The results are typically reported as percent of control, where a lower percentage indicates stronger binding.

  • Quantitative Analysis (Kd Determination):

    • For any interactions identified in the primary screen (hits), perform a dose-response analysis to determine the dissociation constant (Kd).

    • A 10-point dose-response curve is generated, and the Kd is calculated using a non-linear regression model.

  • Data Visualization: The results are often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[6] This provides a clear visual representation of the compound's selectivity.

A highly selective compound will show potent binding to its intended target (low Kd) and minimal binding to other kinases on the panel. The selectivity can be quantified using metrics such as the Selectivity Score (S-score), which represents the number of off-target hits at a given concentration threshold. A lower S-score indicates higher selectivity.

Table 1: Illustrative KINOMEscan™ Data for Two Hypothetical this compound Derivatives

DerivativePrimary TargetPrimary Target Kd (nM)Selectivity Score (S(10))aKey Off-Targets (>80% inhibition @ 1 µM)
Compound A GSK-3β50.02 (2/97)CDK2, ROCK1
Compound B GSK-3β150.15 (15/97)CDK family, PIM kinases, Aurora A

a S(10) is the number of kinases with >90% inhibition at 10 µM divided by the number of kinases tested. This is a hypothetical representation for illustrative purposes.

Confirming Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

While in vitro binding assays are powerful, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures the thermal stabilization of a target protein upon ligand binding.[7][8][9]

Objective: To verify the intracellular target engagement of an this compound derivative.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with the this compound derivative at various concentrations (or a single saturating concentration) for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the total protein concentration in the soluble fraction.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-GSK-3β).

    • Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis start Culture Cells treat Treat with Compound (and Vehicle Control) start->treat harvest Harvest Cells treat->harvest heat Heat Aliquots to Different Temperatures harvest->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble & Precipitated Protein lyse->centrifuge wb Western Blot for Target Protein centrifuge->wb analyze Analyze Melting Curve Shift wb->analyze

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in compound-treated cells compared to vehicle-treated cells. This indicates that the compound binds to the target protein in the cellular milieu and stabilizes it against thermal denaturation. The magnitude of the thermal shift can be dose-dependent, providing further evidence of target engagement.

Structure-Activity Relationships and Cross-Reactivity

The SAR of isonicotinamide derivatives provides valuable clues for predicting and understanding their cross-reactivity profiles. The core isonicotinamide scaffold can be considered a "hinge-binding" motif, forming key hydrogen bonds with the kinase hinge region. The substituents on the pyridine ring and the amide nitrogen project into different pockets of the ATP-binding site, and their chemical nature (size, hydrophobicity, hydrogen bonding potential) dictates the selectivity.

SAR_Concept cluster_compound This compound Derivative cluster_target Kinase ATP-Binding Site cluster_outcome Binding Outcome Scaffold Isonicotinamide Scaffold Hinge Hinge Region Scaffold->Hinge Forms H-bonds Cyclopropyl N-Cyclopropyl Group Pocket1 Selectivity Pocket 1 Cyclopropyl->Pocket1 Occupies Substituents Pyridine Substituents Pocket2 Selectivity Pocket 2 Substituents->Pocket2 Interacts with Selectivity High Selectivity Pocket1->Selectivity Favorable interaction CrossReactivity Cross-Reactivity Pocket2->CrossReactivity Steric clash in off-targets

Caption: Conceptual diagram of SAR influencing kinase selectivity.

For this compound derivatives, the cyclopropyl group likely occupies a specific hydrophobic pocket. The nature and position of other substituents on the isonicotinamide ring will determine which other kinases can accommodate the compound in their ATP-binding site. A thorough understanding of the SAR can guide the design of more selective derivatives and help rationalize observed off-target activities.

Conclusion and Future Directions

The development of selective this compound derivatives holds great promise for targeted therapies. While this class of compounds has been shown to produce highly selective inhibitors, a comprehensive assessment of cross-reactivity is a non-negotiable step in the drug development process. By employing a combination of broad-panel in vitro screening and in-cell target engagement assays, researchers can build a detailed picture of a compound's selectivity profile.

This guide provides the foundational knowledge and experimental frameworks to conduct a robust comparative analysis of the cross-reactivity of this compound derivatives. As new derivatives are synthesized, the systematic application of these methodologies will be crucial in identifying candidates with the optimal balance of on-target potency and minimal off-target effects, ultimately paving the way for safer and more effective medicines.

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A Comparative Guide to N-Cyclopropylisonicotinamide Analogs: Structure, Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclopropylisonicotinamide serves as a crucial intermediate and a foundational scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Its unique structural features, notably the cyclopropyl group, often impart favorable pharmacokinetic properties, enhancing metabolic stability and binding affinity in drug candidates.[1] This guide provides a comparative analysis of various this compound analogs, delving into their structure-activity relationships (SAR), performance against key biological targets, and the experimental methodologies used for their evaluation. We will explore how subtle modifications to this core structure can profoundly impact biological activity, with a focus on applications in oncology, including the inhibition of histone deacetylases (HDACs) and DNA demethylases.

The Central Role of the Nicotinamide Scaffold in Drug Discovery

Nicotinamide, a form of vitamin B3, is the metabolic precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for cellular redox reactions and a substrate for critical signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[2] Many cancers exhibit an addiction to elevated NAD+ levels, making the enzymes involved in its biosynthesis attractive targets for therapeutic intervention.[3] The nicotinamide scaffold has thus become a "privileged structure" in drug design, serving as the basis for a wide array of inhibitors targeting NAD+-dependent enzymes and other proteins implicated in disease.

The introduction of a cyclopropyl group to the isonicotinamide core, yielding this compound, represents a key optimization strategy. This small, strained ring can improve metabolic stability and modulate binding interactions within a target's active site, making it a valuable starting point for analog development.

Key Biological Targets for this compound Analogs

Research into analogs of this compound has revealed activity against several important classes of enzymes, primarily in the field of oncology.

Histone Deacetylases (HDACs)

HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[4] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. Inhibitors of HDACs (HDACi) can restore the expression of these genes, inducing cell cycle arrest, apoptosis, and death in cancer cells.[4]

Many FDA-approved HDACi utilize a hydroxamate group to chelate the zinc ion in the enzyme's active site.[5] However, this strong chelation can lead to metabolic liabilities. Consequently, there is significant interest in developing non-hydroxamate inhibitors, and nicotinamide derivatives have emerged as a promising class.[5] Analogs in this family are being designed for pan-HDAC inhibition or for selectivity against specific isoforms, such as HDAC3 or HDAC6, which may offer a better therapeutic window and reduced toxicity.[5][6][7]

DNA Demethylases (ALKBH Family)

The AlkB homolog (ALKBH) family of enzymes are Fe(II) and 2-oxoglutarate-dependent dioxygenases that repair alkylated DNA bases by oxidative demethylation. ALKBH2, in particular, is highly expressed in certain cancers, like glioblastoma, where it contributes to disease progression.[8] The development of small molecule inhibitors for ALKBH2 is an emerging strategy to sensitize tumors to DNA-damaging agents and inhibit cancer cell proliferation and migration.[8] Recently, potent and selective inhibitors based on the nicotinamide scaffold have been identified, highlighting a new therapeutic avenue for this class of compounds.[8]

Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. As cancer cells have a high demand for nucleic acids, IMPDH is a well-established target for anticancer agents.[9] Synthetic NAD+ analogs, where the nicotinamide riboside moiety is replaced with other structures, have shown potent inhibitory activity against IMPDH and are effective at inhibiting cancer cell growth.[9]

Signaling Pathway: HDAC Inhibition and Gene Activation

The mechanism by which HDAC inhibitors exert their anti-cancer effects involves the re-expression of silenced tumor suppressor genes. The diagram below illustrates this fundamental pathway.

HDAC_Inhibition cluster_0 Normal State (Gene Silenced) cluster_1 HDAC Inhibitor Action (Gene Activated) HDAC HDAC Chromatin_Condensed Condensed Chromatin HDAC->Chromatin_Condensed Leads to Histone_Active Histone Tail (Lysine Remains Acetylated) Histone_Silenced Histone Tail (Lysine Acetylated) Histone_Silenced->HDAC Deacetylation TSG_Off Tumor Suppressor Gene (Transcription OFF) Chromatin_Condensed->TSG_Off Maintains HDACi This compound Analog (HDACi) HDACi->HDAC Inhibits TSG_On Tumor Suppressor Gene (Transcription ON) Chromatin_Relaxed Relaxed Chromatin Histone_Active->Chromatin_Relaxed Promotes Chromatin_Relaxed->TSG_On Allows

Caption: Mechanism of action for HDAC inhibitors based on the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

The goal of SAR analysis is to convert experimental observations into a set of rules that guide the design of more potent, selective, and drug-like molecules.[10] For this compound analogs, SAR studies focus on systematically modifying different parts of the molecule to understand their contribution to biological activity.

Case Study: Nicotinamide Derivatives as HDAC3 Inhibitors

A study by Kumar et al. (2020) provides an excellent example of SAR for nicotinamide derivatives designed as HDAC3 inhibitors.[5] The general structure consists of a cap group, a linker, and a zinc-binding group (ZBG), which in this case is the nicotinamide core.

  • Cap Group: Modifications to the cap group, which interacts with the surface of the enzyme, significantly impacted potency. Aromatic and heteroaromatic substitutions were explored.

  • Linker: The length and rigidity of the linker connecting the cap group to the nicotinamide core are crucial for optimal positioning within the active site.

  • Zinc-Binding Group (ZBG): The nicotinamide moiety itself serves as a non-hydroxamate ZBG, coordinating with the active site zinc ion.

One of the most potent compounds identified, 6b , exhibited an IC50 of 0.694 µM against HDAC3 and displayed significant anti-proliferative activity (IC50 = 4.66 µM) against B16F10 melanoma cells.[5] This compound featured a specific cap group that likely formed favorable interactions with the enzyme.

Case Study: Nicotinamide Derivatives as ALKBH2 Inhibitors

A 2025 study describes the discovery of a potent and selective ALKBH2 inhibitor, AH2-15c , derived from a nicotinamide scaffold.[8]

  • AH2-15c showed an impressive IC50 value of 0.031 µM in a biochemical assay and over 200-fold selectivity against other ALKBH family members.[8]

  • However, due to poor cell membrane permeability caused by a carboxyl group, its cellular activity was limited.

  • The un-hydrolyzed ester precursor, AH2-14c , demonstrated superior cellular activity. It effectively increased DNA methylation in glioblastoma cells and exhibited much better anti-proliferative and anti-migration activities.[8]

This case highlights a critical aspect of drug design: the balance between biochemical potency and cellular permeability (a key pharmacokinetic property). The SAR reveals that a prodrug strategy can be effective for this scaffold.

Comparative Performance Data

Quantitative data is essential for objectively comparing the performance of different analogs. The tables below summarize inhibitory concentrations (IC50) for representative analogs against their targets and cancer cell lines.

Table 1: Inhibitory Activity of Analogs Against Target Enzymes

Compound IDTarget EnzymeIC50 (µM)SelectivityReference
6b Pan-HDAC4.648-[5]
6b HDAC30.694-[5]
6n Pan-HDAC5.481-[5]
BG45 (Ref.) Pan-HDAC5.506-[5]
AH2-15c ALKBH20.031>200-fold vs. other AlkB[8]
8f HDAC60.006448-fold vs. HDAC1[6]
ACY1215 (Ref.) HDAC6--[6]

Table 2: Anti-Proliferative Activity (IC50) of Analogs in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
6b B16F10Melanoma4.66[5]
6c B16F10Melanoma>100[5]
6h B16F10Melanoma11.45[5]
BG45 (Ref.) B16F10Melanoma18.23[5]
8f RPMI-8226Multiple Myeloma2.8[6]
8f HL60Leukemia3.20[6]
8f HCT116Colon3.25[6]
AH2-14c U87GlioblastomaAnti-proliferative[8]

Note: Data is compiled from multiple sources for comparative purposes. "Ref." denotes a reference compound used in the original study.

Key Experimental Methodologies

The generation of reliable comparative data hinges on robust and well-defined experimental protocols. The following sections detail standardized procedures for the synthesis and evaluation of this compound analogs.

General Workflow for Synthesis and Evaluation

The diagram below outlines the typical workflow from chemical synthesis to biological validation for novel analogs.

workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., Isonicotinic Acid) synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structure Verification (NMR, MS) purification->characterization biochem_assay Biochemical Assay (e.g., HDAC Inhibition) characterization->biochem_assay Test Compound sar_analysis SAR Analysis biochem_assay->sar_analysis cell_assay Cell-Based Assay (e.g., Cytotoxicity) cell_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Standard workflow for the development of this compound analogs.

Protocol: General Synthesis of N-Aryl/Alkyl Isonicotinamides

This protocol describes a common method for synthesizing the core amide bond, which can be adapted for various analogs. Microwave-assisted methods can significantly reduce reaction times.[11][12]

  • Activation of Carboxylic Acid: To a solution of isonicotinic acid (1.0 eq) in an anhydrous solvent like DMF, add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Stirring: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (e.g., cyclopropylamine) (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final N-substituted isonicotinamide analog.

Protocol: In Vitro HDAC Inhibition Assay

This fluorometric assay is commonly used to determine the IC50 values of potential HDAC inhibitors.

  • Reagent Preparation: Prepare assay buffer, a solution of the test compound (analog) at various concentrations, a solution of the target HDAC enzyme (e.g., recombinant human HDAC3), and a solution of a fluorogenic HDAC substrate.

  • Enzyme Reaction: In a 96-well plate, add the HDAC enzyme to wells containing either the test compound or a vehicle control.

  • Incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Stop the reaction and generate a fluorescent signal by adding a developer solution, which contains a protease that cleaves the deacetylated substrate.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly valuable starting point for the development of targeted therapies. Analogs have demonstrated potent and often selective inhibitory activity against key cancer targets, including HDACs and the DNA demethylase ALKBH2. The structure-activity relationship studies summarized in this guide underscore the importance of systematic chemical modification to balance biochemical potency with essential drug-like properties such as cellular permeability.

Future research will likely focus on:

  • Improving Isoform Selectivity: Designing analogs with higher selectivity for specific HDAC isoforms to minimize off-target effects and improve therapeutic outcomes.

  • Combination Therapies: Exploring the synergistic effects of these analogs when combined with existing chemotherapies or other targeted agents.

  • Expanding Target Scope: Investigating the activity of this compound class against other NAD+-dependent enzymes and emerging therapeutic targets.

The continued exploration of this compound analogs holds significant promise for enriching the pipeline of next-generation therapeutics for cancer and other complex diseases.

References

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A Senior Application Scientist's Guide to Benchmarking N-Cyclopropylisonicotinamide Against Established NAD+ Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of NAD+ Therapeutics

The central role of nicotinamide adenine dinucleotide (NAD+) in cellular metabolism, DNA repair, and signaling has positioned it as a critical target for therapeutic intervention in a host of age-related and metabolic diseases. As a key coenzyme in redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), declining NAD+ levels are implicated in the pathogenesis of numerous conditions. This has spurred the development of strategies to augment the cellular NAD+ pool, primarily through supplementation with NAD+ precursors.

N-Cyclopropylisonicotinamide emerges as a novel small molecule in this landscape. As a derivative of nicotinic acid, its structure suggests a potential role as a modulator of NAD+ metabolism. This guide provides a comprehensive framework for benchmarking this compound against established drugs and research compounds. We will explore two primary hypothetical mechanisms of action: 1) as a direct precursor to NAD+, and 2) as an inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme that consumes the NAD+ precursor nicotinamide.

Our comparators are selected for their well-characterized mechanisms and clinical relevance:

  • Nicotinamide Riboside (NR): A widely studied NAD+ precursor available as a nutritional supplement and investigated in numerous clinical trials.

  • Nicotinamide (NAM): A form of vitamin B3 and a direct precursor in the NAD+ salvage pathway.

  • JBSNF-000028: A potent and selective small-molecule inhibitor of NNMT, with demonstrated efficacy in preclinical models of metabolic disease.

This guide will provide a head-to-head comparison framework, detailing the essential in vitro and in vivo experiments required to elucidate the pharmacological profile of this compound and determine its therapeutic potential relative to these known agents.

Hypothesized Mechanisms of Action for this compound

The structural backbone of this compound, being a nicotinamide derivative, points toward two primary avenues of interaction with NAD+ biology. Understanding these potential pathways is crucial for designing a logical and efficient benchmarking strategy.

cluster_0 Hypothesis 1: NAD+ Precursor Pathway cluster_1 Hypothesis 2: NNMT Inhibition Pathway This compound This compound Metabolite A Potential Active Metabolite (e.g., Nicotinamide) This compound->Metabolite A Metabolic Conversion NAD+ NAD+ Metabolite A->NAD+ Salvage Pathway Enzymes N-Cyclopropylisonicotinamide_Inhibitor This compound NNMT NNMT N-Cyclopropylisonicotinamide_Inhibitor->NNMT Inhibition 1-methylnicotinamide 1-methylnicotinamide NNMT->1-methylnicotinamide Methylation Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate Increased_Nicotinamide Increased Nicotinamide Pool for NAD+ Synthesis Nicotinamide->Increased_Nicotinamide NAD+_from_NAM NAD+ Increased_Nicotinamide->NAD+_from_NAM cluster_workflow In Vivo Efficacy Workflow start Diet-Induced Obese (DIO) Mice treatment Chronic Dosing (4 weeks): - Vehicle - this compound - NR - JBSNF-000028 start->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring interim Metabolic Testing: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) monitoring->interim endpoint Terminal Endpoint: - Blood Collection (Lipids, Insulin) - Tissue Collection (Liver, Adipose) interim->endpoint analysis Biochemical Analysis: - Tissue NAD+ Levels - Tissue MNA Levels - Gene Expression (Metabolic Pathways) endpoint->analysis conclusion Comparative Efficacy Assessment analysis->conclusion

Caption: Experimental workflow for in vivo efficacy testing.
Protocol: Chronic Dosing in a Diet-Induced Obesity (DIO) Mouse Model
  • Model Induction: Feed C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

  • Group Allocation: Randomize mice into treatment groups: Vehicle control, this compound (e.g., 50 mg/kg, BID), NR, and JBSNF-000028 (50 mg/kg, BID). [1]3. Dosing and Monitoring: Administer compounds orally for 4-6 weeks. Monitor body weight and food intake weekly.

  • Metabolic Phenotyping: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose handling and insulin sensitivity.

  • Terminal Endpoint: At the end of the study, collect blood to measure plasma lipids, glucose, and insulin. Harvest tissues (liver, white adipose tissue) for target engagement and biomarker analysis.

  • Target Engagement: Measure levels of 1-methylnicotinamide (MNA), the product of the NNMT reaction, in plasma and tissues via LC-MS/MS. A reduction in MNA indicates successful NNMT inhibition. Measure NAD+ levels in the same tissues to confirm target engagement for NAD+ precursors.

In Vivo Efficacy Data Summary
Parameter (DIO Mice)This compoundNicotinamide Riboside (NR)JBSNF-000028
Body Weight Reduction To Be DeterminedModest effects on body weight in some preclinical models>7% reduction after 10 days of treatment [1]
Improved Glucose Tolerance To Be DeterminedImprovements observed in some preclinical studiesSignificant improvement in OGTT [1][2]
Reduced Plasma Cholesterol To Be DeterminedVariable effects reportedLowered to normal levels [1]
Target Engagement (MNA reduction) To Be DeterminedNot expectedSignificant reduction in plasma, liver, and adipose tissue [3][4]
Target Engagement (Tissue NAD+ boost) To Be DeterminedSignificant increase in various tissuesNot the primary mechanism, but may increase NAD+ by sparing nicotinamide

Conclusion: Synthesizing the Data for a Go/No-Go Decision

This comprehensive benchmarking guide provides a rigorous, stepwise approach to characterizing this compound and understanding its potential as a therapeutic agent. By systematically comparing its in vitro potency, pharmacokinetic profile, and in vivo efficacy against well-established NAD+ precursors and a potent NNMT inhibitor, researchers can build a robust data package.

The outcome of these studies will clarify whether this compound acts as a novel NAD+ precursor, a selective NNMT inhibitor, or potentially through a different mechanism. The comparative data will be crucial for determining if it offers a superior profile to existing molecules, justifying its continued development. A successful candidate would ideally demonstrate potent on-target activity, favorable drug-like properties (e.g., good oral bioavailability, metabolic stability), and robust efficacy in a relevant disease model, thereby providing a clear path toward clinical investigation.

References

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  • TargetMol. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization. TargetMol. Accessed January 20, 2026.
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  • MedchemExpress. JBSNF-000028 free base | NNMT Inhibitor. MedchemExpress.com. Accessed January 20, 2026.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While N-Cyclopropylisonicotinamide is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, its proper disposal is a critical aspect of laboratory management that ensures safety and regulatory compliance.[1] This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounding every recommendation in established safety protocols and chemical principles.

The Precautionary Principle: Hazard Assessment of this compound

Due to the absence of a specific Safety Data Sheet (SDS) and comprehensive toxicological data for this compound, it is imperative to handle this compound as a hazardous substance.[2] This approach, known as the precautionary principle, is a cornerstone of laboratory safety. The molecular structure, featuring a cyclopropyl group, an amide linkage, and a pyridine ring, suggests potential biological activity and environmental persistence. Therefore, disposal into the sanitary sewer system is strictly prohibited.[2]

Key Structural Considerations and Potential Hazards:

  • Nicotinamide Moiety: Nicotinamide itself can cause skin and eye irritation.[3]

  • Amide Linkage: Amides can be hydrolyzed under certain conditions, but are generally stable.

  • Cyclopropyl Group: This strained ring system can sometimes impart unique reactivity.

Given these structural features, we must assume the compound may be an irritant to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles: To protect against splashes.

  • Lab coat: To prevent contamination of personal clothing.

All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]

Segregation and Storage of this compound Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

Incompatible Materials:

Based on the general reactivity of similar compounds, avoid mixing this compound waste with:

  • Strong oxidizing agents[6]

  • Strong acids[3]

  • Strong bases[6]

Table 1: this compound Disposal Summary

Waste TypeContainer TypeLabeling RequirementsDisposal Method
Unused/Expired Solid CompoundHDPE or glass bottle with a secure screw cap."Hazardous Waste," "this compound"Collection by a licensed hazardous waste contractor.
Contaminated Labware (glassware)Puncture-resistant container labeled "Sharps Waste.""Hazardous Waste," "this compound"Collection by a licensed hazardous waste contractor.
Contaminated Labware (plastic)Lined cardboard box or plastic bag."Hazardous Waste," "this compound"Collection by a licensed hazardous waste contractor.
Contaminated PPE (gloves, etc.)Lined cardboard box or plastic bag."Hazardous Waste," "this compound"Collection by a licensed hazardous waste contractor.
Solutions of this compoundLabeled, sealed, and chemically compatible container."Hazardous Waste," "this compound," and list of all solvents.Collection by a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step is taken with a clear understanding of its purpose.

4.1. Disposal of Unused or Expired Solid this compound

  • Container Selection: Choose a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The original container is often the best choice.[5]

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write "this compound" and the approximate quantity.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for pickup by your institution's licensed hazardous waste disposal contractor.

4.2. Decontamination and Disposal of Empty Containers

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

  • Rinsate Collection: Collect the rinsate as hazardous waste. Do not dispose of it down the drain.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste, provided the label is defaced. Check with your institution's specific guidelines.

4.3. Disposal of Contaminated Labware and PPE

  • Segregation: Separate grossly contaminated items from those with minor residue.

  • Solid Waste Collection: Place contaminated gloves, weigh boats, and other disposable items into a designated hazardous waste bag or container.

  • Sharps: Dispose of contaminated needles, syringes, or other sharps in a designated sharps container.

  • Labeling and Storage: Label the container as "Hazardous Waste" with the chemical name and store it in the designated accumulation area.

Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent dike.

  • Cleanup: Use a chemical spill kit to absorb the material.

  • Collection: Carefully scoop the absorbed material into a hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Decision Flowchart for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Decision Process start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid (Unused/Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid (Solutions/Rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Waste Container liquid_waste->containerize_liquid containerize_sharps Place in Puncture-Proof Sharps Container sharps_waste->containerize_sharps storage Store in Designated Hazardous Waste Area containerize_solid->storage containerize_liquid->storage containerize_sharps->storage pickup Arrange for Licensed Contractor Pickup storage->pickup

Caption: Decision workflow for proper disposal of this compound.

Regulatory Framework: Adherence to a Higher Standard

The procedures outlined in this guide are designed to comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Specifically, this guidance aligns with OSHA's Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[4][7][8][9][10][11]

Key Regulatory Requirements:

  • Chemical Hygiene Plan (CHP): Your laboratory must have a written CHP that outlines specific procedures for handling hazardous chemicals.[7][9]

  • Hazardous Waste Determination: It is the responsibility of the waste generator to determine if a waste is hazardous.[4]

  • Proper Labeling and Storage: All hazardous waste containers must be properly labeled and stored to prevent leaks and spills.[5][12]

  • Use of Licensed Disposal Facilities: Hazardous waste must be transported to and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

By adhering to these guidelines, you not only ensure the safety of your laboratory personnel but also contribute to the protection of our environment. The principles of responsible chemical management are integral to scientific excellence.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?
  • Fisher Scientific. (2010, October 23). SAFETY DATA SHEET - Cyclopropyl isothiocyanate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Propanamide, N,N-dimethyl-.
  • National Center for Biotechnology Information. (n.d.). Nicotinamide, N-cyclopropyl-. PubChem.
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Cyclopropylamine.
  • Chemical Vendor. (n.d.). This compound.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Environmental Protection Agency. (n.d.). Hazardous Waste.
  • A-State Knowledge Base. (n.d.). Hazardous Waste Management.
  • Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - N1-Cyclopropyl-2-chloroacetamide.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Nicotinamide.
  • Cayman Chemical. (2025, August 19). Safety Data Sheet - N-Methylnicotinamide.
  • Benchchem. (2025). Prudent Disposal of N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide.
  • Craddock, H. A., et al. (2019). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. Environmental Science & Technology, 53(9), 4777-4797.
  • University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures.
  • Craddock, H. A., et al. (2020, March 19). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. RSC Publishing.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • PubMed. (2025, October 13). Occurrence characteristics and environmental fate of neonicotinoid insecticides in mountain agricultural soils and river waters.
  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem.
  • Beilstein Journals. (2019, February 13). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives.
  • Chemical Supplier. (2015, April 16). SAFETY DATA SHEET - nicotinamide.
  • ResearchGate. (2025, August 6). (PDF) Environmental fate and exposure; neonicotinoids and fipronil.
  • ResearchGate. (2025, August 9). Environmental Fate of Neonicotinoids and Classification of Their Potential Risks to Hypogean, Epygean, and Surface Water Ecosystems in Brazil.

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Essential Personal Protective Equipment (PPE) Protocol for Handling N-Cyclopropylisonicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like N-Cyclopropylisonicotinamide necessitates a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the well-being of every member of your team.

Hazard Analysis: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a prudent approach to laboratory safety involves assessing the hazards of structurally similar compounds. An analysis of analogous chemicals, such as nicotinamide derivatives and cyclopropylamines, suggests that this compound may present the following potential hazards:

  • Eye Irritation: Similar compounds are known to cause serious eye irritation.[1][2]

  • Skin Irritation: Contact with the skin may lead to irritation or allergic reactions.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]

Given these potential risks, a comprehensive PPE strategy is not just recommended, but essential.

Core PPE Requirements: A Multi-layered Defense

A foundational principle of laboratory safety is the implementation of multiple layers of protection. For handling this compound, the following PPE is mandatory:

  • Primary Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Lab Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn to protect against splashes and spills.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, safety goggles or a full-face shield should be utilized.[4][5]

  • Gloves: Chemical-resistant gloves are critical. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. It is imperative to double-glove when handling neat compounds or concentrated solutions. Always inspect gloves for any signs of degradation or puncture before and during use.

  • Closed-toe Shoes and Long Pants: This is a standard and non-negotiable requirement for all laboratory work to protect against spills and falling objects.[6]

PPE Selection and Use: A Risk-Based Approach

The selection of appropriate PPE is dictated by the specific experimental procedure and the associated risks. The following table outlines recommended PPE levels for various common laboratory tasks involving this compound.

Task Required PPE Rationale
Weighing and Aliquoting (Solid) Lab coat, safety goggles, nitrile gloves (double-gloved), N95 respiratorHigh risk of generating and inhaling fine powders. Goggles provide superior protection from airborne particulates compared to safety glasses.
Solution Preparation Lab coat, safety goggles or face shield, nitrile gloves (double-gloved)Risk of splashes when handling solvents and the solid compound. A face shield offers broader protection.
Running Reactions Lab coat, safety glasses, nitrile glovesLower risk of direct exposure once the compound is in solution within a closed system.
Work-up and Purification Lab coat, safety goggles or face shield, nitrile gloves (double-gloved)Increased risk of splashes and aerosol generation during extraction, filtration, and chromatography.
Handling Waste Lab coat, safety goggles, nitrile glovesPotential for contact with residual chemical on contaminated materials.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Follow these step-by-step procedures to minimize the risk of contamination.

Donning PPE:
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye/Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your first pair of gloves, ensuring they cover the cuffs of your lab coat. If double-gloving, put on the second pair over the first.

Doffing PPE:
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it inward, avoiding contact with the potentially contaminated exterior. Hang it in a designated area or dispose of it if it is a disposable coat.

  • Eye/Face Protection: Remove your eye and face protection by handling the earpieces or strap.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan:
  • Solid Waste: All disposable PPE (gloves, disposable lab coats, bench paper) contaminated with this compound should be collected in a designated, labeled hazardous waste container.[7][8]

  • Liquid Waste: All solutions containing this compound should be disposed of in a properly labeled hazardous waste container. Do not pour chemical waste down the drain.[9]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Visualizing the PPE Workflow

To further clarify the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_0 Start: Handling this compound cluster_1 Hazard Assessment cluster_2 PPE Selection cluster_3 Required PPE start Identify Task assess_risk Assess Risk of Splash, Aerosol, or Dust start->assess_risk low_risk Low Risk (e.g., handling in closed system) assess_risk->low_risk Low medium_risk Medium Risk (e.g., solution prep) assess_risk->medium_risk Medium high_risk High Risk (e.g., weighing solid) assess_risk->high_risk High ppe_low Lab Coat Safety Glasses Nitrile Gloves low_risk->ppe_low ppe_medium Lab Coat Safety Goggles/Face Shield Double Nitrile Gloves medium_risk->ppe_medium ppe_high Lab Coat Safety Goggles Double Nitrile Gloves N95 Respirator high_risk->ppe_high

Caption: PPE selection workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Always ensure that a safety shower and eyewash station are readily accessible and that all personnel are trained in their use.

References

  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Personal Protective Equipment (PPE) - AFNS Safety - University of Alberta.
  • Chemical PPE - Trihydro Corporation. (2020, November 19).
  • Personal Protective Equipment (PPE) - Environment, Health & Safety.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • Safety Data Sheet - Cayman Chemical. (2025, August 19).
  • The NIH Drain Discharge Guide.
  • NIH Waste Disposal Guide 2022.
  • nicotinamide - SAFETY DATA SHEET. (2015, April 16).
  • NIH Waste Disposal Guide 2022.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.